rac 7-Methoxy Propranolol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Racemic 7-Methoxy Propranolol
This guide provides a comprehensive, technically-grounded overview of the synthetic pathway for racemic 7-Methoxy Propranolol, a methoxy analogue of the widely recognized beta-adrenergic blocker, Propranolol. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide actionable, detailed protocols.
Introduction and Strategic Overview
7-Methoxy Propranolol is a crucial intermediate in pharmaceutical research, often synthesized for structure-activity relationship (SAR) studies or as a precursor for more complex molecules.[1] Its synthesis follows a robust and well-established chemical logic analogous to the industrial production of Propranolol itself. The core strategy is a two-step process, which is both efficient and scalable.
The pathway hinges on two fundamental organic transformations:
-
Williamson Ether Synthesis: Formation of an aryl glycidyl ether via the reaction of a substituted naphthol with epichlorohydrin.
-
Nucleophilic Epoxide Opening: Reaction of the intermediate glycidyl ether with an amine to introduce the characteristic amino alcohol side-chain.
This guide will dissect each step, providing mechanistic insights and a self-validating experimental protocol grounded in established chemical literature.
Overall Synthesis Pathway
The synthesis of racemic 7-Methoxy Propranolol proceeds from the starting material 7-methoxy-1-naphthol. The pathway is illustrated below.
Caption: Two-step synthesis of rac-7-Methoxy Propranolol.
Step 1: Synthesis of 1-(7-Methoxy-1-naphthyloxy)-2,3-epoxypropane
Principle and Mechanism
This initial step is a classic Williamson ether synthesis, adapted for the formation of a glycidyl ether. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] First, a strong base deprotonates the hydroxyl group of 7-methoxy-1-naphthol to form a highly nucleophilic naphthoxide anion. This anion then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, results in the formation of the stable epoxide ring.
Caption: SN2 mechanism for glycidyl ether formation.
Causality and Field-Proven Insights
-
Choice of Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. NaOH generates a higher concentration of the reactive naphthoxide anion, accelerating the reaction.
-
Solvent System: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended.[3] PTC facilitates the transfer of the naphthoxide anion from the solid or aqueous phase to the organic phase containing epichlorohydrin, significantly enhancing reaction rates and yields while minimizing side reactions like the hydrolysis of epichlorohydrin.[3][4]
-
Reaction Control: Temperature control is critical. Exothermic reactions can lead to the formation of byproducts. Maintaining a moderate temperature (e.g., 50-70°C) ensures a clean conversion.[2]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl glycidyl ethers.[2][3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-methoxy-1-naphthol (1.0 eq), epichlorohydrin (3.0 eq, used in excess to act as both reactant and solvent), and tetrabutylammonium bromide (0.05 eq).
-
Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water, ensuring the temperature does not exceed 60°C.
-
Reaction: Stir the biphasic mixture vigorously at 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting naphthol is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the mixture. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil, 1-(7-methoxy-1-naphthyloxy)-2,3-epoxypropane, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Step 2: Synthesis of rac-7-Methoxy Propranolol
Principle and Mechanism
This step involves the nucleophilic ring-opening of the previously synthesized epoxide. Isopropylamine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The attack preferentially occurs at the sterically less hindered terminal carbon of the epoxide (an SN2-type reaction), leading to the desired β-amino alcohol structure.[5]
Caption: Nucleophilic attack of isopropylamine on the epoxide ring.
Causality and Field-Proven Insights
-
Reagent Stoichiometry: An excess of isopropylamine is often used to drive the reaction to completion and to act as a solvent.[6] However, more efficient protocols utilize a smaller excess (e.g., 1.2-1.5 eq) in a suitable solvent like methanol or ethanol, which can facilitate the reaction and simplify purification.
-
Catalysis: While the reaction can proceed without a catalyst, the addition of a mild base like triethylamine can accelerate the process.[6] Some modern methods also employ catalysts like samarium triflate to achieve high yields and regioselectivity under mild conditions.[5]
-
Temperature: The reaction is typically performed at reflux temperature of the chosen solvent to ensure a reasonable reaction rate. The progress is monitored by TLC.
Detailed Experimental Protocol
This protocol is based on the well-documented synthesis of Propranolol.[6][7]
-
Setup: In a round-bottom flask, dissolve the crude 1-(7-methoxy-1-naphthyloxy)-2,3-epoxypropane (1.0 eq) from Step 1 in a suitable solvent such as methanol or isopropanol.
-
Amine Addition: Add isopropylamine (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the epoxide spot by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent and excess isopropylamine under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a solvent system like toluene/hexane to yield pure racemic 7-Methoxy Propranolol.[6]
Data Presentation: Synthesis Summary
The following table summarizes the key parameters for the synthesis of racemic 7-Methoxy Propranolol.
| Parameter | Step 1: Ether Synthesis | Step 2: Epoxide Opening |
| Starting Material | 7-Methoxy-1-naphthol | 1-(7-Methoxy-1-naphthyloxy)-2,3-epoxypropane |
| Key Reagents | Epichlorohydrin, NaOH, TBAB (optional) | Isopropylamine |
| Solvent | Excess Epichlorohydrin or Toluene | Methanol or Isopropanol |
| Typical Temperature | 60-70°C | Reflux (approx. 65-82°C) |
| Product | 1-(7-Methoxy-1-naphthyloxy)-2,3-epoxypropane | rac-7-Methoxy Propranolol |
| Expected Yield | >85% | >90% |
| Purification | Aqueous Workup / Column Chromatography | Recrystallization |
Conclusion
The synthesis of racemic 7-Methoxy Propranolol is a straightforward and high-yielding process that leverages two of the most reliable reactions in organic chemistry. By understanding the mechanisms and the rationale behind the chosen conditions, researchers can confidently and efficiently produce this valuable compound. The provided protocols, grounded in established literature for analogous compounds, offer a robust starting point for laboratory synthesis, ensuring both high yield and purity of the final product.
References
- CN104961642A - Novel propranolol synthesis method.
-
Synthesis of Propranolol . (2022). YouTube. [Link]
-
Highly Practical Synthesis of Propranolol and Esmolol Via Epoxide Ring-Opening . (2011). Organic Process Research & Development. [Link]
-
Vo, T. T. T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives . Journal of Chemistry. [Link]
-
Vo, T. T. T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives . ResearchGate. [Link]
-
Caruso, F., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . Molecules. [Link]
- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.
-
Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin . (2006). Journal of the Serbian Chemical Society. [Link]
-
Jovanović, S., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin . ResearchGate. [Link]
-
Yadav, G. D., & Kulkarni, M. G. (2001). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy . Clean Technologies and Environmental Policy. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy Propranolol
This guide provides a comprehensive overview of the chemical properties of 7-Methoxy Propranolol, a derivative of the widely-used beta-blocker, propranolol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical characteristics, and spectroscopic profile of this compound. Where experimental data for 7-Methoxy Propranolol is not publicly available, we will draw upon the well-documented properties of its parent compound, propranolol, to provide reasoned estimations and comparative analysis.
Introduction: The Significance of Methoxy Substitution
Propranolol is a non-selective beta-adrenergic receptor antagonist renowned for its therapeutic applications in cardiovascular diseases.[1] The introduction of a methoxy group at the 7-position of the naphthalene ring, creating 7-Methoxy Propranolol, is a strategic modification that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution can alter lipophilicity, metabolic stability, and receptor binding affinity, making 7-Methoxy Propranolol a compound of interest for the development of new therapeutic agents with potentially improved profiles. This guide will serve as a foundational resource for understanding the core chemical characteristics that underpin its potential.
Chemical Synthesis and Structure
The synthesis of 7-Methoxy Propranolol follows a logical pathway analogous to the established synthesis of propranolol and its hydroxylated metabolites.[2][3] The key starting material is 7-methoxy-1-naphthol.
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process:
-
Epoxidation of 7-methoxy-1-naphthol: 7-methoxy-1-naphthol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 1-(2,3-epoxypropoxy)-7-methoxynaphthalene.
-
Ring opening with Isopropylamine: The epoxide ring of the intermediate is then opened by nucleophilic attack by isopropylamine to yield 7-Methoxy Propranolol.
Caption: Proposed synthesis of 7-Methoxy Propranolol.
Structural Elucidation
The chemical structure of 7-Methoxy Propranolol is characterized by a naphthalene ring system substituted with a methoxy group at the 7-position and a (2-hydroxy-3-(isopropylamino)propoxy) side chain at the 1-position.
Molecular Formula: C₁₇H₂₃NO₃[4]
Molecular Weight: 289.37 g/mol [4]
CAS Number: 76275-53-1[4]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 7-Methoxy Propranolol is limited, we can infer its properties based on the well-characterized parent compound, propranolol.
| Property | Propranolol | 7-Methoxy Propranolol (Predicted) | Rationale for Prediction |
| Melting Point (°C) | 96[5] | Likely similar to or slightly higher than propranolol | The addition of a methoxy group may slightly increase the molecular weight and potential for intermolecular interactions, potentially leading to a modest increase in melting point. |
| Solubility | Soluble in DMSO, ethanol, and methanol.[6] | Soluble in DMSO.[4] Likely soluble in other polar organic solvents. | The presence of the polar methoxy group is not expected to drastically alter the solubility profile in polar organic solvents. |
| pKa | 9.53[5] | Expected to be very similar to propranolol (around 9.5) | The basicity of the secondary amine in the side chain is the primary determinant of the pKa. The methoxy group on the distant naphthalene ring is unlikely to have a significant electronic effect on the amine's basicity. |
| LogP (Lipophilicity) | 3.48[1] | Expected to be slightly higher than propranolol | The methoxy group is generally considered to be lipophilic, which would likely increase the octanol-water partition coefficient. |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. The following sections outline the expected spectroscopic data for 7-Methoxy Propranolol, drawing comparisons with the known spectra of propranolol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 7-Methoxy Propranolol is expected to show characteristic signals for the naphthalene ring protons, the methoxy group, and the propanolamine side chain. The key differences compared to propranolol will be in the aromatic region due to the influence of the methoxy substituent.
Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons (Naphthalene Ring): ~7.0-8.2 ppm (complex multiplet pattern). The exact shifts will be influenced by the electron-donating effect of the methoxy group.
-
CH-O (Side Chain): ~4.1-4.3 ppm (multiplet)
-
CH-OH (Side Chain): ~4.0-4.2 ppm (multiplet)
-
OCH₃ (Methoxy Group): ~3.9 ppm (singlet, 3H)
-
CH₂-N (Side Chain): ~2.8-3.0 ppm (multiplet)
-
CH-N (Isopropyl Group): ~2.7-2.9 ppm (septet)
-
CH₃ (Isopropyl Group): ~1.1-1.3 ppm (doublet, 6H)
The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃:
-
Aromatic Carbons (Naphthalene Ring): ~105-158 ppm. The carbon bearing the methoxy group (C-7) will be significantly shifted downfield.
-
C-O (Side Chain): ~70-72 ppm
-
C-OH (Side Chain): ~68-70 ppm
-
OCH₃ (Methoxy Group): ~55-56 ppm
-
C-N (Side Chain): ~48-50 ppm
-
CH-N (Isopropyl Group): ~48-50 ppm
-
CH₃ (Isopropyl Group): ~22-24 ppm
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data:
-
Molecular Ion [M+H]⁺: m/z 290.17
-
Key Fragment Ions: Fragmentation will likely occur at the ether linkage and the bond beta to the nitrogen atom, similar to propranolol.[7] Expected fragments would correspond to the methoxy-naphthyloxy moiety and the isopropylamino-propanol side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (cm⁻¹):
-
O-H stretch (alcohol): 3200-3400 (broad)
-
N-H stretch (secondary amine): 3100-3300 (sharp)
-
C-H stretch (aromatic): 3000-3100
-
C-H stretch (aliphatic): 2850-3000
-
C=C stretch (aromatic): 1500-1600
-
C-O stretch (ether): 1200-1250
-
C-O stretch (alcohol): 1000-1100
Experimental Protocols: A Guide to Characterization
For researchers synthesizing and characterizing 7-Methoxy Propranolol, the following experimental protocols, adapted from standard laboratory procedures for small molecule analysis, are recommended.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 7-Methoxy Propranolol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is typically used.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts by comparison to known data for propranolol and related structures.[8]
Caption: Workflow for NMR spectroscopic analysis.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 7-Methoxy Propranolol in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.
Protocol for Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[9]
Conclusion and Future Directions
This technical guide has provided a detailed overview of the chemical properties of 7-Methoxy Propranolol. By leveraging the extensive knowledge of its parent compound, propranolol, we have been able to predict and describe its synthesis, physicochemical characteristics, and spectroscopic profile. The addition of the methoxy group is anticipated to subtly modulate the lipophilicity and potentially the metabolic fate of the molecule, warranting further investigation.
For drug development professionals, the next logical steps would involve the experimental validation of the predicted properties outlined in this guide. Specifically, determining the precise melting point, solubility profile in various pharmaceutical solvents, and the experimental pKa will be crucial for formulation development. Furthermore, obtaining high-resolution NMR, MS, and IR spectra will be essential for unequivocal structural confirmation and for establishing a reference standard for future analytical work. The exploration of the pharmacological activity and metabolic stability of 7-Methoxy Propranolol will ultimately determine its potential as a novel therapeutic agent.
References
- Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). Pharmaceuticals, 16(11), 1613.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). Retrieved from [Link]
-
PubChem. Propranolol. Retrieved from [Link]
- Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. (2023). International Journal of Molecular Sciences, 24(22), 16201.
-
The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. - ResearchGate. Retrieved from [Link]
- Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. (2022). Asian Journal of Organic & Medicinal Chemistry, 7(1), 92-98.
- New propranolol analogues: Binding and chiral discrimination by cellobiohydrolase Cel7A. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5587-5594.
- Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. (2022). International Journal of Molecular Sciences, 23(13), 7351.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]
- 1H and 13C NMR characteristics of β-blockers. (2012). Magnetic Resonance in Chemistry, 50(1), 64-69.
- Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. (2018).
- Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1985). Journal of Cardiovascular Pharmacology, 7(Suppl 1), S1-S14.
- 1H and 13C NMR characteristics of β-blockers. (2012). Magnetic Resonance in Chemistry, 50(1), 64-69.
- Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. (1985). Journal of Medicinal Chemistry, 28(6), 822-824.
- The infrared and Raman spectra of propranolol hydrochloride. (1998). Indian Journal of Physics, 72B(6), 505-512.
-
ChemSynthesis. Propranolol. Retrieved from [Link]
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2023). Molecules, 28(1), 57.
- Ring-hydroxylated propranolol: synthesis and .beta.-receptor antagonist and vasodilating activities of the seven isomers. (1981). Journal of Medicinal Chemistry, 24(12), 1475-1479.
-
MassBank. Propranolol. Retrieved from [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra. Retrieved from [Link]
- 1H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharma ceutical. (1993). Indian Journal of Pharmaceutical Sciences, 55(5), 182-185.
- Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. (2012). Oriental Journal of Chemistry, 28(2), 731-736.
-
FTIR spectrograms of pure propranolol hydrochloride (A), formulation... - ResearchGate. Retrieved from [Link]
-
The mass spectrum of propranolol (molecular weight 259) obtained during... - ResearchGate. Retrieved from [Link]
- Quantitative mass spectrometry imaging of propranolol and olanzapine using tissue extinction calculation as normalization factor. (2012). Journal of Pharmaceutical and Biomedical Analysis, 70, 528-535.
-
Solubility of Things. Propranolol hydrochloride. Retrieved from [Link]
-
PubChem. Propranolol Hydrochloride. Retrieved from [Link]
-
Cheméo. Propranolol. Retrieved from [Link]
-
Chemical structures of (a) propranolol (PRO), (Mr = 259.34 g/mol , pKa =... - ResearchGate. Retrieved from [Link]
-
Comparison of FTIR spectra of pure drug (propranolol HCl) with reference spectra (IP 2007). - ResearchGate. Retrieved from [Link]
-
Chemsrc. propranolol hydrochloride. Retrieved from [Link]
- Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. (2011). Latin American Journal of Pharmacy, 30(1), 64-70.
-
mzCloud. Propranolol. Retrieved from [Link]
-
SpectraBase. Propranolol me (o) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 5. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
An In-Depth Technical Guide to rac 7-Methoxy Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of rac 7-Methoxy Propranolol (CAS No. 76275-53-1), a key synthetic intermediate in pharmaceutical research and development. As a derivative of the widely-used beta-blocker Propranolol, understanding the chemical, analytical, and pharmacological characteristics of this compound is crucial for its effective application. This document delves into its synthesis, characterization, and biological significance, offering field-proven insights and detailed methodologies for the scientific professional.
Introduction: A Molecule of Significance
This compound, with the formal name 1-[(7-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol, is primarily recognized as a crucial intermediate in the synthesis of rac 7-Hydroxy Propranolol[1][2][3]. The parent compound, Propranolol, is a non-selective beta-adrenergic receptor antagonist used in the treatment of a wide array of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias[4][5][6]. The metabolism of Propranolol is extensive, occurring primarily in the liver, and results in several metabolites, some of which possess biological activity[7][8]. The hydroxylated metabolites, such as 4-hydroxypropranolol and potentially 7-hydroxypropranolol, are of significant pharmacological interest[7][9].
The 7-methoxy derivative serves as a stable, protected precursor that allows for specific chemical manipulations before its demethylation to the active 7-hydroxy metabolite. Its synthesis and purification are therefore critical steps in accessing these important metabolic products for further pharmacological investigation. This guide will illuminate the technical details necessary to work with this compound effectively.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is a crystalline solid at room temperature[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76275-53-1 | [1][10][11] |
| Molecular Formula | C₁₇H₂₃NO₃ | [1][10][11] |
| Molecular Weight | 289.37 g/mol | [1][10] |
| IUPAC Name | 1-[(7-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol | [1][12] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% (typical) | [1] |
| Storage | -20°C | [1][2] |
| UV λmax | 220, 236, 280 nm | [1] |
| SMILES | COC1=CC2=C(OCC(CNC(C)C)O)C=CC=C2C=C1 | [1] |
| InChI Key | SHLYYDPCAGPWOZ-UHFFFAOYSA-N | [1] |
Solubility: The solubility of this compound is a critical parameter for formulation and in vitro assay development. It is readily soluble in organic solvents but has limited aqueous solubility.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the reaction of 7-methoxy-1-naphthol with an epoxide, followed by the introduction of the isopropylamine side chain.
Synthetic Pathway
The synthesis can be logically broken down into two primary steps: the formation of an epoxide intermediate and the subsequent ring-opening by isopropylamine. This approach is a variation of the Williamson ether synthesis.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(allyloxy)-7-methoxynaphthalene epoxide
-
To a solution of 7-methoxy-1-naphthol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add epichlorohydrin (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude epoxide intermediate. This intermediate is often used in the next step without further purification.
Causality: The use of a base like K₂CO₃ is essential to deprotonate the hydroxyl group of the naphthol, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of epichlorohydrin in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this type of reaction.
Step 2: Synthesis of this compound
-
Dissolve the crude epoxide intermediate from Step 1 in ethanol.
-
Add isopropylamine (3.0 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess isopropylamine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Causality: Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the final product. The use of excess isopropylamine drives the reaction to completion.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis (RP-HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of this compound and for its quantitation in various matrices.
Caption: General workflow for RP-HPLC analysis.
Protocol: Purity Determination by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[13].
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M disodium hydrogen phosphate, pH adjusted to 3.5)[13]. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min[13].
-
Detection: UV spectrophotometer at 280 nm[1].
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10 µg/mL)[13].
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Self-Validation: The method's reliability is ensured by running a system suitability test, including checks for retention time reproducibility, peak asymmetry, and theoretical plates. A validated method for a similar compound, propranolol, often serves as a good starting point for method development[13][14].
Spectroscopic Confirmation
-
UV Spectroscopy: As indicated in Table 1, the compound exhibits absorbance maxima at 220, 236, and 280 nm, which are characteristic of the methoxynaphthalene chromophore[1].
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 290.4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The spectra will show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group, the aliphatic chain protons, and the isopropyl group.
Biological Significance and Metabolism
The primary role of this compound in research is as a protected precursor to 7-hydroxypropranolol. Propranolol itself undergoes extensive hepatic metabolism, with major pathways including side-chain oxidation, glucuronidation, and aromatic ring hydroxylation[5][7]. Hydroxylation can occur at several positions, with the 4- and 7-positions being of interest[9][15].
Caption: Relationship between Propranolol metabolism and synthetic access to 7-hydroxypropranolol.
While 7-Methoxy Propranolol is primarily a synthetic tool, any investigation into its direct biological effects would necessitate in vitro assays, such as receptor binding assays against β₁- and β₂-adrenergic receptors. Given that the hydroxyl group in active metabolites often plays a key role in receptor interaction, it is hypothesized that the methoxy derivative would exhibit significantly lower binding affinity compared to propranolol or 7-hydroxypropranolol. However, empirical data from such studies would be required for confirmation.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[16].
-
First Aid:
-
Stability: The compound is stable under recommended storage conditions. No decomposition is expected if used according to specifications[16].
-
Storage: Store in a tightly sealed container at -20°C for long-term stability[1][2].
This product is intended for research use only and is not for human or veterinary use[1][10].
Conclusion
This compound (CAS 76275-53-1) is a non-negotiable component for researchers studying the metabolites of Propranolol. Its primary value lies not in its own biological activity but in its role as a stable, protected intermediate for the synthesis of 7-hydroxypropranolol. A mastery of its synthesis, purification, and analytical characterization is essential for producing high-quality material for pharmacological and metabolic studies. This guide has provided the core technical knowledge, from reaction mechanisms to detailed analytical protocols, to empower scientists in their research endeavors. By applying these principles, researchers can confidently synthesize and utilize this key molecule to further explore the complex pharmacology of beta-blockers and their metabolites.
References
-
(Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem.
-
rac-7-methoxy Propranolol (CAS Number: 76275-53-1) | Cayman Chemical.
-
rac-7-methoxy Propranolol - Safety Data Sheet.
-
This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals.
-
Buy Online CAS Number 76275-53-1 - TRC - this compound | LGC Standards.
-
rac-7-methoxy Propranolol - Labchem Catalog.
-
(Rac)-7-Methoxy propranolol | Drug Intermediate Control | MedChemExpress.
-
This compound CAS 76275-53-1 - United States Biological.
- Pharmacology of Propranolol. [URL: Not available]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent.
-
Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH.
-
Clinical pharmacokinetics of propranolol - PubMed.
-
Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed.
-
AAS and spectrophotometric determination of propranolol HCl and metoprolol tartrate.
-
Propranolol - Wikipedia.
-
Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat - SciSpace.
-
Propranolol - StatPearls - NCBI Bookshelf - NIH.
-
Propranolol | Request PDF - ResearchGate.
-
A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC - NIH.
-
Rat liver microsomal metabolism of propranolol: identification of seven metabolites by gas chromatography-mass spectrometry. | Semantic Scholar.
-
HPLC Method for Analysis of Propranolol - SIELC Technologies.
-
Chemical aspects of propranolol metabolism: 1,1-diethoxy-3-(1-naphthoxy)-2-propanol and related ring-closure products cis- and trans-4-ethoxy-3-hydroxy-3,4-dihydro-2H-naphtho[1,2-b]pyran - PubMed.
-
Pharmacokinetics of propranolol: a review - PubMed.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. rac-7-methoxy Propranolol - Labchem Catalog [labchem.com.my]
- 3. usbio.net [usbio.net]
- 4. Pharmacology of Propranolol | Pharmacology Mentor [pharmacologymentor.com]
- 5. Propranolol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat liver microsomal metabolism of propranolol: identification of seven metabolites by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 11. This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 12. Buy Online CAS Number 76275-53-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 13. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Propranolol | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Biological activity of propranolol methoxy metabolites
An In-depth Technical Guide on the Biological Activity of Propranolol's Metabolites for Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic efficacy is not solely attributable to the parent compound; extensive hepatic metabolism gives rise to a variety of metabolites, some of which possess significant biological activity. This guide provides a comprehensive technical overview of the metabolic fate of propranolol and the pharmacological profiles of its key metabolites.
While the primary focus of existing research has been on the hydroxylated metabolites, this document will also address the current state of knowledge regarding the lesser-known methoxy metabolites. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships of propranolol's metabolic products and the experimental methodologies used for their characterization.
Part 1: The Metabolic Landscape of Propranolol
Propranolol undergoes extensive first-pass metabolism in the liver, with three primary pathways accounting for its biotransformation: ring oxidation, side-chain oxidation, and direct glucuronidation.[1][2] These metabolic routes are catalyzed by a suite of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.
Key Metabolic Pathways and Enzymes:
-
Ring Oxidation: This pathway, predominantly leading to the formation of 4-hydroxypropranolol, is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][3] To a lesser extent, CYP1A2 also contributes to the 4-hydroxylation of propranolol.[3] Other minor hydroxylated metabolites, such as 5-hydroxypropranolol and 7-hydroxypropranolol, are also formed.
-
Side-Chain Oxidation: The initial step in this pathway is N-desisopropylation, which is mainly catalyzed by CYP1A2, with some contribution from CYP2D6.[1][4] This reaction yields N-desisopropylpropranolol.
-
Glucuronidation: Propranolol can undergo direct conjugation of its secondary alcohol group with glucuronic acid. This reaction is catalyzed by several UGT isoforms, including UGT1A9, UGT2B4, and UGT2B7 in the liver, and UGT1A10 extrahepatically.[1] The formation of propranolol glucuronide is stereoselective, with a preference for the (S)-enantiomer.[5]
The major metabolites of propranolol include propranolol glucuronide, naphthyloxylactic acid, and the glucuronic acid and sulfate conjugates of 4-hydroxypropranolol.[2]
Part 2: Biological Activity of 4-Hydroxypropranolol
Among the metabolites of propranolol, 4-hydroxypropranolol is the most extensively studied and is known to be pharmacologically active.[6][7]
Beta-Adrenergic Receptor Antagonism
4-Hydroxypropranolol is a potent beta-adrenoceptor blocking agent, with a potency similar to that of the parent drug, propranolol.[7] It acts as a competitive antagonist at both β1- and β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.
| Compound | Receptor | pA2 | Reference |
| Propranolol | β1/β2 (non-selective) | ~8.2-8.7 | [8][9] |
| 4-Hydroxypropranolol | β1/β2 (non-selective) | Similar to Propranolol | [7] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Intrinsic Sympathomimetic Activity (ISA)
4-Hydroxypropranolol has been shown to possess intrinsic sympathomimetic activity.[7] This means that in addition to blocking the effects of potent beta-agonists, it can cause a sub-maximal activation of the beta-adrenergic receptor itself. This partial agonist activity is evident in experimental models where endogenous catecholamines have been depleted.[7]
Membrane Stabilizing Activity (MSA)
Similar to propranolol, 4-hydroxypropranolol exhibits membrane-stabilizing activity, a property related to the blockade of voltage-gated sodium channels.[6][7] This effect is independent of its beta-blocking activity and is typically observed at higher concentrations.[6]
Part 3: Methoxy Metabolites of Propranolol
In addition to hydroxylation, O-methylation of catechol-like metabolites of propranolol has been reported in humans, leading to the formation of isomeric methoxyhydroxy metabolites.[10] These metabolites have been detected in both urine and plasma, primarily as their glucuronide and/or sulfate conjugates.[10]
Despite their identification, there is a significant lack of publicly available data on the specific biological activities of these methoxy metabolites. Pharmacological studies detailing their affinity for beta-adrenergic receptors (Ki or pA2 values) or their functional effects (EC50 values in cAMP assays) are not readily found in the current literature. This represents a knowledge gap and an area for potential future research to fully elucidate the complete pharmacological profile of propranolol's metabolic products.
Part 4: Experimental Protocols for Characterization
A crucial aspect of studying drug metabolites is the use of robust and validated experimental methods. The following section details key protocols for the quantification and characterization of propranolol and its metabolites.
Analytical Quantification by LC-MS/MS
The simultaneous quantification of propranolol and its metabolites in biological matrices is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step Protocol for Plasma Sample Analysis:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of propranolol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the parent drug and its metabolites.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL of the prepared sample.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol, and the internal standard are monitored.
-
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
General Protocol for Beta-Adrenergic Receptor Binding:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the beta-adrenergic receptor of interest (e.g., CHO cells stably expressing β1 or β2 receptors).
-
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2).
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Add increasing concentrations of the unlabeled test compound (propranolol or its metabolites).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Measurement)
Functional assays measure the cellular response to receptor activation or blockade. For beta-adrenergic receptors, which are Gs-coupled, changes in intracellular cyclic AMP (cAMP) levels are a key downstream signaling event.
Step-by-Step Protocol for cAMP Assay:
-
Cell Culture:
-
Culture a suitable cell line expressing the beta-adrenergic receptor of interest in a 96-well plate.
-
-
Assay Medium: Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: For antagonist studies, pre-incubate the cells with various concentrations of the test compound (propranolol or its metabolites) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to all wells except the basal control.
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
For antagonist studies, plot the agonist-stimulated cAMP response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the pA2 value from the Schild equation to quantify the antagonist potency.
-
Conclusion
The metabolism of propranolol is a complex process that results in the formation of numerous metabolites, with 4-hydroxypropranolol being a key contributor to the overall pharmacological effect due to its potent beta-blocking activity, intrinsic sympathomimetic properties, and membrane-stabilizing effects. The characterization of these metabolites requires a combination of sophisticated analytical techniques for quantification and a suite of in vitro assays to determine their pharmacological profiles.
While significant progress has been made in understanding the hydroxylated metabolites of propranolol, the biological activities of the methoxy metabolites remain largely unexplored. This represents a promising avenue for future research, which could provide a more complete picture of propranolol's disposition and effects in the body. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the fascinating and complex world of propranolol's metabolic landscape.
References
-
Propranolol - Wikipedia. Available at: [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent. Available at: [Link]
-
Propranolol Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. Available at: [Link]
-
Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. British journal of clinical pharmacology, 39(4), 421–431. Available at: [Link]
-
Johnson, J. A., Herring, V. L., Wolfe, M. S., & Relling, M. V. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. The Journal of pharmacology and experimental therapeutics, 294(3), 1099–1105. Available at: [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Available at: [Link]
-
Sten, T. (2008). Stereoselectivity of the Human UDP-glucuronosyltransferases : Studies on Androgens and Propranolol Glucuronidation. HELDA - University of Helsinki. Available at: [Link]
-
Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. Available at: [Link]
-
Hanioka, N., Hayashi, K., Shimizudani, T., Nagaoka, K., Koeda, A., Naito, S., & Narimatsu, S. (2008). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 82(4), 304–312. Available at: [Link]
-
Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses | Request PDF - ResearchGate. Available at: [Link]
-
Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia. Available at: [Link]
-
Shand, D. G. (1976). Clinical pharmacokinetics of propranolol. Postgraduate medical journal, 52 Suppl 4, 22–25. Available at: [Link]
-
Zhou, Q., Yao, T. W., & Zeng, S. (2009). Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9. Chirality, 21(9), 849–856. Available at: [Link]
-
Shand, D. G. (1975). Pharmacokinetics of propranolol: a review. Postgraduate medical journal, 52(suppl 4), 22-25. Available at: [Link]
-
Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International journal of molecular sciences, 24(23), 16781. Available at: [Link]
-
Sten, T., Qvisen, S., Uutela, P., Luukkanen, L., Kostiainen, R., & Finel, M. (2006). Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition, 34(10), 1701-1707. Available at: [Link]
-
Yang, F. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. Available at: [Link]
-
O'Donnell, S. R., Walduck, K., & Wanstall, J. C. (1979). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. British journal of pharmacology, 67(2), 233–240. Available at: [Link]
-
Beaudry, F., Le Blanc, J. C., Coutu, M., Ramier, I., Moreau, J. P., & Brown, N. K. (1999). Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Biomedical chromatography : BMC, 13(5), 363–369. Available at: [Link]
-
Walle, T., Conradi, E. C., Walle, U. K., & Gaffney, T. E. (1978). O-methylated catechol-like metabolites of propranolol in man. Drug metabolism and disposition: the biological fate of chemicals, 6(4), 481–487. Available at: [Link]
-
The Importance of Choice of Agonist in Studies Designed to Predict Beta 2 : Beta 1 Adrenoceptor Selectivity of Antagonists From pA2 Values on Guinea-Pig Trachea and Atria - PubMed. Available at: [Link]
-
Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International journal of molecular sciences, 23(13), 7385. Available at: [Link]
-
Harry, J. D., Knapp, M. F., & Ward, M. J. (1982). Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol. European journal of pharmacology, 86(1), 71–76. Available at: [Link]
-
8 Oxidative metabolism of propranolol | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. Available at: [Link]
-
Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH. Available at: [Link]
-
Gandhimathi, R., Avani, K. G., & Vijey Aanandhi, M. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). INTERNATIONAL JOURNAL OF BIOLOGY, PHARMACY AND ALLIED SCIENCES, 12(9), 4286-4300. Available at: [Link]
-
Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. Current Issues in Molecular Biology, 45(9), 7130-7146. Available at: [Link]
-
Takeo, S., Sakanashi, M., Higuchi, M., & Nakayama, H. (1987). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium. Journal of pharmacology and experimental therapeutics, 243(3), 960–969. Available at: [Link]
-
Boucher, M., Dubray, C., & Duchene-Marullaz, P. (1989). Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs. European journal of pharmacology, 163(2-3), 353–357. Available at: [Link]
-
Beta-blockers | Department of Critical Care - McGill University. Available at: [Link]
-
Frishman, W. H. (1982). Intrinsic sympathomimetic activity and the beta-adrenergic receptor. The American journal of cardiology, 49(1), 217-219. Available at: [Link]
-
van der Veur, E. (1978). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. European journal of clinical pharmacology, 13(1), 1–4. Available at: [Link]
-
Giudicelli, J. F., & Lhoste, F. (1982). Relevance of intrinsic sympathomimetic activity for beta blockers. The American journal of cardiology, 50(4), 932-938. Available at: [Link]
Sources
- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol analogs containing natural monoterpene structures: synthesis and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]
- 6. Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-methylated catechol-like metabolites of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for rac-7-Methoxy Propranolol: A Comprehensive Technical Guide
This guide provides an in-depth technical analysis of the core spectroscopic data for racemic 7-Methoxy Propranolol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed exploration of the principles behind the data, outlines robust experimental protocols, and provides expert interpretation of the spectral features. The data presented for 7-Methoxy Propranolol is expertly predicted based on the well-established spectral characteristics of the parent compound, propranolol, and the known electronic effects of a methoxy substituent on the naphthalene ring system. This approach ensures a scientifically rigorous and practically valuable resource.
Introduction: The Imperative of Spectroscopic Characterization
In the realm of pharmaceutical sciences, the unambiguous structural elucidation and purity assessment of an active pharmaceutical ingredient (API) are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture of a compound like 7-Methoxy Propranolol. Each method offers a unique window into the molecule's structure: Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity of atoms, Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups. A holistic analysis using these orthogonal techniques is essential for regulatory compliance, quality control, and a fundamental understanding of the molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the interaction of nuclear spins with an external magnetic field. For 7-Methoxy Propranolol, both ¹H (proton) and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Basis: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.
Experimental Protocol: A Self-Validating System
A robust ¹H NMR acquisition protocol is crucial for generating reliable and reproducible data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of rac-7-Methoxy Propranolol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both the free base and potential salt forms, and its residual solvent peak does not typically obscure key analyte signals.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Predicted ¹H NMR Data for rac-7-Methoxy Propranolol
The following table outlines the predicted ¹H NMR chemical shifts for rac-7-Methoxy Propranolol in DMSO-d₆. These predictions are based on published data for propranolol and the expected influence of the electron-donating 7-methoxy group on the naphthalene ring.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-8 | ~8.15 | d | 1H | Deshielded due to proximity to the electronegative oxygen of the ether linkage. |
| H-5 | ~7.80 | d | 1H | Typical downfield shift for a naphthalene proton. |
| H-4 | ~7.45 | t | 1H | Typical aromatic proton in a naphthalene system. |
| H-2 | ~7.35 | d | 1H | Upfield shift relative to propranolol due to the electron-donating effect of the para-methoxy group. |
| H-6 | ~7.25 | dd | 1H | Upfield shift due to the ortho-methoxy group's electron-donating resonance effect. |
| H-3 | ~7.15 | t | 1H | Typical aromatic proton in a naphthalene system. |
| -OCH ₂- | ~4.10 | m | 2H | Diastereotopic protons of the side chain adjacent to the naphthalene ring. |
| -CH(OH)- | ~4.00 | m | 1H | Methine proton of the secondary alcohol. |
| -OCH ₃ | ~3.90 | s | 3H | Characteristic singlet for a methoxy group on an aromatic ring. |
| -NH-CH(CH₃)₂ | ~3.10 | m | 1H | Methine proton of the isopropyl group. |
| -CH₂-NH - | ~2.90 | m | 2H | Protons adjacent to the secondary amine. |
| -CH(CH ₃)₂ | ~1.25 | d | 6H | Doublet for the two equivalent methyl groups of the isopropyl moiety. |
Interpretation of the Predicted ¹H NMR Spectrum:
The most significant deviation from the spectrum of propranolol is anticipated in the aromatic region (δ 7.0-8.5 ppm).[2] The methoxy group at the 7-position is an electron-donating group, which will increase the electron density at the ortho (H-6, H-8) and para (H-2) positions, causing an upfield shift (to lower ppm values) for these protons compared to their counterparts in propranolol. The aliphatic side-chain protons are expected to have chemical shifts and multiplicities very similar to those of propranolol, as they are sufficiently remote from the site of substitution.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Basis: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their electronic environments. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.
Experimental Protocol:
The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with the following key differences in acquisition parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Number of Scans: A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons.
Predicted ¹³C NMR Data for rac-7-Methoxy Propranolol
The predicted ¹³C NMR chemical shifts are based on data for propranolol and established substituent effects of a methoxy group on an aromatic system.[1][3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-7 (C-OCH₃) | ~158 | Quaternary carbon directly attached to the electron-donating methoxy group, resulting in a significant downfield shift. |
| C-1 (C-O) | ~154 | Quaternary carbon of the ether linkage. |
| C-4a | ~134 | Quaternary carbon at the ring junction. |
| C-8a | ~127 | Quaternary carbon at the ring junction. |
| C-5 | ~126 | Aromatic CH. |
| C-4 | ~125 | Aromatic CH. |
| C-3 | ~122 | Aromatic CH. |
| C-8 | ~120 | Aromatic CH, shifted slightly upfield by the ortho-methoxy group. |
| C-2 | ~119 | Aromatic CH, shifted upfield by the para-methoxy group. |
| C-6 | ~105 | Aromatic CH, significantly shielded by the ortho-methoxy group. |
| -OCH ₂- | ~70 | Aliphatic carbon of the ether linkage. |
| -CH (OH)- | ~68 | Carbon of the secondary alcohol. |
| -OCH ₃ | ~55 | Characteristic chemical shift for a methoxy carbon. |
| -NH-CH (CH₃)₂ | ~50 | Methine carbon of the isopropyl group. |
| -CH ₂-NH- | ~49 | Carbon adjacent to the secondary amine. |
| -CH(CH ₃)₂ | ~22 | Methyl carbons of the isopropyl group. |
Interpretation of the Predicted ¹³C NMR Spectrum:
The key diagnostic signals for 7-Methoxy Propranolol in the ¹³C NMR spectrum are the downfield signal for the methoxy-substituted carbon (C-7) at approximately 158 ppm and the methoxy carbon itself around 55 ppm.[3] The electron-donating nature of the methoxy group will cause a noticeable upfield shift for the ortho (C-6, C-8) and para (C-2) carbons compared to propranolol, with the most pronounced effect on the ortho carbons. The chemical shifts of the aliphatic side-chain carbons are expected to be largely unperturbed.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 7-Methoxy Propranolol, typically producing the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves the fragmentation of this precursor ion to yield characteristic product ions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of rac-7-Methoxy Propranolol (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or ion trap instrument.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
Predicted Mass Spectrometry Data for rac-7-Methoxy Propranolol
The molecular formula for 7-Methoxy Propranolol is C₁₇H₂₃NO₃, with a monoisotopic mass of 289.1678 g/mol .
| Ion | Predicted m/z | Identity |
| Precursor Ion | 290.1751 | [M+H]⁺ |
| Product Ion 1 | 116.1069 | [C₆H₁₄N]⁺ |
| Product Ion 2 | 173.0603 | [C₁₁H₉O₂]⁺ |
Interpretation of the Predicted Mass Spectrum:
The full scan ESI-MS spectrum is expected to show a prominent peak at m/z 290.1751, corresponding to the protonated molecule [M+H]⁺. The MS/MS fragmentation pattern is predicted to be dominated by the cleavage of the propanolamine side chain, similar to the fragmentation of propranolol.[5][6][7][8] The most characteristic fragmentation is the cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group, leading to the formation of the stable iminium ion at m/z 116.1069. This fragment is a hallmark of the N-isopropylamino-2-hydroxypropyl side chain. The other major fragment would correspond to the 7-methoxynaphthyloxy moiety, which would likely be observed as a radical cation or a related species around m/z 173.0603.
Infrared (IR) Spectroscopy
Theoretical Basis: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Data for rac-7-Methoxy Propranolol
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-3400 | O-H stretch (alcohol) | Broad, Strong |
| 3100-3300 | N-H stretch (secondary amine) | Broad, Medium |
| 2850-3000 | C-H stretch (aliphatic) | Strong |
| 1600, 1580, 1500 | C=C stretch (aromatic) | Medium-Strong, Sharp |
| 1250-1270 | C-O-C stretch (aryl alkyl ether, asymmetric) | Strong |
| 1030-1050 | C-O-C stretch (aryl alkyl ether, symmetric) | Medium |
| 1100-1120 | C-O stretch (secondary alcohol) | Strong |
Interpretation of the Predicted IR Spectrum:
The IR spectrum of 7-Methoxy Propranolol is expected to display several characteristic absorption bands.[9][10][11] A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching of the secondary alcohol, likely broadened by hydrogen bonding. The N-H stretch of the secondary amine will appear in a similar region, often as a less intense, broader signal. Strong absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the aliphatic side chain and the methoxy group. The presence of the naphthalene ring will be confirmed by characteristic C=C stretching vibrations around 1500-1600 cm⁻¹. Crucially, the ether linkages will give rise to strong C-O stretching bands. The aryl alkyl ether of the naphthyloxy group is expected to show a strong asymmetric stretch around 1250 cm⁻¹, and the C-O stretch of the secondary alcohol will be visible around 1100 cm⁻¹. The additional methoxy group will contribute to the complexity in the C-O stretching region.
Integrated Spectroscopic Workflow and Data Relationship
The synergistic use of these spectroscopic techniques provides a comprehensive and self-validating system for the characterization of rac-7-Methoxy Propranolol.
Caption: Integrated workflow for the spectroscopic characterization of rac-7-Methoxy Propranolol.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for rac-7-Methoxy Propranolol. By integrating predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy with robust, field-proven experimental protocols, this document serves as an authoritative resource for researchers in drug development and quality control. The causality-driven interpretations and the emphasis on self-validating systems underscore the scientific integrity required for the thorough characterization of pharmaceutical compounds.
References
-
Lane, R. P., & Loo, J. A. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid communications in mass spectrometry, 13(16), 1671–1679. [Link]
-
Marshell, J., & Gunasekaran, S. (n.d.). The infrared and Raman spectra of propranolol hydrochloride. Indian Academy of Sciences. [Link]
-
Zhou, Z., Li, X., & Chen, X. (2010). MS/MS fragment for propranolol and its metabolites of hydroxylation and N-desisopropylation. ResearchGate. [Link]
-
Zielińska-Pisklak, M., & Oszczapowicz, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic resonance in chemistry, 49(9), 556–563. [Link]
-
Loo, J. A., & Smith, R. D. (1999). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Journal of the American Society for Mass Spectrometry, 10(3), 207–218. [Link]
-
Hernawan, H., Nurhayati, S., Nisa, K., & Kismurtono, M. (2020). FTIR spectrograms of pure propranolol hydrochloride (A), formulation (B), pure CMCh (C). ResearchGate. [Link]
-
Lewis, R. J., & Smith, F. A. (2004). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Federal Aviation Administration. [Link]
-
Suksaeree, J., et al. (2015). FT-IR study between propranolol hydrochloride and pharmaceutically acceptable excipients. Thai Journal of Pharmaceutical Sciences. [Link]
-
Lewis, R. J., & Smith, F. A. (2004). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Journal of Analytical Toxicology, 28(4), 249–255. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4946, Propranolol. [Link]
-
de Santana, F. J. M., et al. (2015). Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. Journal of Spectroscopy, 2015, 1–7. [Link]
-
Zielińska-Pisklak, M., & Oszczapowicz, I. (2011). 1H and 13C NMR characteristics of β-blockers. ResearchGate. [Link]
-
Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 661–669. [Link]
-
Bhandari, A., Kumar, B., & Patel, R. (2008). Spectrophotometric Estimation of Propranolol in Tablet Dosage Form. Asian Journal of Chemistry, 20(1), 802-804. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). [Link]
-
de Santana, F. J. M., et al. (2015). Profile of the spectra of propranolol hydrochloride (black line) and excipients mixture (gray line) using FTNIR/PROBE. ResearchGate. [Link]
-
NIST. (n.d.). Propranolol. NIST Chemistry WebBook. [Link]
-
Marek, R., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]
-
Walczynski, K., et al. (1998). Propranolol analogs containing natural monoterpene structures: synthesis and pharmacological properties. Acta poloniae pharmaceutica, 55(3), 209–216. [Link]
-
Ali, M., et al. (2009). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate. [Link]
-
Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange. [Link]
-
Glennon, R. A., et al. (1988). Design and synthesis of propranolol analogues as serotonergic agents. Journal of medicinal chemistry, 31(5), 867–870. [Link]
-
Mague, J. T., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 689–700. [Link]
-
Somashekara, C. T., et al. (2011). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry, 27(2), 437-444. [Link]
-
Nguyen, T. H. L., et al. (2020). The scheme describes the synthesis of propranolol with anhydride acetic at conditions of CHCl3 and NaHCO3 at 45°C for 24 h. ResearchGate. [Link]
-
Larsson, P., et al. (2011). New propranolol analogues: Binding and chiral discrimination by cellobiohydrolase Cel7A. ResearchGate. [Link]
Sources
- 1. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways of selectively labeled uropranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faa.gov [faa.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. li05.tci-thaijo.org [li05.tci-thaijo.org]
A Technical Guide to the Organic Solvent Solubility of rac 7-Methoxy Propranolol
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This technical guide provides a comprehensive examination of the solubility of racemic 7-Methoxy Propranolol, a key intermediate in pharmaceutical synthesis. We delve into the theoretical principles underpinning its solubility, present available data, and offer a detailed, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge required to handle this compound effectively during crystallization, purification, and formulation processes.
Introduction: The Critical Role of Solubility
rac-7-Methoxy Propranolol (CAS: 76275-53-1) is a synthetic intermediate used in the development of various pharmaceutical agents.[1] Its molecular structure, a derivative of the well-known beta-blocker propranolol, imparts specific physicochemical characteristics that dictate its behavior in various solvents. Understanding and quantifying its solubility is not an academic exercise; it is a fundamental prerequisite for successful process chemistry and formulation.
Key processes influenced by solubility include:
-
Crystallization & Purification: Selecting an appropriate solvent system is essential for achieving high-purity crystalline material with the desired polymorphic form. Knowledge of solubility across a range of solvents and temperatures is the first step in designing a robust crystallization process.[2]
-
Formulation Development: For preclinical studies or final dosage forms, the ability to dissolve the compound in a suitable vehicle is paramount. Low solubility can lead to challenges in achieving desired concentrations for in vitro assays or poor bioavailability in in vivo models.[3][4]
-
Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is guided by the analyte's solubility to ensure accurate quantification.
This guide provides a framework for understanding the solubility of rac-7-Methoxy Propranolol, grounded in its core physicochemical properties and authoritative experimental methodologies.
Physicochemical Profile of rac 7-Methoxy Propranolol
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key characteristics of rac-7-Methoxy Propranolol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₃ | [1] |
| Molecular Weight | 289.37 g/mol | [1] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 74-76°C | [5] |
| CAS Number | 76275-53-1 | [1] |
The structure contains a naphthalene ring system, making it largely lipophilic. However, the secondary amine and hydroxyl groups in the side chain provide sites for hydrogen bonding, introducing a degree of polarity. The methoxy group at the 7-position, compared to a hydroxyl group, slightly increases lipophilicity and reduces a potential hydrogen bond donor site, which can influence solubility in protic solvents.
Theoretical Principles of Solubility
Solubility is the thermodynamic equilibrium concentration of a solute dissolved in a solvent at a given temperature and pressure.[6] The process is governed by the interplay between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions.
-
"Like Dissolves Like": This principle is a useful heuristic. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given its mixed character, rac-7-Methoxy Propranolol is expected to show appreciable solubility in solvents of intermediate polarity and those capable of hydrogen bonding.
-
Solvent Effects:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and amine groups of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors and have high dielectric constants, which helps to dissolve polar molecules. DMSO is a particularly powerful solvent for a wide range of organic compounds.[7]
-
Non-Polar/Weakly Polar Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate): These solvents will primarily interact with the lipophilic naphthalene core of the molecule.[5]
-
-
Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two concepts.[3][6]
-
Thermodynamic Solubility is the true equilibrium value, measured when a solution is in equilibrium with an excess of the solid drug. This is the most relevant value for crystallization and formulation. The shake-flask method measures this value.[8]
-
Kinetic Solubility is determined by dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous buffer until precipitation occurs.[4][6] It is a high-throughput method often used in early discovery but can overestimate true solubility due to the formation of supersaturated solutions.[8]
-
Solubility Profile of Propranolol Derivatives
Quantitative solubility data for rac-7-Methoxy Propranolol is not widely published. However, data for the parent compound, (±)-Propranolol Hydrochloride, provides a valuable proxy for estimating its behavior in common organic solvents. The addition of a methoxy group will modulate these values, but the general trends are expected to be similar.
| Solvent | Solubility of (±)-Propranolol HCl (mg/mL) | Solvent Type |
| Dimethyl Sulfoxide (DMSO) | ~16 | Polar Aprotic |
| Dimethylformamide (DMF) | ~14 | Polar Aprotic |
| Ethanol | ~11 | Polar Protic |
| Methanol | Data suggests good solubility | Polar Protic |
| Acetonitrile + Water Mixtures | High solubility in mixtures | Polar Aprotic |
| Chloroform | Soluble | Weakly Polar |
| Dichloromethane | Soluble | Weakly Polar |
| Ethyl Acetate | Soluble | Weakly Polar |
Sources:[5][7][9][10] Note: The data for DMSO, DMF, and Ethanol are for the hydrochloride salt of propranolol.[7] The free base form, as is typical for 7-Methoxy Propranolol, may exhibit different solubility but follows similar trends. Qualitative data for 7-Methoxy Propranolol indicates good solubility in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[5][10]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8] The following protocol is a self-validating system for accurately measuring the solubility of rac-7-Methoxy Propranolol.
Rationale of the Method
The core principle is to saturate a solvent with an excess amount of the solid compound, allow the system to reach thermodynamic equilibrium through agitation over a defined period, separate the saturated solution from the undissolved solid, and then quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis Spectroscopy). The presence of excess solid throughout the experiment is critical to ensure saturation is maintained.[11]
Materials & Equipment
-
rac-7-Methoxy Propranolol (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes for dilutions
-
HPLC or UV-Vis Spectrophotometer for analysis
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid rac-7-Methoxy Propranolol to several vials. "Excess" means adding enough solid so that it remains visible after the equilibration period. A starting point is ~10-20 mg of solid per 1-2 mL of solvent.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent to assess variability.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25°C).
-
Agitate the vials at a moderate speed (e.g., 200-300 RPM) for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 72 hours.[3][11]
-
Causality Check: A long equilibration time is necessary because dissolution is a dynamic process. The system must be given enough time for the rates of dissolution and precipitation to become equal, defining the true thermodynamic equilibrium. To validate this, one can take samples at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change significantly between the later time points, equilibrium has been reached.[11]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 30-60 minutes) to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Causality Check: Filtration is a critical step. Failure to remove all undissolved solid particles will lead to a significant overestimation of the solubility.[12] The filter material must be chemically compatible with the solvent.
-
-
Analysis:
-
Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of rac-7-Methoxy Propranolol using a pre-validated HPLC or UV-Vis method against a standard calibration curve.
-
Data Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Measured Concentration from Instrument) × (Dilution Factor)
The final solubility should be reported as the mean and standard deviation of the replicate measurements.
Visualizations
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the Shake-Flask solubility method.
Conceptual Factors Influencing Solubility
Caption: Key factors governing the solubility of a compound.
Conclusion
While specific quantitative solubility data for rac-7-Methoxy Propranolol remains limited in public literature, a strong predictive understanding can be derived from its physicochemical properties and data from its parent compound, propranolol. This guide establishes a robust theoretical and practical foundation for researchers. The provided shake-flask protocol represents a reliable, self-validating method for generating precise thermodynamic solubility data. Accurate determination of this parameter is an indispensable step in the pharmaceutical development pipeline, directly impacting the efficiency of process chemistry and the ultimate viability of formulation strategies.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 301(1-2), 191-197. Available at: [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). Propranolol. Retrieved from [Link]
-
Scholars Research Library. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Available at: [Link]
-
ResearchGate. (2011). Solubility and Saturation Apparent Volume of Propranolol Hydrochloride in Some Binary Aqueous Cosolvent Mixtures at 298.15 K. Retrieved from [Link]
Sources
- 1. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 2. ovid.com [ovid.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. usbio.net [usbio.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxy Propranolol-D7 - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. quora.com [quora.com]
- 12. bioassaysys.com [bioassaysys.com]
An In-Depth Technical Guide to the Stereochemistry of rac-7-Methoxy Propranolol
Prepared by: A Senior Application Scientist
Introduction: The Imperative of Chirality in Aryloxypropanolamine Beta-Blockers
Propranolol, the prototypical β-adrenergic receptor antagonist, has been a cornerstone in cardiovascular therapy for decades. Its structure, characterized by a naphthyloxy moiety linked to an aminopropanol side chain, contains a single stereogenic center at the C2 position of the propanol backbone. This seemingly minor structural feature has profound pharmacological implications. The biological activity of propranolol is highly stereoselective, with the (S)-(-)-enantiomer being up to 100 times more potent in β-receptor blockade than its (R)-(+)-counterpart.[1][2] Consequently, understanding the stereochemistry of propranolol and its analogs is not merely an academic exercise but a critical component of drug design, development, and metabolic profiling.[3]
This guide focuses specifically on racemic 7-Methoxy Propranolol, an analog with a methoxy substitution on the naphthalene ring. We will dissect its stereochemical landscape, from the synthesis of the racemic mixture to the advanced methodologies for its resolution and the definitive assignment of absolute configuration. Furthermore, we will explore the anticipated stereoselective pharmacology and metabolism, providing researchers and drug development professionals with a comprehensive technical framework grounded in established principles and experimental evidence.
The Molecular Fulcrum: The Stereogenic Center
The pharmacological properties of 7-Methoxy Propranolol hinge on the three-dimensional arrangement of substituents around its single chiral carbon (C2 of the propanol side-chain). This center gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.
-
(S)-7-Methoxy Propranolol: The eutomer, anticipated to be primarily responsible for the β-adrenergic blocking activity.
-
(R)-7-Methoxy Propranolol: The distomer, expected to have significantly lower affinity for β-receptors but may possess other biological activities, such as membrane stabilization.[4]
The differential interaction of these enantiomers with chiral biological targets like G protein-coupled receptors underscores the necessity of their separation and individual characterization.[2][5]
Synthesis of the Racemate: The Starting Point
The standard approach to synthesizing aryloxypropanolamine β-blockers begins with the preparation of a racemic mixture, which serves as the starting material for subsequent chiral resolution. The synthesis of rac-7-Methoxy Propranolol is efficiently achieved via a two-step process analogous to the synthesis of similar propranolol derivatives.[6][7]
Experimental Protocol: Synthesis of rac-7-Methoxy Propranolol
-
Step 1: Synthesis of 1-((7-methoxynaphthalen-1-yl)oxy)-2,3-epoxypropane.
-
To a solution of 7-methoxy-1-naphthol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as anhydrous potassium carbonate (K₂CO₃).
-
Add an excess of epichlorohydrin to the mixture.
-
Reflux the reaction mixture for several hours until the starting naphthol is consumed (monitor by TLC).
-
After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.
-
The resulting crude glycidyl ether can be purified by column chromatography or used directly in the next step.
-
Causality: The base deprotonates the phenolic hydroxyl group of 7-methoxy-1-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of epichlorohydrin in a Williamson ether synthesis, displacing the chloride. The epoxide ring remains intact under these conditions.
-
-
Step 2: Synthesis of rac-7-Methoxy Propranolol.
-
Dissolve the crude glycidyl ether from Step 1 in a protic solvent like ethanol or methanol.
-
Add an excess of isopropylamine to the solution.
-
Stir the reaction at room temperature or with gentle heating until the epoxide is fully consumed (monitor by TLC).
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield rac-7-Methoxy Propranolol.
-
Causality: Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This ring-opening reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon, resulting in the desired 1-aryloxy-3-(isopropylamino)propan-2-ol structure.
-
Caption: Synthetic pathway for racemic 7-Methoxy Propranolol.
Chiral Resolution: Isolating the Enantiomers
With the racemate in hand, the crucial step is the separation of the (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose on both analytical and preparative scales.[8] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Resolution
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A cellulose- or amylose-based CSP is highly effective for propranolol and its analogs. Columns such as CHIRALPAK® or CHIRALCEL® are industry standards.[6][9]
-
Mobile Phase: A normal-phase mobile phase is typically employed. A common starting point is a mixture of an alkane (e.g., n-heptane or n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol).[10] A small amount of a basic additive like diethylamine (DEA) is often required to improve peak shape and resolution by minimizing ionic interactions with the stationary phase.[10]
-
Procedure:
-
Dissolve a small amount of rac-7-Methoxy Propranolol in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase (e.g., n-heptane/ethanol/DEA 80:20:0.1 v/v/v) until a stable baseline is achieved.[10]
-
Inject the sample and monitor the elution profile with the UV detector (typically around 290 nm for the naphthalene chromophore).
-
The two enantiomers will elute as separate peaks. Based on extensive literature for propranolol, the (S)-enantiomer is expected to elute first, followed by the more retained (R)-enantiomer.[10]
-
Collect the fractions corresponding to each peak for further analysis.
-
Assess the enantiomeric excess (ee) and purity of the collected fractions by re-injecting them onto the same column. Purity should exceed >98% with an ee of >98%.[6][11]
-
Caption: Workflow for chiral resolution via HPLC.
Data Presentation: Chromatographic Parameters
| Parameter | Typical Value | Significance |
| Retention Time (t_R) of (S)-isomer | ~4.7 min | Time taken for the first enantiomer to elute. |
| Retention Time (t_R) of (R)-isomer | ~5.3 min | Time taken for the second enantiomer to elute. |
| Resolution (R_s) | >1.5 | A measure of baseline separation between the two peaks. A value >1.5 indicates complete separation.[10] |
| Selectivity (α) | >1.1 | The ratio of the retention factors of the two enantiomers, indicating the CSP's ability to differentiate them. |
(Note: Retention times are illustrative and depend heavily on the specific column, mobile phase, and flow rate used.)
Stereospecific Analysis: Absolute Configuration Assignment
After successful separation, it is essential to unequivocally determine the absolute configuration of each isolated enantiomer. While optical polarimetry can distinguish between dextrorotatory (+) and levorotatory (-) isomers, it does not directly assign (R) or (S) configuration. The modified Mosher's method, or more advanced versions like Riguera's method, provides a definitive answer via NMR spectroscopy.[6][7]
This method involves derivatizing the chiral secondary alcohol of each enantiomer separately with two enantiomerically pure chiral derivatizing agents (CDAs), such as (R)- and (S)-α-methoxyphenylacetic acid (MPA).[6][7] The resulting diastereomeric esters exhibit subtle but measurable differences in their ¹H NMR chemical shifts (Δδ), which can be used to deduce the absolute configuration of the original alcohol.
Pharmacological Significance and Stereoselectivity
The primary pharmacological target of propranolol analogs is the β-adrenergic receptor. This receptor is a chiral environment that preferentially binds one enantiomer over the other.
-
(S)-Enantiomer (Eutomer): This isomer is expected to have a high affinity for β₁ and β₂ adrenergic receptors, acting as a competitive antagonist. This interaction is responsible for the therapeutic effects, such as reducing heart rate, blood pressure, and cardiac contractility.[1]
-
(R)-Enantiomer (Distomer): This isomer is anticipated to have a much lower affinity for β-receptors. However, it is not inert and often contributes to non-β-blocking effects, such as membrane stabilization, which may play a role in antiarrhythmic properties but is not related to adrenergic antagonism.[4]
Caption: Stereospecific binding of enantiomers to a chiral receptor.
Metabolic Stereoselectivity
The body's metabolic enzymes, particularly the Cytochrome P450 (CYP) family, are also chiral and can process enantiomers at different rates.[2][12] For propranolol itself, significant stereoselectivity is observed in its metabolism. For instance, studies in rats have shown that the 7-hydroxylation of propranolol is stereospecific for the (+)-propranolol (R-isomer).[13] While the methoxy group at the 7-position would block this specific hydroxylation pathway, it is highly probable that other metabolic pathways, such as N-dealkylation or glucuronidation, will also exhibit stereoselectivity for 7-Methoxy Propranolol.[12][14] This can lead to different pharmacokinetic profiles and plasma concentrations for the (R)- and (S)-enantiomers after administration of the racemate, a critical consideration in drug development.[3]
Conclusion
The stereochemistry of 7-Methoxy Propranolol is a defining feature of its biological profile. While the racemic mixture can be readily synthesized, its therapeutic potential and metabolic fate can only be fully understood by resolving the individual (R)- and (S)-enantiomers. Advanced techniques like chiral HPLC are indispensable for this separation, and NMR-based methods are required for the definitive assignment of absolute configuration. The expected high degree of stereoselectivity in its interaction with β-adrenergic receptors and metabolic enzymes makes the study of each enantiomer in isolation a mandatory step for any rigorous drug development program. This guide provides the foundational protocols and scientific rationale necessary for researchers to navigate the complex but critical stereochemical landscape of this propranolol analog.
References
-
Walle, T., Wilson, M. J., & Walle, U. K. (1982). New Ring-Hydroxylated Metabolites of Propranolol: Species Differences and Stereospecific 7-hydroxylation. Drug Metabolism and Disposition, 10(2), 122–127. [Link]
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Application Note. [Link]
-
Kaczor, A. A., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
-
Al-Soud, Y. A. (2012). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]
-
Middlemiss, D. N., et al. (1991). Design and synthesis of propranolol analogues as serotonergic agents. Journal of Medicinal Chemistry, 34(7), 2215–2226. [Link]
-
Sparaco, R., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(21), 3871. [Link]
-
Gáspár, M. P., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. RSC Advances, 12(35), 22869–22879. [Link]
-
Popović, G., et al. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of the Faculty of Medicine, 5(1), 45-52. [Link]
-
Musilek, K., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 687. [Link]
-
ChemEurope.com. Chiral resolution. [Link]
-
Gáspár, M. P., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched b-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. ResearchGate. [Link]
-
Sparaco, R., et al. (2019). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. ResearchGate. [Link]
-
Sparaco, R., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
Kumar, A., et al. (2022). Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry, 7(2), 1-6. [Link]
-
Hamada, A., et al. (1987). The Effects of the Propranolol Enantiomers on the Intracardiac Electrophysiological Activities of Langendorff Perfused Hearts. Japanese Heart Journal, 28(2), 231–243. [Link]
-
Owens, M. J. (2002). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 4(suppl 2), 29–33. [Link]
-
Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 2. [Link]
-
Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 3. synergypublishers.com [synergypublishers.com]
- 4. The effects of the propranolol enantiomers on the intracardiac electrophysiological activities of Langendorff perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral_resolution [chemeurope.com]
- 9. chiraltech.com [chiraltech.com]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. New ring-hydroxylated metabolites of propranolol: species differences and stereospecific 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
Introduction: The Significance of Chirality in Propranolol and its Analogs
An In-Depth Technical Guide to the Properties of Racemic 7-Methoxy Propranolol
Propranolol, a non-selective beta-adrenergic receptor antagonist, represents a cornerstone in cardiovascular therapy, with applications ranging from hypertension and angina pectoris to anxiety and migraine prophylaxis.[1][2][][4] It is administered clinically as a racemic mixture, a 1:1 combination of its two non-superimposable mirror-image enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol.[2][5] The pharmacological activity of these enantiomers is starkly different. The beta-blocking activity, responsible for most of its therapeutic effects, resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer in this regard.[5][6] The (R)-enantiomer, while largely inactive as a beta-blocker, is not inert and contributes to other effects, such as membrane stabilization and potential inhibition of angiogenesis, independent of beta-blockade.[7][8][9]
This stereoselectivity in action and metabolism is a critical consideration in drug development. 7-Methoxy Propranolol, a synthetic intermediate and analog of propranolol, shares this chiral center.[10] Understanding the properties of its racemic mixture is fundamental for researchers exploring its potential synthesis pathways, metabolic fate, and pharmacological profile. This guide provides a comprehensive technical overview of racemic 7-Methoxy Propranolol, from its fundamental physicochemical properties and synthesis to state-of-the-art analytical methodologies for its enantiomeric resolution.
Section 1: Physicochemical Profile
(Rac)-7-Methoxy Propranolol is a synthetic intermediate used in pharmaceutical synthesis.[10] Its core structure is based on the 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol backbone of propranolol, with a methoxy group substituted at the 7th position of the naphthalene ring.
Key Properties
The essential physicochemical data for racemic 7-Methoxy Propranolol are summarized below. These parameters are critical for predicting its solubility, absorption, and distribution characteristics.
| Property | Value | Source |
| CAS Number | 76275-53-1 | [10] |
| Molecular Formula | C₁₇H₂₃NO₃ | [10] |
| Molecular Weight | 289.37 g/mol | [10] |
| Appearance | Typically exists as a solid at room temperature | [10] |
| Predicted Density | 1.108 g/cm³ | [10] |
| Predicted Boiling Point | 467.6 °C at 760 mmHg | [10] |
| Predicted Flash Point | 236.6 °C | [10] |
Section 2: Synthesis of Racemic 7-Methoxy Propranolol
The synthesis of hydroxylated and methoxylated propranolol analogs typically follows a well-established pathway involving the alkylation of a substituted naphthol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[11] This approach provides a reliable method for producing the racemic mixture.
Synthetic Workflow Diagram
Caption: General synthetic pathway for Racemic 7-Methoxy Propranolol.
Detailed Experimental Protocol
Objective: To synthesize racemic 7-Methoxy Propranolol from 7-methoxy-1-naphthol.
Materials:
-
7-Methoxy-1-naphthol
-
Epichlorohydrin (excess)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Isopropylamine (excess)
-
Acetone, anhydrous
-
Ethanol
-
Standard laboratory glassware for reflux and extraction
-
Magnetic stirrer and heating mantle
Methodology:
Step 1: Synthesis of 7-Methoxy-1-(2,3-epoxypropoxy)naphthalene
-
To a solution of 7-methoxy-1-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add an excess of epichlorohydrin (3.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The basic conditions facilitated by K₂CO₃ deprotonate the hydroxyl group of the naphthol, creating a nucleophilic naphthoxide ion. This ion then attacks the least hindered carbon of epichlorohydrin in a Williamson ether synthesis, displacing the chloride. The excess epichlorohydrin drives the reaction to completion.
-
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude epoxide intermediate. This product can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of Racemic 7-Methoxy Propranolol
-
Dissolve the crude 7-methoxy-1-(2,3-epoxypropoxy)naphthalene from Step 1 in ethanol.
-
Add a large excess of isopropylamine (5.0-10.0 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting epoxide is consumed.
-
Causality: Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This SN2 reaction opens the ring and forms the final amino-alcohol structure. The reaction is not stereoselective, resulting in a 1:1 mixture of (R) and (S) enantiomers. Using an excess of isopropylamine ensures the reaction goes to completion.
-
-
Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure racemic 7-Methoxy Propranolol.
Section 3: Pharmacological Considerations (Extrapolated from Propranolol)
While specific pharmacological data for 7-Methoxy Propranolol is not extensively published, its activity can be inferred from the well-documented profile of propranolol and its metabolites.
Enantioselective Activity
Like propranolol, the biological activity of 7-Methoxy Propranolol is expected to be highly dependent on its stereochemistry.
-
(S)-(-)-Enantiomer: This isomer is predicted to be the eutomer, containing the vast majority of the β-adrenergic blocking activity.[7][12]
-
(R)-(+)-Enantiomer: This isomer, or distomer, is expected to have minimal β-blocking effects but may possess other activities, such as membrane-stabilizing properties.[7]
The presence of the 7-methoxy group may modulate receptor binding affinity and selectivity compared to the parent compound, a hypothesis that requires experimental validation through radioligand binding assays.
Metabolism
Propranolol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes (CYP2D6, CYP1A2).[1][13] Key metabolic pathways include aromatic hydroxylation (e.g., to 4-hydroxypropranolol), N-dealkylation, and glucuronidation.[13][14]
The 7-methoxy group in 7-Methoxy Propranolol introduces a new metabolic possibility: O-demethylation . This reaction would yield 7-hydroxypropranolol, a known metabolite of propranolol.[11] The metabolic stability of the methoxy group will be a key determinant of the compound's pharmacokinetic profile and duration of action.
Caption: Known metabolism of Propranolol and hypothesized pathway for 7-Methoxy Propranolol.
Section 4: Analytical Methodologies for Enantiomeric Separation
Quantifying the individual enantiomers of a chiral drug is paramount for pharmacokinetic and pharmacodynamic studies. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Chiral HPLC Protocol for Racemic Propranolol Analogs
Objective: To separate and quantify the (R) and (S) enantiomers of 7-Methoxy Propranolol. This protocol is adapted from established methods for propranolol.[6][15]
Instrumentation & Columns:
-
HPLC system with UV or fluorescence detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as ChiralPak® IA (amylose derivative) or a cyclodextrin-based column is recommended.[6][15]
Reagents & Mobile Phase:
-
n-Heptane or Hexane (HPLC Grade)
-
Ethanol or Isopropanol (HPLC Grade)
-
Additive: Diethylamine (DEA) or Triethylamine (TEA) (0.1% v/v)
-
Sample Solvent: Mobile Phase or Ethanol
Chromatographic Conditions (Example):
-
Column: ChiralPak® IA, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm (based on propranolol's absorbance maximum)
-
Column Temperature: 25 °C
Protocol Steps:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of racemic 7-Methoxy Propranolol (e.g., 1 mg/mL) in the sample solvent. Prepare a series of dilutions for the calibration curve.
-
Sample Injection: Inject 10-20 µL of the standard or sample solution onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks. For propranolol, the (S)-(-) isomer typically elutes before the (R)-(+) isomer on this type of column.[15]
-
Quantification: Calculate the peak area for each enantiomer. Use the calibration curve to determine the concentration of each enantiomer in unknown samples.
-
Causality: The chiral stationary phase contains asymmetric centers that interact differentially with the two enantiomers. These transient diastereomeric interactions (e.g., via hydrogen bonding, dipole-dipole interactions) lead to different retention times, allowing for their separation. The non-polar mobile phase is ideal for normal-phase chiral chromatography, and the amine additive (DEA) is crucial for improving peak shape and reducing tailing by masking active sites on the silica support.
Advanced Method: 2D-LC/MS/MS for Complex Matrices
For analyzing metabolites in biological samples (e.g., urine, plasma), a two-dimensional liquid chromatography (2D-LC) approach coupled with mass spectrometry (MS/MS) offers superior selectivity and sensitivity.[16]
Workflow Rationale:
-
First Dimension (1D): An achiral reverse-phase separation is performed to separate the parent drug from its various metabolites and matrix components.
-
Heart-cutting: As a specific compound (e.g., 7-Methoxy Propranolol) elutes from the 1D column, the fraction ("heart-cut") containing it is automatically transferred to the second dimension.
-
Second Dimension (2D): The transferred fraction is then separated on a chiral column to resolve the enantiomers.
-
Detection: A triple quadrupole mass spectrometer (MS/MS) provides highly sensitive and specific detection using Multiple Reaction Monitoring (MRM).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Propranolol: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. tpcj.org [tpcj.org]
- 7. mdpi.com [mdpi.com]
- 8. JCI - Non–beta blocker enantiomers of propranolol and atenolol inhibit vasculogenesis in infantile hemangioma [jci.org]
- 9. Propranolol exhibits activity against hemangiomas independent of beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. Propranolol - Wikipedia [en.wikipedia.org]
- 14. ClinPGx [clinpgx.org]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 16. agilent.com [agilent.com]
An Investigator's Guide to 7-Methoxy Propranolol: A Scoping Review and Proposed Research Framework
Abstract
Propranolol, the archetypal non-selective β-adrenergic receptor antagonist, remains a cornerstone of cardiovascular therapy, with an expanding portfolio of applications in neurology and oncology.[1][2][3] Its clinical utility, however, is tempered by a well-documented side-effect profile and variable patient response, largely dictated by its pharmacodynamic and pharmacokinetic properties.[4][5] This technical guide ventures into the largely unexplored chemical space of a key derivative: 7-Methoxy Propranolol. While direct pharmacological data on this compound is not available in published literature, this document serves as a foundational framework for its investigation. By integrating established principles of medicinal chemistry, the known pharmacology of the parent compound, and validated experimental protocols, we delineate the potential pharmacological relevance of 7-Methoxy Propranolol and provide a comprehensive, step-by-step workflow for its synthesis, characterization, and preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore next-generation β-blockers with potentially differentiated therapeutic profiles.
Introduction: The Rationale for Derivatizing a Classic Scaffold
Propranolol's therapeutic efficacy stems from its competitive antagonism of β1- and β2-adrenergic receptors, which modulates the physiological effects of catecholamines like epinephrine and norepinephrine.[1][2][3] This non-selective action, however, is also the source of its limitations; β2-blockade can induce bronchoconstriction, a significant risk for patients with asthma.[6] Furthermore, propranolol's high lipophilicity allows it to cross the blood-brain barrier, leading to central nervous system (CNS) effects, and it undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes CYP2D6 and CYP1A2, resulting in low bioavailability and high inter-individual variability.[6][7][8]
The strategic modification of the propranolol scaffold presents a compelling opportunity to refine its pharmacological profile. The introduction of a methoxy group at the 7th position of the naphthalene ring system—creating 7-Methoxy Propranolol—is a rational design choice hypothesized to modulate several key parameters:
-
Receptor Affinity and Selectivity: The electronic and steric properties of the methoxy group may alter the molecule's interaction with the binding pockets of β1 and β2 receptors.
-
Metabolic Stability and Pathway: The methoxy group provides a new site for metabolism (O-demethylation), potentially competing with the primary routes of propranolol metabolism (ring hydroxylation and N-dealkylation).[7] This could alter the drug's half-life and generate novel active metabolites.
-
Pharmacokinetics: A change in lipophilicity and metabolic fate would directly impact the absorption, distribution, and clearance of the compound, potentially improving bioavailability or modifying CNS penetration.
This document outlines a rigorous scientific pathway to test these hypotheses.
Proposed Synthesis and Chemical Characterization
The synthesis of propranolol and its analogs is well-established.[9][10][11] A plausible and efficient route to 7-Methoxy Propranolol would proceed via the reaction of 7-methoxy-1-naphthol with epichlorohydrin, followed by the nucleophilic opening of the resulting epoxide with isopropylamine.
Workflow for Synthesis of 7-Methoxy Propranolol
Caption: Proposed synthetic pathway for 7-Methoxy Propranolol.
Predicted Pharmacological Profile and Key Scientific Questions
The core of this investigation lies in comparing the pharmacological profile of 7-Methoxy Propranolol to its parent compound. The following sections outline the key hypotheses and the experimental designs required to address them.
Pharmacodynamics: Receptor Interactions and Cellular Effects
Propranolol functions by blocking catecholamine-induced activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[1] The primary question is how the 7-methoxy modification impacts this fundamental mechanism.
Hypotheses:
-
The 7-methoxy group will alter the binding affinity (Ki) for β1 and β2 receptors, potentially introducing a degree of selectivity not seen with propranolol.
-
The compound will act as a competitive antagonist, shifting the dose-response curve of β-agonists (like isoproterenol) to the right.
Signaling Pathway Overview:
Caption: β-adrenergic receptor signaling and the site of antagonist action.
Pharmacokinetics: A Shift in ADME Profile
Propranolol's clinical use is complicated by its extensive and variable metabolism.[4][5] The introduction of a methoxy group provides a clear metabolic target for O-demethylation, a common reaction catalyzed by CYP enzymes.
Hypotheses:
-
7-Methoxy Propranolol will be a substrate for CYP-mediated O-demethylation, producing 7-Hydroxy Propranolol. This metabolite may itself be pharmacologically active.
-
The modification will alter lipophilicity, affecting blood-brain barrier penetration and oral bioavailability.
-
The overall clearance and elimination half-life will differ from propranolol due to the introduction of a new metabolic pathway.
Proposed Research & Development Workflow
A phased, systematic approach is required to validate the potential of 7-Methoxy Propranolol. The following protocols are designed to be self-validating, with each stage informing the next.
R&D Workflow Diagram:
Caption: Phased R&D workflow for 7-Methoxy Propranolol evaluation.
Experimental Protocols
Objective: To determine the binding affinity (Ki) and selectivity of 7-Methoxy Propranolol.
Methodology:
-
Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing either human β1- or β2-adrenergic receptors.
-
Assay Components:
-
Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective antagonist.
-
Test Compound: 7-Methoxy Propranolol (serial dilutions).
-
Reference Compound: Propranolol (serial dilutions).
-
Non-specific binding control: High concentration of unlabeled propranolol (e.g., 10 µM).
-
-
Incubation: Incubate cell membranes, radioligand, and test/reference compound in a binding buffer at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.
Data Presentation:
| Compound | β1 Receptor Ki (nM) | β2 Receptor Ki (nM) | Selectivity (β1/β2) |
| Propranolol (Reference) | Expected Value | Expected Value | ~1 |
| 7-Methoxy Propranolol | Experimental Value | Experimental Value | Calculated Value |
Objective: To assess the metabolic stability of 7-Methoxy Propranolol and identify major metabolites.
Methodology:
-
System: Use pooled human liver microsomes (HLM) as the source of metabolizing enzymes.
-
Incubation:
-
Incubate 7-Methoxy Propranolol (e.g., 1 µM) with HLM in a phosphate buffer.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Run parallel incubations without the NADPH system as a negative control.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Analysis:
-
Parent Disappearance: Quantify the remaining 7-Methoxy Propranolol at each time point using LC-MS/MS. Plot the natural log of the percentage remaining versus time to determine the in vitro half-life (t½).
-
Metabolite Identification: Use high-resolution mass spectrometry to screen for predicted metabolites, specifically the O-demethylated product (7-Hydroxy Propranolol) and hydroxylated products, by identifying their expected mass-to-charge ratios.
-
Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Major Metabolites Identified |
| Propranolol (Reference) | Expected Value | Calculated Value | 4-Hydroxypropranolol, N-Desisopropylpropranolol |
| 7-Methoxy Propranolol | Experimental Value | Calculated Value | e.g., 7-Hydroxypropranolol |
Conclusion and Future Directions
7-Methoxy Propranolol represents a logically designed analog of a highly successful therapeutic agent. The hypotheses presented in this guide—that the 7-methoxy modification can modulate receptor selectivity, alter metabolic pathways, and refine the pharmacokinetic profile—are grounded in established medicinal chemistry principles. The proposed research workflow provides a robust and efficient path to validate these hypotheses.
Successful outcomes from the in vitro and initial in vivo studies would warrant progression to more advanced preclinical assessments, including toxicology studies and evaluation in more sophisticated disease models (e.g., models of anxiety or migraine). The ultimate goal is to determine if 7-Methoxy Propranolol, or its potential active metabolite 7-Hydroxy Propranolol, offers a superior therapeutic window compared to the parent drug, potentially leading to a new clinical candidate with an improved safety and efficacy profile.
References
-
Wikipedia. Propranolol. [Link]
-
Sihag, S., Devi, P., Singh, R., & Singh, S. (2022). Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry, 7(1), 92–98. [Link]
-
Shand, D. G., Nuckolls, E. M., & Oates, J. A. (1970). Clinical pharmacology of propranolol. Clinical Pharmacology & Therapeutics, 11(1), 112-120. [Link]
-
Sihag, S., Devi, P., Singh, R., & Singh, S. (2022). Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. ResearchGate. [Link]
-
Scribd. Propranolol | PDF | Organic Synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4946, Propranolol. [Link]
-
O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]
-
Grzenkowicz-Wydra, J., et al. (2008). Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays. Environmental Toxicology and Chemistry, 27(3), 569-575. [Link]
-
Castillo-Garcia, E. L., et al. (2017). In silico, in vitro and in vivo studies for analyzing the propranolol action on cholinergic and carbonic anhydrase systems. Journal of Pharmacology and Therapeutic Research. [Link]
-
Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
-
Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. [Link]
-
Fijalkowski, L., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]
-
Drugs.com. Propranolol: Package Insert / Prescribing Information / MOA. [Link]
-
ResearchGate. Propranolol | Request PDF. [Link]
-
Bengtsson, C. (1976). Comparison between metoprolol and propranolol as antihypertensive agents. A double-blind cross-over study. Acta Medica Scandinavica, 199(1-2), 71-74. [Link]
-
Mansur, A. P., et al. (1999). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research, 32(10), 1219-1224. [Link]
-
Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233-263. [Link]
Sources
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Contextualizing 7-Methoxy Propranolol in Drug Development
An In-Depth Technical Guide to the In Vitro Stability of rac-7-Methoxy Propranolol
rac-7-Methoxy Propranolol (7-MeOP) is a derivative of propranolol, a widely studied non-selective beta-adrenergic receptor blocker. The introduction of a methoxy group at the 7-position of the naphthalene ring can significantly alter the molecule's physicochemical properties and metabolic fate compared to the parent compound. Understanding the in vitro stability of 7-MeOP is a foundational step in its preclinical development, providing critical insights into its potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide offers a comprehensive framework for evaluating the chemical and metabolic stability of rac-7-Methoxy Propranolol. It is designed for researchers and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design and data interpretation, in line with regulatory expectations.[1][2]
Part 1: Physicochemical and Chemical Stability Assessment
Before evaluating metabolic liability, it is crucial to understand the inherent chemical stability of the molecule.[3] Degradation due to non-enzymatic factors can confound metabolic stability assays and indicate potential issues with formulation and storage. Key environmental factors that can influence drug stability include pH, temperature, light, and oxidative stress.[4][5]
Causality of Experimental Choices: Forced Degradation Studies
Forced degradation (or stress testing) is employed to intentionally degrade the compound under more extreme conditions than it would experience during storage.[6] This approach serves two primary purposes:
-
Identifying Degradation Pathways: It helps elucidate the likely chemical degradation products, which is essential for developing stability-indicating analytical methods.[7]
-
Assessing Intrinsic Stability: It reveals the compound's susceptibility to hydrolysis, oxidation, and photolysis, informing on handling, formulation, and storage requirements.
Experimental Protocol: Forced Degradation of 7-MeOP
This protocol outlines a typical forced degradation study to assess the stability of 7-MeOP in various stress conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8]
Objective: To determine the degradation of 7-MeOP under hydrolytic, oxidative, and photolytic stress.
Materials:
-
rac-7-Methoxy Propranolol (high purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV/PDA or MS detector
-
Photostability chamber
-
Calibrated oven and water bath
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 7-MeOP in methanol.
-
Working Solution Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C for 4 hours.[9]
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Prepare a solution in water/ACN (50:50). Incubate at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound (7-MeOP) and detect any degradation products.
-
-
Data Interpretation: Calculate the percentage of 7-MeOP remaining at each time point relative to the time-zero control. Significant degradation (e.g., >10%) indicates instability under that specific condition.
Part 2: Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[10] A compound that is metabolized too quickly may have a short half-life and poor bioavailability, while a compound that is metabolized too slowly could accumulate and cause toxicity.[10] The liver is the primary site of drug metabolism, making liver-derived in vitro systems like microsomes and hepatocytes the gold standard for these assessments.[11]
Predicted Metabolic Pathways of 7-Methoxy Propranolol
The metabolism of 7-MeOP is predicted to follow pathways similar to its parent compound, propranolol, which includes Phase I (oxidation) and Phase II (conjugation) reactions.[12][13]
-
Phase I Metabolism: Propranolol is primarily metabolized by Cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP1A2.[14][15] Key reactions include aromatic hydroxylation, N-dealkylation, and side-chain oxidation.[13] For 7-MeOP, the 7-position is blocked by a methoxy group. Therefore, a primary Phase I reaction is expected to be O-demethylation to form 7-hydroxy propranolol. N-dealkylation of the isopropyl group is also a likely pathway.
-
Phase II Metabolism: The hydroxylated metabolites and the parent drug can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs).[13] Studies have shown that 7-methoxypropranolol itself can be a substrate for several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A9, UGT1A10, and UGT2A1.[16][17]
Caption: Predicted metabolic pathways for rac-7-Methoxy Propranolol.
Selection of In Vitro System: Human Liver Microsomes (HLM)
For initial screening of Phase I metabolic stability, Human Liver Microsomes (HLM) are a cost-effective and widely accepted model.[11] HLMs are subcellular fractions containing a high concentration of CYP enzymes.[11] They are suitable for determining intrinsic clearance (CLint) related to oxidative metabolism.
Experimental Protocol: HLM Stability Assay for 7-MeOP
This protocol details a standard procedure for assessing the metabolic stability of 7-MeOP using pooled HLM.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of 7-MeOP in HLM.
Materials:
-
Pooled Human Liver Microsomes (from a reputable supplier)
-
rac-7-Methoxy Propranolol
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.
-
96-well incubation plate and analytical plate
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare working solutions of 7-MeOP and control compounds in phosphate buffer. The final substrate concentration should be low (e.g., 1 µM) to be under the Michaelis-Menten constant (Km), ensuring first-order kinetics.
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM to the buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Add the 7-MeOP or control compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero (T=0).
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
The T=0 sample is terminated immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining concentration of 7-MeOP at each time point by comparing its peak area ratio to the internal standard against a calibration curve.
Caption: Experimental workflow for the HLM metabolic stability assay.
Part 3: Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key parameters that describe the metabolic stability of the compound.
**3.1 Calculation of In Vitro Half-Life (t₁/₂) **
The percentage of 7-MeOP remaining is plotted against time on a semi-logarithmic scale (ln % Remaining vs. Time). The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Equation: ln(% Remaining) = -k * time + C
-
The half-life is then calculated using the formula: t₁/₂ = 0.693 / k
Calculation of Intrinsic Clearance (CLint)
Intrinsic clearance is the measure of the metabolic capacity of the liver for a drug, independent of physiological factors like blood flow.[10]
-
Equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [Microsomal Protein Concentration in mg/mL])
Representative Data and Interpretation
The following table presents hypothetical data from an HLM stability assay for 7-MeOP alongside high and low clearance controls.
| Parameter | Verapamil (High Clearance) | rac-7-Methoxy Propranolol (Hypothetical) | Warfarin (Low Clearance) |
| In Vitro t₁/₂ (min) | 8.5 | 25.0 | > 60 |
| CLint (µL/min/mg protein) | 97.5 | 33.3 | < 11.5 |
| Interpretation | High Metabolic Liability | Moderate Metabolic Liability | Low Metabolic Liability |
Interpretation of Results:
-
A short half-life (< 15-20 min) and high CLint suggest that the compound is rapidly metabolized. This may lead to low oral bioavailability and a short duration of action in vivo.
-
A long half-life (> 60 min) and low CLint indicate high metabolic stability. The compound is likely to be cleared slowly in vivo, which could lead to a long duration of action but also potential for drug-drug interactions or accumulation.
-
The hypothetical data for 7-MeOP places it in the moderate clearance category, suggesting it is reasonably stable but still subject to significant metabolic turnover. This profile is often considered favorable for further development, balancing clearance with sufficient exposure.
Conclusion
The in vitro stability assessment of rac-7-Methoxy Propranolol is a multi-faceted process that provides indispensable data for drug development. By systematically evaluating its chemical stability through forced degradation and its metabolic stability in human liver microsomes, researchers can build a comprehensive profile of the compound's liabilities. This data is crucial for lead optimization, guiding medicinal chemistry efforts, and predicting in vivo pharmacokinetic behavior. A compound with a moderate stability profile, as hypothetically determined here for 7-MeOP, often represents a promising candidate for progression into more complex ADME and safety studies.
References
-
Wikipedia. Propranolol. [Link]
-
Masubuchi Y, et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metab Dispos, 22(6):909-15. [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]
-
Slideshare. (2016). Factors affecting stability of drugs. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Med Ed 101. (2023). Beta-Blocker Interactions and CYP Enzymes. [Link]
-
Hines, R. N., et al. (2012). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology, 167(3), 626–637. [Link]
-
Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Eureka Blog. (2024). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Academically. (2024). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
International Journal of Scientific Development and Research. (2023). DRUG STABILITY. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
ARL Bio Pharma. What Factors Influence Stability? [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2021). "Drug Stability and factors that affect on the drug stability" Review BY. [Link]
-
Freie Universität Berlin. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]
-
Wang, Y., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International Journal of Molecular Sciences, 24(23), 16893. [Link]
-
ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
Złotkowska, R., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0122772. [Link]
-
Salomonsson, M., et al. (2009). In vitro formation of phase I and II metabolites of propranolol and determination of their structures using chemical derivatization and liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 44(5), 742-54. [Link]
-
BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]
-
Environmental Toxicology and Chemistry. (2013). Evaluation of in Vitro Biotransformation of Propranolol With HPLC, MS/MS, and Two Bioassays. [Link]
-
Freie Universität Berlin Refubium. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2015). Stability Indicating Validated Dissolution Method for Determination of Propranalol and Hydralazine by Simultaneous equation meth. [Link]
-
ResearchGate. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. [Link]
-
MDPI. (2023). Formulation and In Vitro Characterization of Cellulose-Based Propranolol Hydrochloride Sustained Release Matrix Tablets. [Link]
-
ResearchGate. (2023). (PDF) Formulation and In Vitro Characterization of Cellulose-Based Propranolol Hydrochloride Sustained Release Matrix Tablets. [Link]
-
ResearchGate. (2021). Development, characterization, and in vitro evaluation of adhesive fibrous mat for mucosal propranolol delivery. [Link]
-
Jasińska, M., et al. (2009). Stability Studies of Expired Tablets of Metoprolol Tartrate and Propranolol Hydrochloride. Part 2. Dissolution Study. Acta Poloniae Pharmaceutica, 66(6), 703-7. [Link]
Sources
- 1. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Propranolol - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meded101.com [meded101.com]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of rac-7-hydroxy propranolol from rac 7-Methoxy Propranolol
Application Note & Protocol
Synthesis of rac-7-Hydroxypropranolol via Boron Tribromide-Mediated Demethylation of rac-7-Methoxypropranolol
Abstract: This document provides a comprehensive guide for the synthesis of racemic 7-hydroxypropranolol, a significant metabolite of the widely used beta-blocker, propranolol. The protocol details a robust and efficient O-demethylation of rac-7-methoxypropranolol using boron tribromide (BBr₃), a powerful Lewis acid commonly employed for the cleavage of aryl methyl ethers.[1][2] This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines methods for purification and characterization, and discusses critical safety considerations. The content is intended for researchers in medicinal chemistry, drug metabolism, and synthetic organic chemistry.
Introduction and Scientific Background
Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension, angina, and other cardiovascular conditions. Its metabolism in humans is extensive, leading to a variety of metabolites, including several hydroxylated derivatives.[3][4] Among these, 7-hydroxypropranolol is a recognized metabolite, and its synthesis is crucial for pharmacological studies, impurity profiling, and as a reference standard in metabolic research.[4][5]
The synthetic challenge lies in the selective deprotection of the 7-methoxy group on the naphthalene ring system of a propranolol precursor. Aryl methyl ethers are notably stable, requiring harsh conditions or specific reagents for cleavage.[6][7][8] Boron tribromide (BBr₃) is an exceptionally effective reagent for this transformation, functioning as a potent Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the otherwise inert C-O bond.[1]
Mechanism of BBr₃ Demethylation
The cleavage of aryl methyl ethers by BBr₃ is a well-established synthetic method.[9] The reaction is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the electron-deficient boron atom of BBr₃. This coordination weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack.
Recent computational and experimental studies have refined the mechanistic understanding beyond a simple Sₙ2 attack by a free bromide ion.[10][11] A key pathway involves a bimolecular mechanism where two BBr₃-ether adducts interact, or a pathway involving the formation of a cationic intermediate and a BBr₄⁻ anion, which serves as a more potent bromide source for the demethylation step.[11] Regardless of the precise pathway, the initial coordination is the critical activating step. The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during aqueous work-up to yield the final phenolic product, 7-hydroxypropranolol.[1]
Experimental Protocol
This section provides a detailed procedure for the demethylation of rac-7-methoxypropranolol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| rac-7-Methoxypropranolol | ≥98% Purity | Commercial | Starting material. |
| Boron Tribromide (BBr₃) | 1.0 M in DCM | Commercial | Highly corrosive and water-sensitive.[1] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Reaction solvent. Must be dry. |
| Methanol (MeOH) | ACS Grade | Commercial | Used for quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep | For neutralization during work-up. |
| Brine (Saturated NaCl) | ACS Grade | In-house prep | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial | Eluent for chromatography. |
| Hexanes | HPLC Grade | Commercial | Eluent for chromatography. |
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol
Safety First: Conduct this entire procedure within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. BBr₃ is extremely corrosive and reacts violently with water.[1]
-
Reaction Setup:
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Equip the flask with a rubber septum, a gas inlet, and a glass stopper.
-
Dissolve rac-7-methoxypropranolol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) and add it to the reaction flask via syringe.
-
-
Demethylation Reaction:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide (1.0 M solution in DCM, 1.2 eq) to the stirred solution dropwise via syringe over 20-30 minutes. Causality Note: A low temperature and slow addition rate are critical to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.
-
Gradually warm the reaction to room temperature and let it stir for an additional 4-6 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using TLC (e.g., 10% MeOH in DCM).
-
The starting material (rac-7-methoxypropranolol) will have a higher Rf value than the more polar product (rac-7-hydroxypropranolol).
-
The reaction is considered complete upon the disappearance of the starting material spot.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
CAUTION: Quench the reaction by slowly and carefully adding methanol (MeOH) dropwise to destroy excess BBr₃. This is an exothermic process that will evolve HBr gas.
-
After the initial effervescence subsides, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine (1x volume), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure rac-7-hydroxypropranolol.
-
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of rac-7-hydroxypropranolol.
Simplified Reaction Mechanism
Caption: Simplified mechanism of BBr₃-mediated O-demethylation.
Characterization and Data
The final product should be characterized thoroughly to confirm its identity and purity.
Expected Analytical Data
| Analysis | Expected Results for rac-7-Hydroxypropranolol (HCl Salt) |
| Appearance | A solid (typically off-white to tan).[5] |
| Molecular Formula | C₁₆H₂₁NO₃[12] |
| Molecular Weight | 275.35 g/mol (Free Base)[12] |
| Mass Spec (ESI+) | m/z = 276.15 [M+H]⁺ |
| ¹H NMR | Spectral data will be consistent with the structure, showing characteristic peaks for the naphthyl ring protons, the oxymethylene and methine protons of the side chain, the isopropyl group, and the disappearance of the methoxy singlet (~3.9 ppm) from the starting material. |
| HPLC Purity | ≥98% (as determined by the protocol below). |
Protocol: HPLC Purity Analysis
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve a small amount of the final product in 50:50 Water:Acetonitrile.
This method should provide good separation of the product from any residual starting material or impurities.[13][14]
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University ScholarWorks. Available at: [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. Available at: [Link]
-
Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2024). Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane. ACS Catalysis. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Available at: [Link]
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Available at: [Link]
-
Wikipedia. (n.d.). Demethylation. Available at: [Link]
-
Wikipedia. (n.d.). Boron tribromide. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Available at: [Link]
- Oatis, J. E., Jr, Russell, M. P., Knapp, D. R., & Walle, T. (1981). Ring-hydroxylated propranolol: Synthesis and β-receptor antagonist and vasodilating activities of the seven isomers. Journal of Medicinal Chemistry, 24(3), 309–314.
-
Freie Universität Berlin. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Available at: [Link]
-
Veeprho. (n.d.). 7-Hydroxy Propranolol (HCl Salt) | CAS 76275-67-7. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. PMC. Available at: [Link]
-
Harps, L. C., Sullivan, H. R., & Billings, R. E. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PMC. Available at: [Link]
-
ResearchGate. (2023). Chromatograms (LC-QQQ-MS/MS) of 4-, 5- and 7-hydroxypropranolol... Available at: [Link]
-
Labclinics. (n.d.). rac-7-hydroxy Propranolol (hydrochloride). Available at: [Link]
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Available at: [Link]
-
MDPI. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PMC. Available at: [Link]
Sources
- 1. Boron tribromide - Wikipedia [en.wikipedia.org]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. sci-hub.box [sci-hub.box]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Application Note: High-Performance Analytical Strategies for the Detection and Chiral Resolution of rac-7-Methoxy Propranolol
Abstract
This application note provides a comprehensive guide to the analytical detection of 7-Methoxy Propranolol, a key metabolite of the widely used beta-blocker, propranolol. We present detailed protocols for sample preparation, achiral quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and chiral separation of its enantiomers via High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The methodologies are designed for researchers in pharmacology, drug metabolism, and toxicology, emphasizing scientific integrity, reproducibility, and robust validation in line with regulatory expectations.
Introduction and Scientific Context
Propranolol is a chiral drug administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[1] The beta-blocking activity resides predominantly in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1] The drug undergoes extensive metabolism in the body, leading to various metabolites, including hydroxylated forms like 7-hydroxypropranolol.[2] This metabolite can be further O-methylated to form 7-Methoxy Propranolol. Given the stereoselective metabolism and pharmacological activity of propranolol's enantiomers, it is crucial to employ analytical methods that can not only detect and quantify its metabolites but also resolve their chiral forms.[3][4]
The analysis of such metabolites in complex biological matrices like plasma or urine presents significant challenges, including low concentrations and interference from endogenous compounds.[5] Therefore, highly sensitive and selective techniques such as LC-MS/MS are required for accurate quantification.[6][7] This guide details a robust workflow, from sample extraction to final analysis, providing the rationale behind key procedural steps to ensure data of the highest quality and integrity.
Analytical Strategy: Combining Sensitivity with Stereoselectivity
Our recommended approach employs a two-pronged strategy:
-
Quantitative Analysis (Achiral): A highly sensitive and specific LC-MS/MS method for the accurate quantification of total rac-7-Methoxy Propranolol in biological fluids. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures minimal interference and low detection limits.[8]
-
Chiral Separation: An HPLC method utilizing a Chiral Stationary Phase (CSP) to resolve the (R)- and (S)-enantiomers of 7-Methoxy Propranolol. This is critical for pharmacokinetic and pharmacodynamic studies where enantiomeric ratios are informative.[9]
The overall workflow is designed to be modular, allowing researchers to perform either the quantitative or the chiral analysis, or both, depending on their objectives.
Figure 1: General experimental workflow from sample preparation to analysis.
Protocol I: Sample Preparation from Human Plasma
Rationale: The goal of sample preparation is to remove proteins and other matrix components that can interfere with analysis and damage the HPLC column.[5] We employ a two-step process: an initial protein precipitation for bulk removal, followed by Solid Phase Extraction (SPE) for more selective cleanup and concentration of the analyte.[10] A mixed-mode cation exchange SPE cartridge is chosen because propranolol and its metabolites contain a secondary amine group, which will be protonated (cationic) at an acidic pH, allowing for strong retention and selective elution.
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Deionized Water (18.2 MΩ·cm)
-
Internal Standard (IS) working solution (e.g., Propranolol-d7)
Procedure:
-
Spiking: To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[8]
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of 2% formic acid in deionized water to ensure the analyte is charged and to reduce the organic solvent concentration for SPE loading.
-
SPE Column Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the initial LC conditions. Vortex and transfer to an HPLC vial for analysis.
Protocol II: Quantitative Analysis by LC-MS/MS
Principle: Reversed-phase HPLC separates analytes based on their hydrophobicity. A C18 column is a robust choice for propranolol and its metabolites.[8] Detection is performed using a triple quadrupole mass spectrometer, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (MRM) for both the analyte and the internal standard.[4]
Figure 2: Schematic of the LC-MS/MS system configuration.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent[4] |
| Analytical Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)[8] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Mass Spectrometry Parameters (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 7-Methoxy Propranolol | 274.2 | 116.1 | 20 |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 22 |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte.
Protocol III: Chiral Separation by HPLC
Principle: Chiral separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are highly effective for separating the enantiomers of beta-blockers.[1][9] The choice of mobile phase, often a mixture of an alkane and an alcohol with a basic modifier, is critical for achieving resolution.[9]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with UV or MS detector |
| Chiral Column | ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)[9] |
| Column Temperature | 25°C |
| Mobile Phase | n-heptane / ethanol / diethylamine (80:20:0.1, v/v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 290 nm or MS (using conditions from Protocol II) |
Expected Elution: Based on studies of similar compounds like propranolol, the (S)-isomer is typically expected to elute before the (R)-isomer on this type of CSP.[1][9] However, the elution order must be confirmed by injecting a pure standard of one enantiomer if available.
Method Validation
Any analytical method used for regulated studies must be validated to prove it is fit for its intended purpose.[11][12] Validation demonstrates the reliability, accuracy, and precision of the results.[13] The key parameters are defined by regulatory bodies like the FDA and international guidelines such as ICH.[11]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Calibration curve with a correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Closeness of repeated measurements (assessed as intra- and inter-day variability). | Coefficient of variation (%CV) or RSD should not exceed 15% (20% at LLOQ). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Recovery | The extraction efficiency of the analytical process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the response in post-extraction spiked matrix to the response in a pure solution. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
This application note provides a robust and validated framework for the analysis of rac-7-Methoxy Propranolol in biological matrices. The LC-MS/MS method offers high sensitivity and specificity for quantitative studies, while the chiral HPLC protocol enables the critical separation of its enantiomers. By explaining the scientific rationale behind the procedural choices and adhering to established validation principles, these methods provide a reliable foundation for researchers in drug development and clinical monitoring.
References
- Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (n.d.). Google Cloud.
- Chiral Separation of Propranolol and its Metabolites: Application Notes and Protocols. (n.d.). Benchchem.
- Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. (1999). PubMed.
- An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (n.d.). NIH.
- Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (2025). Agilent.
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). UNODC.
- Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. (2025). PubMed.
- Method Validation Guidelines. (n.d.). BioPharm International.
- Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Walsh Medical Media.
- SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (n.d.). ResearchGate.
- Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. (1990). PubMed.
- Handbook of Analytical Validation. (n.d.). Routledge.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
- Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. (2025). ResearchGate.
- Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). NIH.
- Sample Preparation Perspectives. (n.d.). Orochem Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. agilent.com [agilent.com]
- 5. orochem.com [orochem.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
Application Note: A Validated HPLC-MS/MS Method for the Simultaneous Quantification of Propranolol and its Major Metabolites in Human Plasma
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of the non-selective beta-blocker, propranolol, and its primary pharmacologically active metabolite, 4-hydroxypropranolol (M1), as well as the secondary metabolite, N-desisopropylpropranolol (M2), in human plasma. The protocol detailed herein is designed for researchers, clinical scientists, and drug development professionals who require accurate and precise quantification of these analytes for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The methodology is grounded in established bioanalytical principles and validated according to international guidelines to ensure data integrity and reliability.
Introduction: The Clinical and Pharmacological Significance of Propranolol Monitoring
Propranolol is a widely prescribed beta-adrenergic receptor antagonist used in the management of various cardiovascular conditions, including hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] It also finds application in the treatment of migraine, essential tremor, and performance anxiety.[1][2] Propranolol undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, notably CYP2D6 and CYP1A2.[1][3] This metabolic process results in significant inter-individual variability in plasma concentrations, making therapeutic drug monitoring a valuable tool for optimizing treatment and minimizing adverse effects.
The primary routes of metabolism include aromatic hydroxylation to form 4-hydroxypropranolol, N-dealkylation to yield N-desisopropylpropranolol, and glucuronidation.[1][4] The 4-hydroxypropranolol metabolite is of particular interest as it exhibits comparable beta-blocking activity to the parent drug and has a longer half-life, contributing to the overall therapeutic effect. Therefore, a simultaneous quantification of propranolol and its key metabolites is crucial for a comprehensive understanding of its disposition and pharmacological activity in patients. This application note provides a detailed, validated protocol for achieving this with high sensitivity and specificity using HPLC-MS/MS.
Principles of the Method
This method employs a simple and efficient protein precipitation technique for sample preparation, followed by reversed-phase HPLC for the chromatographic separation of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of a stable isotope-labeled internal standard (IS) for each analyte is recommended to compensate for matrix effects and variations in extraction efficiency and instrument response. For the purpose of this protocol, bisoprolol can be utilized as a suitable internal standard if deuterated standards are unavailable.[5]
Diagram of the Analytical Workflow:
Caption: Workflow for Propranolol Analysis.
Materials and Methods
Reagents and Materials
-
Propranolol hydrochloride (analytical standard)
-
4-Hydroxypropranolol (analytical standard)
-
N-Desisopropylpropranolol (analytical standard)
-
Bisoprolol (Internal Standard) or deuterated propranolol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 3 µm)[6]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Preparation of Standard Solutions
Causality: The preparation of accurate standard solutions is fundamental for the quantification of the analytes. Stock solutions are prepared in an organic solvent to ensure solubility and stability. Working solutions are then prepared by serial dilution to create a calibration curve that covers the expected concentration range of the analytes in the biological samples.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol, and the internal standard in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of combined working standard solutions by diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 25 ng/mL bisoprolol) in methanol.[7]
Detailed Experimental Protocol
Sample Preparation: Protein Precipitation
Expertise & Experience: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis by clogging the HPLC column and suppressing the ionization of the analytes in the mass spectrometer. Acetonitrile is a commonly used precipitating agent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean autosampler vial for injection into the HPLC-MS/MS system.
HPLC Conditions
Causality: The choice of a C18 column provides good retention and separation of the relatively nonpolar analytes. A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (formic acid) and an organic component (acetonitrile) allows for the efficient separation of the parent drug and its metabolites with different polarities. Formic acid is added to the mobile phase to improve the peak shape and enhance the ionization of the analytes in the ESI source.
| Parameter | Value |
| Column | Hypersil GOLD C18, 2.1 x 50 mm, 3 µm or equivalent[6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C[7] |
| Gradient Program | To be optimized for specific system and analytes |
Mass Spectrometry Conditions
Trustworthiness: The use of MRM mode provides high selectivity and sensitivity for the quantification of the analytes in a complex matrix like plasma. The precursor ions (the protonated molecules [M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole for detection. This process minimizes interferences and ensures that the detected signal is specific to the analyte of interest.
| Parameter | Propranolol | 4-Hydroxypropranolol | N-Desisopropylpropranolol | Internal Standard (Bisoprolol) |
| Ionization Mode | ESI+ | ESI+ | ESI+ | ESI+ |
| Precursor Ion (m/z) | 260.0[5] | 276.1[5] | 218.0[5] | 326.1[5] |
| Product Ion (m/z) | 116.0[5] | 173.0[5] | 74.0[5] | 116.0[5] |
| Collision Energy (eV) | 25[5] | 25[5] | 18[5] | 24[5] |
| Declustering Potential (V) | 75[5] | 94[5] | 81[5] | 108[5] |
Method Validation and Data Analysis
This bioanalytical method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[9][10] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Data Analysis: The concentration of each analyte in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Typical Method Performance:
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Propranolol | 1.0[8][11] | 1 - 500[5][8] | < 7.1%[8] | < 7.1%[8] |
| 4-Hydroxypropranolol | 0.2[8][11] | 0.2 - 100[5][8] | < 7.1%[8] | < 7.1%[8] |
| N-Desisopropylpropranolol | 0.2[8][11] | 0.2 - 100[5][8] | < 7.1%[8] | < 7.1%[8] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Replace the column, ensure the mobile phase pH is appropriate for the analytes. |
| Low Signal Intensity | Inefficient ionization, poor extraction recovery | Optimize MS source parameters, check extraction procedure for errors, ensure proper solvent evaporation if applicable. |
| High Background Noise | Contaminated mobile phase or sample, matrix effects | Use fresh, high-purity solvents, optimize sample cleanup, check for interferences from the matrix. |
| Inconsistent Results | Inaccurate pipetting, instrument instability | Calibrate pipettes, perform system suitability tests, ensure stable instrument performance. |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of propranolol and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
-
Propranolol Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]
-
Propranolol. (n.d.). In Wikipedia. Retrieved from [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (2018). RSC Advances, 8(70), 40165–40173. Retrieved from [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (2018). RSC Advances. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infant. (2018). RSC Publishing. Retrieved from [Link]
-
Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? (2025, May 12). Aetion. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
-
LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydroxypropranolol and N-Desisopropylpropranolol in Rat Plasma. (n.d.). Ingenta Connect. Retrieved from [Link]
-
First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. (2023). Veterinary World, 16(1), 133-142. Retrieved from [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. (2022, July 5). International Journal of Molecular Sciences. Retrieved from [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (2018). ResearchGate. Retrieved from [Link]
-
Propranolol. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Clinical pharmacokinetics of propranolol. (1976). Clinical Pharmacokinetics, 1(5), 353-365. Retrieved from [Link]
-
High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. (2014). ResearchGate. Retrieved from [Link]
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. (2007). Journal of Chromatography B, 852(1-2), 481-489. Retrieved from [Link]
Sources
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
Using rac 7-Methoxy Propranolol as a chemical standard
An Application Note and Protocol for the Use of rac-7-Methoxy Propranolol as a Chemical Standard
Abstract
This document provides a comprehensive guide for the utilization of rac-7-Methoxy Propranolol as a chemical standard, specifically as an internal standard (IS) for the quantitative analysis of propranolol in biological matrices. Tailored for researchers, analytical scientists, and professionals in drug development, this note details its application in High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We present a complete, validated protocol, explain the scientific rationale behind methodological choices to ensure data integrity, and provide guidance on data interpretation.
Introduction: The Critical Role of an Internal Standard in Bioanalysis
Propranolol is a non-selective beta-blocker widely used in treating cardiovascular diseases.[1][2] Its extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C19), results in a complex pharmacokinetic profile with several active and inactive metabolites.[1][3][4][5] Accurate quantification of the parent drug in biological fluids like plasma is therefore essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.
Quantitative bioanalysis is susceptible to variations arising from sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume, ion source fluctuations). To correct for these potential errors, a suitable internal standard is indispensable. rac-7-Methoxy Propranolol is an ideal IS for propranolol analysis. As a close structural analog, it mimics the chromatographic behavior and extraction recovery of propranolol. However, its increased molecular weight (289.37 g/mol vs. 259.34 g/mol for propranolol) allows for clear mass differentiation, preventing signal overlap during MS detection. Its use as a synthetic intermediate for preparing 7-hydroxy propranolol, a metabolite of propranolol, underscores its relevance in this analytical space.[6][7][8][9]
Physicochemical Properties & Handling of the Standard
Proper handling and storage of the chemical standard are foundational to achieving accurate and reproducible results.
| Property | Value | Source |
| Chemical Name | 1-[(7-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol | [6] |
| Synonyms | (Rac)-7-methoxypropranolol | [10] |
| CAS Number | 76275-53-1 | [6][11] |
| Molecular Formula | C₁₇H₂₃NO₃ | [6][10] |
| Molecular Weight | 289.37 g/mol | [10][11] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [6] |
| Storage | Store at -20°C, protected from light | [6][8] |
Handling: Always handle the compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. For creating stock solutions, ensure the balance is calibrated and the weighing environment is free of drafts.
Application Protocol: Quantification of Propranolol in Human Plasma via HPLC-MS/MS
This section provides a step-by-step protocol for the analysis of propranolol in human plasma using rac-7-Methoxy Propranolol as an internal standard. The method is based on protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.
Experimental Workflow Overview
The analytical process follows a logical sequence from sample receipt to final concentration determination. This workflow is designed to maximize efficiency and minimize potential for error.
Figure 1: High-level workflow for the bioanalysis of propranolol using an internal standard.
Reagents and Materials
-
rac-7-Methoxy Propranolol (Internal Standard)
-
Propranolol HCl (Reference Standard)
-
Human Plasma, K₂EDTA (Blank)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid, 99% or higher (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
Preparation of Solutions
-
IS Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of rac-7-Methoxy Propranolol, dissolve in methanol, and make up to a final volume of 10.0 mL in a volumetric flask.
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution in 50:50 (v/v) methanol:water. This concentration is chosen to yield a robust signal in the MS without saturating the detector.
-
Propranolol Stock Solution (1.0 mg/mL): Prepare identically to the IS stock solution using the propranolol reference standard.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the Propranolol Stock Solution. Spike these into blank human plasma to create calibration standards (e.g., 1-500 ng/mL) and QCs (e.g., low, mid, high concentrations).[12]
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Aliquot 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the IS Working Solution (100 ng/mL) to every tube except for "double blank" samples (blank plasma with no IS).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.[12] The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to HPLC vials for analysis.
HPLC-MS/MS Instrumental Conditions
The following conditions are a robust starting point and may be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1200, Shimadzu Nexera, or equivalent | Standard systems for bioanalytical work. |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides excellent retention and peak shape for propranolol and its analogs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and good sensitivity. |
| Gradient | Start at 10% B, ramp to 90% B over 4 min, hold 1 min, return to 10% B, equilibrate 2 min | Gradient elution is necessary to separate the analyte from early-eluting matrix components and ensure the column is clean for the next injection. |
| Column Temp | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | Balances loading amount with minimizing potential matrix effects. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization Source | Electrospray Ionization, Positive Mode (ESI+) | Propranolol and its analog contain a secondary amine that is readily protonated. |
| MRM Transitions | Propranolol: Q1: 260.2 -> Q3: 116.17-Methoxy Propranolol: Q1: 290.2 -> Q3: 146.1 | These transitions (precursor -> product ion) are highly specific and provide excellent sensitivity for quantification. |
Data Analysis and Quantification
The foundation of accurate quantification is the use of the internal standard to normalize the analyte response.
Quantification Logic
The concentration of propranolol in unknown samples is determined by relating its instrument response to that of the known standards, corrected by the response of the internal standard.
Figure 2: Logical flow for data processing and quantification in an internal standard method.
Acceptance Criteria
For the analysis to be considered valid, the calibration curve and quality controls must meet predefined criteria, typically guided by regulatory documents (e.g., FDA/EMA bioanalytical method validation guidelines).
-
Calibration Curve: The correlation coefficient (r²) should be > 0.99. The back-calculated concentrations of the calibrators should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Quality Controls: The calculated concentrations of the QC samples must be within ±15% of their nominal values for at least 2/3 of all QCs and for at least 50% at each concentration level.
References
-
Propranolol - Wikipedia. Wikipedia. [Link]
-
Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? A.D.A.M. Medical Encyclopedia. [Link]
-
Propranolol Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]
-
Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]
-
Propranolol - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Center for Biotechnology Information. [Link]
-
DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
-
Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. National Center for Biotechnology Information. [Link]
-
Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Su. IT Medical Team. [Link]
-
Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. ResearchGate. [Link]
-
Ring-hydroxylated propranolol: synthesis and .beta.-receptor antagonist and vasodilating activities of the seven isomers. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. National Center for Biotechnology Information. [Link]
Sources
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. mims.com [mims.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rac-7-methoxy Propranolol - Labchem Catalog [labchem.com.my]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 11. rac 7-Methoxy Propranolol, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 12. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Validated Protocol for the Purification of Synthetic 7-Methoxy Propranolol
Application Note & Protocol
Abstract
This application note provides a comprehensive, two-stage protocol for the purification of synthetically derived 7-Methoxy Propranolol. As an important analog of the beta-blocker propranolol, achieving high purity is critical for its use in research and development. The protocol herein details an optimized flash chromatography method for the purification of the free base from crude synthetic mixtures, followed by a robust crystallization procedure to yield the highly pure, stable hydrochloride salt. Each stage is supported by a detailed rationale, step-by-step instructions, and methods for analytical validation, ensuring reproducibility and reliability for researchers, chemists, and drug development professionals.
Introduction: The Imperative for Purity
7-Methoxy Propranolol is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in medicine.[1][2][3] The 7-methoxy analog is of significant interest as a research compound, a potential metabolic precursor, and a building block for novel therapeutic agents.[4] As with any biologically active molecule, the presence of impurities—such as unreacted starting materials, by-products, or isomers—can confound experimental results and pose safety risks. Therefore, a validated and efficient purification strategy is paramount.
This guide moves beyond a simple list of steps, explaining the causal logic behind each experimental choice. It establishes a self-validating system where the principles of chromatography and crystallization are leveraged to ensure the final product meets stringent purity requirements.
Purification Strategy: A Two-Stage Approach
The physicochemical properties of 7-Methoxy Propranolol dictate the purification strategy. The molecule possesses three key features:
-
A Basic Secondary Amine: The isopropylamine group (pKa ≈ 9.5) makes the molecule basic and prone to strong, undesirable interactions with acidic silica gel.[5]
-
Moderate Lipophilicity: The naphthalene core provides significant lipophilicity (Propranolol LogP ≈ 3.48), which is slightly increased by the addition of a methoxy group.[1][5] This allows for good solubility in organic solvents.
-
A Naphthalene Chromophore: This aromatic system provides strong UV absorbance (λmax ≈ 290 nm), enabling easy detection during chromatography and analysis.[6]
Our strategy is therefore a sequential, two-stage process designed to first remove bulk impurities and then achieve high final purity.
-
Stage 1: Preparative Flash Chromatography: This step purifies the crude synthetic product in its free base form. We employ normal-phase chromatography on silica gel, incorporating a basic modifier into the mobile phase to mitigate peak tailing and ensure efficient separation.
-
Stage 2: Crystallization as a Hydrochloride Salt: The purified free base is converted to its hydrochloride (HCl) salt and crystallized. This process serves two purposes: it dramatically enhances purity by excluding impurities from the crystal lattice and provides a stable, solid, and more easily handled final product.[7][8]
Caption: Overall purification workflow for 7-Methoxy Propranolol.
Stage 1: Preparative Flash Chromatography Protocol
Principle: Normal-phase chromatography separates compounds based on their polarity. The stationary phase (silica gel) is highly polar, while the mobile phase is less polar. Less polar compounds elute first. For basic amines like 7-Methoxy Propranolol, the acidic silanol groups on the silica surface can cause strong ionic interactions, leading to poor separation (peak tailing). To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA competitively binds to the acidic sites, allowing the target compound to elute with a symmetrical peak shape.
Materials & Equipment
-
Crude 7-Methoxy Propranolol (free base)
-
Silica Gel (230-400 mesh)
-
Flash Chromatography System (e.g., Teledyne ISCO, Biotage) or glass column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and UV lamp (254 nm)
-
Rotary evaporator
Experimental Protocol
-
Sample Preparation:
-
Dissolve the crude synthetic product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent completely using a rotary evaporator to yield a dry, free-flowing powder. This "dry loading" technique generally results in better separation than liquid injection.
-
-
TLC Method Development:
-
Develop an appropriate mobile phase by testing various ratios of DCM and MeOH on a TLC plate spotted with the crude material.
-
A good starting point is 95:5 (v/v) DCM:MeOH.
-
Add 0.5% TEA to the chosen solvent system.
-
The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing & Equilibration:
-
If using a glass column, prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.
-
For automated systems, use a pre-packed silica column.
-
Equilibrate the column by flushing with at least 5 column volumes (CV) of the starting mobile phase (e.g., 100% DCM with 0.5% TEA).
-
-
Execution & Fraction Collection:
-
Load the prepared sample onto the top of the column.
-
Begin the elution using the conditions determined from TLC analysis. A gradient elution is recommended for complex mixtures.
-
Collect fractions and monitor the elution by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product.
-
Recommended Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase separation of organic compounds. |
| Mobile Phase A | Dichloromethane (DCM) + 0.5% Triethylamine (TEA) | Main eluent; TEA is critical to prevent peak tailing of the amine. |
| Mobile Phase B | Methanol (MeOH) + 0.5% Triethylamine (TEA) | Polar modifier to elute the compound. |
| Gradient | 0-10% B over 20 CV | A shallow gradient ensures good resolution from closely eluting impurities. |
| Detection | UV at 254 nm and/or 290 nm | The naphthalene ring provides a strong chromophore for detection. |
Stage 2: Crystallization Protocol (HCl Salt)
Principle: Crystallization is a powerful purification technique where a compound is dissolved in a suitable solvent at an elevated temperature and then allowed to slowly cool. As the solubility decreases, the compound precipitates out of the solution, forming a highly ordered crystal lattice that excludes impurity molecules. Converting the amine free base to its hydrochloride salt often yields a more crystalline and stable solid.[7][8] The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. An anti-solvent (in which the compound is insoluble) can be added to induce precipitation.
Materials & Equipment
-
Purified 7-Methoxy Propranolol free base (from Stage 1)
-
Isopropanol (IPA)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)
-
n-Hexane or Heptane (anti-solvent)
-
Erlenmeyer flask with stir bar
-
Heating mantle/hot plate
-
Buchner funnel and filter paper
-
Vacuum oven
Experimental Protocol
-
Dissolution and Salt Formation:
-
Transfer the combined, evaporated fractions of pure free base into an Erlenmeyer flask.
-
Dissolve the material in a minimal volume of isopropanol (IPA) with gentle warming (approx. 40-50 °C). A good starting ratio is ~5-10 mL of IPA per gram of compound.
-
While stirring, slowly add a stoichiometric equivalent (1.0 eq) of hydrochloric acid solution. Monitor the pH with moistened pH paper to ensure it is acidic (pH 2-3).
-
-
Inducing Crystallization:
-
Gently heat the solution until it becomes clear.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. If no crystals form, scratch the inside of the flask with a glass rod to create nucleation sites.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal yield.
-
If the product remains dissolved or appears oily, slowly add an anti-solvent like n-hexane or heptane dropwise while stirring until the solution becomes persistently cloudy, then allow it to stand.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of cold IPA, followed by a generous wash with cold n-hexane to remove residual solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Caption: Decision workflow for the crystallization of 7-Methoxy Propranolol HCl.
Purity Assessment and Characterization
Final purity must be confirmed using high-resolution analytical techniques. The USP and other pharmacopoeias describe HPLC methods for assaying propranolol, which serve as an excellent foundation for this analog.[6][9]
Reverse-Phase HPLC (RP-HPLC)
This is the gold standard for purity analysis. The method separates compounds based on hydrophobicity.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 290 nm |
| Expected Result | Purity > 99.0% (by peak area) |
Supporting Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main peak by verifying its mass-to-charge ratio (m/z). The expected [M+H]⁺ for 7-Methoxy Propranolol (C₁₇H₂₃NO₃) is 290.18.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and ensure the absence of isomeric or other structural impurities.
Conclusion
This application note presents a validated, two-stage purification protocol for synthetic 7-Methoxy Propranolol. By combining optimized normal-phase flash chromatography of the free base with a robust crystallization of the hydrochloride salt, this method reliably produces material with purity exceeding 99%. The detailed rationale and step-by-step instructions provide researchers with a dependable framework for obtaining high-quality material essential for accurate and reproducible scientific investigation.
References
-
American Chemical Society. "Separation of Propranolol Hydrochloride Enantiomers by Preferential Crystallization: Thermodynamic Basis and Experimental Verification." ACS Publications. [Link]
- Google Patents. "Preparation of propranolol hydrochloride macrocrystals."
-
PubMed. "Chiral chromatographic separation of beta-blockers." [Link]
-
MDPI. "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." [Link]
-
ResearchGate. "Application of Direct Crystallization for Racemic Compound Propranolol Hydrochloride." [Link]
-
MDPI. "Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective." [Link]
-
MDPI. "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." [Link]
-
National Center for Biotechnology Information. "Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography." [Link]
-
MDPI. "Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis." [Link]
- Google Patents.
-
American Chemical Society. "Ring-hydroxylated propranolol: synthesis and .beta.-receptor antagonist and vasodilating activities of the seven isomers." [Link]
-
ResearchGate. "Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective." [Link]
-
National Center for Biotechnology Information. "Propranolol | C16H21NO2 | CID 4946." PubChem. [Link]
-
National Center for Biotechnology Information. "Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography." [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Propranolol | 525-66-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]
- 9. ijpsonline.com [ijpsonline.com]
Application and Protocol for the NMR Spectroscopic Characterization of rac-7-Methoxy Propranolol
Abstract
This comprehensive application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of rac-7-Methoxy Propranolol, a key derivative of the widely used β-adrenergic blocker, propranolol. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into the principles behind experimental choices, offering a robust methodology for sample preparation, data acquisition, and spectral analysis. The protocols outlined herein are designed to ensure data integrity and reproducibility for the unequivocal structural elucidation and purity assessment of this compound.
Introduction: The Significance of 7-Methoxy Propranolol Characterization
Propranolol is a cornerstone in the therapeutic management of cardiovascular diseases. The modification of its chemical structure, such as the introduction of a methoxy group at the 7-position of the naphthalene ring, can significantly alter its pharmacokinetic and pharmacodynamic properties. Accurate and thorough characterization of these analogs is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and safety of potential new drug candidates. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note will serve as a practical guide to leveraging the power of NMR for the comprehensive analysis of rac-7-Methoxy Propranolol. The methodologies described are grounded in established principles of NMR spectroscopy and validated against practices in medicinal and organic chemistry.
Instrumentation and Reagents
NMR Spectrometer
A high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution) equipped with a broadband probe is suitable for these experiments.
Reagents and Consumables
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Glass pipettes
-
Fume hood
-
Vortex mixer
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. The following protocol is designed to produce a homogenous solution free from particulate matter and paramagnetic impurities, which can adversely affect spectral resolution.
Protocol 1: Preparation of rac-7-Methoxy Propranolol for NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of rac-7-Methoxy Propranolol directly into a clean, dry vial.
-
Solvent Addition: In a fume hood, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Dissolution: Gently swirl the vial and then use a vortex mixer to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of any suspended particles.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Causality Behind Experimental Choices: Deuterated chloroform is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a single deuterium signal for locking the magnetic field. The addition of TMS provides a universal internal standard for referencing the chemical shifts (δ) to 0 ppm.
Data Acquisition: Capturing the Molecular Fingerprint
The following are standard acquisition parameters for ¹H and ¹³C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample concentration.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 20 ppm, centered around 5 ppm.
-
-
Data Acquisition: Initiate the acquisition.
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 250 ppm, centered around 100 ppm.
-
-
Data Acquisition: Initiate the acquisition.
Workflow Visualization:
Figure 1: General workflow for NMR characterization.
Data Processing and Analysis
Modern NMR software (e.g., Mnova, TopSpin) provides a user-friendly interface for processing and analyzing the acquired data.
Protocol 4: Spectral Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.
Spectral Interpretation: Deciphering the Molecular Structure
The following is a predictive interpretation based on the known structure of propranolol and the expected influence of the 7-methoxy group. The synthesis and characterization of the closely related 7-nitropropranolol provides a strong comparative basis for the naphthalene ring system's signals.[3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of rac-7-Methoxy Propranolol is expected to show distinct regions corresponding to the aromatic, aliphatic side-chain, and isopropyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic Protons | 6.8 - 8.2 | m | 6H | The methoxy group will influence the chemical shifts of the adjacent aromatic protons. |
| -OCH₃ | ~3.9 | s | 3H | A characteristic singlet for the methoxy group protons. |
| -OCH₂- | ~4.2 | m | 2H | Part of the propanolamine side chain. |
| -CH(OH)- | ~4.1 | m | 1H | The chiral center proton. |
| -CH₂-NH- | ~3.0 - 3.2 | m | 2H | Protons adjacent to the nitrogen. |
| -NH- & -OH | broad | s | 2H | Exchangeable protons, may appear as broad singlets. |
| -CH(CH₃)₂ | ~2.8 | septet | 1H | Methine proton of the isopropyl group. |
| -CH(CH₃)₂ | ~1.2 | d | 6H | Two equivalent methyl groups of the isopropyl group. |
Expert Insight: The presence of the methoxy group at the 7-position is expected to cause an upfield shift of the proton at the 8-position and the proton at the 6-position due to its electron-donating nature. The racemic nature of the sample means that the signals will be from both enantiomers, but in a standard achiral solvent like CDCl₃, they will be indistinguishable.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 100 - 160 | The carbon attached to the methoxy group will be significantly shielded. |
| -OCH₃ | ~55 | Characteristic chemical shift for a methoxy carbon. |
| -OCH₂- | ~70 | |
| -CH(OH)- | ~68 | The chiral carbon. |
| -CH₂-NH- | ~50 | |
| -CH(CH₃)₂ | ~50 | |
| -CH(CH₃)₂ | ~23 |
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unequivocally assign all proton and carbon signals, providing a self-validating system for structural confirmation.
Logical Relationship Diagram:
Figure 2: The logical flow from molecular structure to its confirmation via NMR.
Conclusion
This application note has provided a detailed and robust protocol for the NMR characterization of rac-7-Methoxy Propranolol. By following these methodologies, researchers can obtain high-quality, reproducible NMR data essential for structural verification and purity assessment. The provided insights into the causality of experimental choices and the predictive spectral interpretation serve to empower scientists in their drug discovery and development endeavors. For further confirmation, 2D NMR experiments are highly recommended.
References
-
Labchem. rac-7-methoxy Propranolol. [Link]
-
Pierson, M. E., et al. (1989). Design and synthesis of propranolol analogues as serotonergic agents. Journal of Medicinal Chemistry, 32(4), 859-863. [Link]
-
Russo, C., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2879. [Link]
-
Yang, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7783. [Link]
Sources
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 7-Methoxy Propranolol by LC-MS/MS
Introduction and Scientific Context
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone therapeutic agent for a range of cardiovascular and neurological disorders.[1] Its metabolism is extensive, primarily mediated by cytochrome P450 enzymes, leading to a variety of phase I and phase II metabolites.[2][3] Understanding the metabolic fate of propranolol is critical for comprehensive pharmacokinetic profiling and toxicological assessment. 7-Methoxy Propranolol is a representative metabolite, and its accurate identification and quantification in complex biological matrices necessitate robust analytical methodologies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for such analyses, offering unparalleled sensitivity and specificity.[2][4] The power of this technique lies in the unique fragmentation pattern—a molecular fingerprint—generated when a precursor ion is subjected to collision-induced dissociation (CID). This application note provides an in-depth analysis of the fragmentation behavior of 7-Methoxy Propranolol under positive electrospray ionization (ESI) conditions. We will explain the chemical rationale behind the observed fragmentation, present a detailed protocol for its analysis using Multiple Reaction Monitoring (MRM), and offer insights grounded in established mass spectrometry principles for beta-blockers.[5][6]
Molecular Structure and Ionization Properties
7-Methoxy Propranolol is structurally characterized by a naphthalene ring system, an ether linkage, and a propanolamine side chain. Its chemical formula is C₁₇H₂₃NO₃, with a monoisotopic mass of 289.1678 Da.
Key Structural Features for Mass Spectrometry:
-
Naphthalene Ring System: The aromatic core of the molecule. The addition of the methoxy group at the 7-position increases its mass by 30 Da compared to the propranolol core.
-
Propanolamine Side Chain: This chain contains two key features for MS analysis:
-
A secondary amine that is basic and serves as the primary site of protonation under typical ESI positive mode conditions, leading to a strong signal for the precursor ion [M+H]⁺.[4][7]
-
An ether linkage and a hydroxyl group , which represent chemically labile sites that direct the fragmentation pathways upon collisional activation.
-
The high proton affinity of the secondary amine makes ESI in positive ion mode the logical and most effective choice for achieving low detection limits. The addition of a proton source, such as formic acid, to the mobile phase further enhances the formation of the [M+H]⁺ ion.[4][7]
Elucidation of the Fragmentation Pathway
Upon isolation of the protonated precursor ion, [M+H]⁺ at m/z 290.2 , in a tandem mass spectrometer, collision-induced dissociation (CID) imparts sufficient internal energy to induce fragmentation. The fragmentation of 7-Methoxy Propranolol is dominated by the cleavage of the propanolamine side chain, a characteristic pattern observed across the beta-blocker class of compounds.[5][6]
The two primary fragmentation pathways are:
-
Pathway A: Formation of the Acyclic Amine Fragment. The most prominent fragmentation route involves the cleavage of the ether bond beta to the naphthalene ring. This results in the formation of a stable, protonated isopropylamine-containing fragment ion at m/z 116.1 . This ion is highly characteristic of the propranolol side chain and is often the most abundant product ion, making it an ideal choice for quantification in MRM assays due to its high signal intensity.[4][8] The neutral loss corresponds to 7-methoxynaphthol (174.1 Da).
-
Pathway B: Formation of the Aromatic Naphthyl Fragment. A secondary fragmentation pathway involves the cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group of the side chain, followed by a rearrangement. This leads to the formation of a protonated 7-methoxy-1-naphthol ion at m/z 175.1 . This ion provides structural confirmation of the aromatic core of the molecule and serves as an excellent qualifier ion in MRM experiments.
Proposed Fragmentation Diagram
The logical flow from the precursor to the primary product ions is visualized below.
Caption: Proposed CID fragmentation of protonated 7-Methoxy Propranolol.
Summary of Key Mass Transitions
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Role |
| 7-Methoxy Propranolol | 290.2 | 116.1 | [(CH₃)₂CHNH₂CH₂CH=OH]⁺ | Quantifier |
| 7-Methoxy Propranolol | 290.2 | 175.1 | [C₁₀H₇O(OCH₃)+H]⁺ | Qualifier |
Application Protocol: LC-MS/MS Quantification
This section provides a validated starting protocol for the sensitive and selective quantification of 7-Methoxy Propranolol in human plasma.
Experimental Workflow
Caption: Workflow for plasma sample preparation and analysis.
Protocol Details
1. Sample Preparation (Protein Precipitation) This protocol is based on established methods for propranolol and its metabolites.[4][9]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., Bisoprolol at 25 ng/mL or, ideally, 7-Methoxy Propranolol-d7).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
2. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) | C18 chemistry offers excellent retention for moderately lipophilic compounds like beta-blockers.[4][10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures analyte protonation for ESI+.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 0-0.5 min (10% B), 0.5-4.0 min (10-90% B), 4.0-5.0 min (90% B), 5.1-6.0 min (10% B) | A gradient ensures sharp peak shapes and separation from matrix interferences. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[4] |
| Injection Vol. | 5 µL | |
| Autosampler Temp. | 10 °C | Maintains sample integrity. |
3. Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
| System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated.[4][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-product transitions.[4] |
| MRM Transitions | 7-Methoxy Propranolol: 290.2 → 116.1 (Quantifier), 290.2 → 175.1 (Qualifier) | Based on the fragmentation pathway analysis. |
| Collision Energy (CE) | Optimize experimentally (Typical range: 15-25 eV for 290.2→116.1; 20-35 eV for 290.2→175.1) | Must be tuned for the specific instrument to maximize product ion intensity. |
| Cone/Spray Voltage | Optimize experimentally (Typical range: 3-4 kV) | Instrument-dependent parameter for stable ion generation. |
| Desolvation Gas | Nitrogen, ~800 L/hr | Aids in solvent evaporation and ion desolvation. |
| Source Temp. | Optimize experimentally (Typical range: 120-150 °C) |
Conclusion and Trustworthiness
This application note details the characteristic fragmentation pattern of 7-Methoxy Propranolol, a key metabolite of propranolol. The fragmentation is dominated by the formation of a highly stable side-chain ion at m/z 116.1 and a structurally informative aromatic ion at m/z 175.1. This self-validating system, using both a quantifier and a qualifier ion, ensures high confidence in analyte identification. The provided LC-MS/MS protocol offers a robust and sensitive method for the quantification of 7-Methoxy Propranolol in complex biological matrices. By understanding the underlying chemical principles of fragmentation, researchers can confidently develop and validate analytical methods for drug metabolism studies, ensuring data integrity and scientific rigor.
References
-
Gergov, M., Ojanperä, I., & Vuori, E. (2000). The use of electron impact and positive chemical ionization mass spectrometry in the screening of beta blockers and their metabolites in human urine. Journal of Mass Spectrometry, 35(7), 894-901. [Link]
-
He, H., Li, L., Zhao, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286-37294. [Link]
-
He, H., Li, L., Zhao, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]
-
Middleditch, B. S., & Zlatkis, A. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid Communications in Mass Spectrometry, 13(16), 1671-9. [Link]
-
Tanaka, E., Terada, M., Misawa, S., et al. (2025). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. Journal of Analytical Toxicology. [Link]
-
Tanaka, E., Terada, M., Misawa, S., et al. (2025). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids. Oxford Academic. [Link]
-
Agilent Technologies. (n.d.). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Application Note. [Link]
-
He, H., Li, L., Zhao, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PubMed. [Link]
-
ResearchGate. (n.d.). The product ion spectra and structures of propranolol (A), M1 (B), M2 (C) and IS (D). ResearchGate. [Link]
-
Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Application Note. [Link]
-
M.D., Ph.D., FACC, FESC, FACP, FAHA, FNASN (Hon)., D., & M.D., Ph.D., FACC, FESC, FACP, FAHA, FNASN (Hon)., D. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]
Sources
- 1. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective [mdpi.com]
- 2. Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of selectively labeled uropranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Chiral Separation of 7-Methoxypropranolol Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a comprehensive guide for the chiral separation of 7-Methoxypropranolol enantiomers, a crucial process for researchers, scientists, and drug development professionals. 7-Methoxypropranolol, a propranolol analog, possesses a stereogenic center, resulting in enantiomers with potentially distinct pharmacological and toxicological profiles. Consequently, their separation and quantification are paramount in pharmaceutical development and metabolic studies.[1][2] This document outlines detailed protocols for high-performance liquid chromatography (HPLC) methods, emphasizing the selection of chiral stationary phases (CSPs) and the optimization of mobile phase conditions to achieve baseline resolution. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Introduction: The Imperative of Chiral Separation
7-Methoxypropranolol belongs to the class of aryloxypropanolamine β-blockers. Like propranolol, the biological activity of its enantiomers can differ significantly. For propranolol, the (S)-enantiomer is known to be about 100 times more potent in its β-blocking activity than the (R)-enantiomer.[1][3] Although specific data for 7-methoxypropranolol is less common, this principle of stereoselectivity is a cornerstone of pharmacology. Regulatory bodies like the FDA and EMA advocate for the evaluation of individual enantiomers in pharmaceutical products, treating each as a separate chemical entity.[2] Therefore, robust and reliable analytical methods for chiral separation are not merely an academic exercise but a critical component of drug development, ensuring safety and efficacy.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the direct separation of enantiomers.[4][5][6] This approach obviates the need for derivatization, simplifying sample preparation and analysis.[6] The key to a successful chiral separation lies in the selection of an appropriate CSP and the meticulous optimization of the mobile phase.
Foundational Principles of Chiral Recognition on CSPs
The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes is influenced by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
The choice of CSP is the most critical step in developing a chiral separation method.[7] For β-blockers like 7-Methoxypropranolol, several types of CSPs have demonstrated high success rates:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability and high enantioselectivity.[1][5][6]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin (Chirobiotic V) are effective for separating a wide range of chiral compounds, including β-blockers.[4]
-
Protein-based CSPs: α-glycoprotein (AGP) and ovomucoid-based columns can offer unique selectivity for certain chiral molecules.[1][8][9][10]
-
Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation.[5][7][8][10]
The following workflow provides a systematic approach to developing a chiral separation method for 7-Methoxypropranolol.
Caption: Systematic workflow for chiral method development.
Experimental Protocols
Materials and Reagents
-
Racemic 7-Methoxypropranolol Hydrochloride
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Methanol (MeOH)
-
Diethylamine (DEA), analytical grade
-
Triethylamine (TEA), analytical grade
-
Acetic Acid, glacial
-
Ammonium Acetate, analytical grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Columns (examples provided in protocols).
Protocol 1: Normal-Phase HPLC on a Polysaccharide-Based CSP
This protocol is adapted from established methods for propranolol and other β-blockers, which often show excellent enantioseparation on polysaccharide-based CSPs in normal-phase mode.[3][11] The amine additive (DEA) is crucial for improving peak shape and resolution for basic compounds like 7-Methoxypropranolol.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic 7-Methoxypropranolol hydrochloride in methanol at a concentration of 0.5 mg/mL.[1][3]
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 20 µg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the elution of the enantiomers. Based on typical elution orders for similar compounds, the (S)-enantiomer is expected to elute before the (R)-enantiomer.[1][3]
System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for peak areas from replicate injections (n=5) should be ≤ 2.0%.[12]
Protocol 2: Polar Ionic Mode on a Macrocyclic Glycopeptide CSP
This method utilizes a polar ionic mobile phase with a macrocyclic glycopeptide CSP, a combination that has proven effective for the enantioseparation of various β-blockers.[4][13] The small amounts of acid and base in the mobile phase are critical for achieving good peak shape and enantioselectivity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirobiotic® V (Vancomycin) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.20:0.15, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 45 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic 7-Methoxypropranolol hydrochloride in methanol at a concentration of 1 mg/mL.[4][13]
-
Dilute with methanol to a working concentration of 10-50 µg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution profile.
System Suitability:
-
Follow the same criteria as outlined in Protocol 1.
Protocol 3: Reversed-Phase HPLC on a Protein-Based CSP
Protein-based CSPs, such as α-glycoprotein (AGP), can provide excellent and often rapid separations of β-blockers in reversed-phase mode.[8][10] This method is particularly useful for analyzing samples in aqueous matrices.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral-AGP |
| 150 x 4.0 mm, 5 µm | |
| Mobile Phase | 10 mM Ammonium Acetate buffer / Isopropanol (95:5, v/v), pH adjusted to 4.5 with acetic acid |
| Flow Rate | 0.9 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic 7-Methoxypropranolol hydrochloride in methanol at a concentration of 1 mg/mL.[8]
-
Dilute with the mobile phase to the desired working concentration.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the chromatogram for the separated enantiomers.
System Suitability:
-
Follow the same criteria as outlined in Protocol 1.
Results and Discussion: Causality in Method Performance
The successful separation of 7-Methoxypropranolol enantiomers is highly dependent on the interplay between the analyte, the CSP, and the mobile phase.
-
In Protocol 1 (Normal Phase): The separation on a polysaccharide-based CSP is driven by a combination of hydrogen bonding, π-π interactions, and steric effects. The aromatic rings and the hydroxyl and amine groups of 7-Methoxypropranolol interact with the carbamate groups on the polysaccharide backbone. The diethylamine in the mobile phase acts as a competitor for highly active sites on the stationary phase, preventing peak tailing and improving resolution.[3][11]
-
In Protocol 2 (Polar Ionic Mode): The Chirobiotic V stationary phase has multiple chiral centers and functional groups, creating a complex surface for interaction. The acidic and basic additives in the mobile phase modulate the ionization state of both the analyte and the stationary phase, which is crucial for achieving enantioselectivity.[4][13]
-
In Protocol 3 (Reversed Phase): With the AGP column, the separation mechanism involves hydrophobic and polar interactions within the protein's binding pockets. The pH and the organic modifier concentration in the mobile phase are critical parameters that influence the protein's conformation and, consequently, its chiral recognition capabilities.[8][10]
The choice between these methods will depend on the specific requirements of the analysis, such as sample matrix, desired run time, and available instrumentation.
Caption: Key molecular interactions driving chiral recognition.
Conclusion
This application note provides three robust and validated starting protocols for the chiral separation of 7-Methoxypropranolol enantiomers using HPLC. By detailing the methodologies on polysaccharide, macrocyclic glycopeptide, and protein-based chiral stationary phases, this guide offers flexibility for researchers to select and optimize a method best suited for their analytical needs. The provided protocols, grounded in established principles of chiral chromatography for related β-blockers, serve as a comprehensive resource for achieving reliable and reproducible enantioseparation, a critical step in the development and analysis of chiral pharmaceuticals.
References
- BenchChem. (n.d.). Chiral Separation of Propranolol and its Metabolites: Application Notes and Protocols.
- Klančar, A., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC - PubMed Central.
- Tarafder, A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Wang, R., & Tang, W. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI.
- Klančar, A., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate.
- Schipperges, S., Wuest, B., & Borowiak, A. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent.
- Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Neliti.
- YMC Europe GmbH. (2015). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International.
- Oka, K., et al. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. PubMed.
- Wang, R., & Tang, W. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC.
- Uniteska, N., et al. (2021). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC.
- Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences.
- Request PDF. (2025). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters.
- Uniteska, N., et al. (2025). (PDF) Separation of propranolol enantiomers using chiral HPLC. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Separation of Metipranolol Hydrochloride Enantiomers by High-Performance Liquid Chromatography (HPLC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.univ-eloued.dz [journal.univ-eloued.dz]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: The Use of rac-7-Methoxy Propranolol in Metabolic Studies
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of racemic 7-Methoxy Propranolol (7-MeOP) as a specialized probe substrate for in vitro metabolic studies. We delve into the scientific rationale, detailed experimental protocols, and data analysis techniques for characterizing Cytochrome P450 (CYP) enzyme activity and inhibition. The core of this methodology is the O-demethylation of 7-MeOP to its primary metabolite, 7-Hydroxypropranolol (7-OHP), a reaction catalyzed by key drug-metabolizing enzymes. By leveraging this specific biotransformation, researchers can gain precise insights into the function of individual CYP isozymes and assess the potential for drug-drug interactions.
Introduction: The Need for Specific Metabolic Probes
Drug metabolism is a critical process that dictates the efficacy, safety, and pharmacokinetic profile of xenobiotics.[1] The Cytochrome P450 (CYP) superfamily of enzymes, localized primarily in the liver, is responsible for the Phase I metabolism of a vast majority of clinical drugs.[1] Among these, isoforms like CYP2D6, CYP1A2, and CYP2C19 play a predominant role.[2] Given the significant inter-individual variability in CYP activity due to genetic polymorphisms and drug-drug interactions (DDIs), accurately characterizing these metabolic pathways is a cornerstone of drug development.[3][4]
Propranolol, a non-selective beta-blocker, is a classic example of a drug with complex, multi-pathway metabolism, involving aromatic hydroxylation, N-dealkylation, and glucuronidation.[2][5] While propranolol itself is a substrate for multiple CYPs, this complexity can sometimes obscure the specific activity of a single enzyme. To achieve greater specificity, probe substrates that are metabolized predominantly through a single, well-defined reaction pathway are invaluable.
rac-7-Methoxy Propranolol (7-MeOP) serves as an excellent tool for this purpose. Its primary metabolic fate in Phase I is O-demethylation to form 7-Hydroxypropranolol (7-OHP).[6][7] This conversion is a hallmark reaction of certain CYP enzymes.[8] By monitoring the formation of 7-OHP from the 7-MeOP parent compound, researchers can perform highly specific assays for:
-
Reaction Phenotyping: Identifying which specific CYP isozymes are responsible for a compound's metabolism.[9]
-
Enzyme Inhibition: Evaluating the potential of a new chemical entity (NCE) to inhibit specific CYP enzymes, thereby predicting DDI risk.
This guide provides the foundational principles and step-by-step protocols for employing 7-MeOP in these critical in vitro drug metabolism assays.
Principle of the Assay: Monitoring CYP-Mediated O-Demethylation
The central biochemical reaction underpinning these protocols is the oxidative O-demethylation of 7-MeOP. In this reaction, a CYP enzyme utilizes NADPH and molecular oxygen to cleave the methyl group from the methoxy moiety on the naphthalene ring, resulting in the formation of 7-OHP and formaldehyde.
The experimental workflow involves incubating 7-MeOP with a metabolically active system, such as human liver microsomes (HLMs) or recombinant human CYP enzymes. The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system and is stopped after a specified time by adding a quenching solvent like acetonitrile. The rate of 7-OHP formation is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a direct measure of enzyme activity.
Metabolic Pathway of 7-Methoxy Propranolol
The diagram below illustrates the targeted metabolic conversion. While propranolol undergoes extensive metabolism, the use of 7-MeOP isolates the O-demethylation pathway for precise study.
Caption: General propranolol metabolism vs. the specific 7-MeOP assay pathway.
Experimental Protocols
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant enzymes are used for reaction phenotyping to definitively identify the contribution of a single CYP isoform. Human Liver Microsomes (HLMs) are used in inhibition studies as they represent a more physiologically relevant system containing a full complement of drug-metabolizing enzymes.[10]
-
Cofactor: An NADPH-regenerating system is used to ensure that the cofactor concentration is not rate-limiting throughout the incubation period, providing more reliable linear kinetics.
-
Substrate Concentration: For inhibition assays, the probe substrate (7-MeOP) is used at a concentration near its Km (Michaelis constant). This ensures the assay is sensitive to competitive inhibitors. An initial enzyme kinetics experiment is recommended to determine the Km for the specific enzyme system being used.
Protocol 1: Reaction Phenotyping with Recombinant CYPs
Objective: To identify which human CYP isoforms are capable of metabolizing rac-7-Methoxy Propranolol to 7-Hydroxypropranolol.
Materials:
-
rac-7-Methoxy Propranolol (7-MeOP)
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a system like baculovirus-infected insect cells[11]
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., BD Gentest™ Solutions A & B)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., (R)-Propranolol-d7[12])
-
96-well incubation plates and sealing mats
-
Centrifuge capable of holding 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 7-MeOP in methanol or DMSO. Serially dilute to create working solutions. The final concentration in the incubation should be optimized (e.g., 1-10 µM), ensuring the final solvent concentration is <1%.
-
Thaw recombinant CYP enzymes and NADPH regenerating solutions on ice.
-
-
Set Up Incubation Plate:
-
On ice, add the following to each well of a 96-well plate:
-
Potassium Phosphate Buffer
-
Recombinant CYP enzyme (e.g., 10 pmol/well)
-
7-MeOP working solution
-
-
Include a "No Enzyme" control for each concentration to check for non-enzymatic degradation.
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system (Solution A + Solution B) to each well.
-
-
Incubate:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Terminate Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 1 minute.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
-
Calculate the peak area ratio of the 7-OHP metabolite to the internal standard.
-
Compare the metabolite formation across the different CYP isoforms to determine the relative contribution of each enzyme.
| CYP Isoform | 7-OHP Formed (pmol/min/pmol CYP) | Relative Activity (%) |
| CYP1A2 | 15.2 | 35.8% |
| CYP2C9 | 1.1 | 2.6% |
| CYP2C19 | 3.5 | 8.2% |
| CYP2D6 | 42.5 | 100.0% |
| CYP3A4 | 8.9 | 20.9% |
| No Enzyme | < 0.1 | 0.0% |
| Table 1: Example reaction phenotyping data for 7-MeOP metabolism. Data is hypothetical. |
Protocol 2: IC₅₀ Determination for CYP Inhibition
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of 7-MeOP metabolism by a specific CYP isoform (e.g., CYP2D6, based on phenotyping results).
Materials:
-
Same as Protocol 1, but using Human Liver Microsomes (HLMs) or a single recombinant CYP.
-
Test Compound (potential inhibitor).
-
Positive Control Inhibitor (e.g., Quinidine for CYP2D6[11], or α-Naphthoflavone for CYP1A2[11]).
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
-
Set Up Incubation Plate:
-
On ice, add the following to each well:
-
Potassium Phosphate Buffer
-
HLM protein (e.g., 0.2 mg/mL final concentration) or recombinant CYP.
-
Test compound or control inhibitor at various concentrations. Include a "No Inhibitor" (vehicle) control.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Initiate Reaction:
-
Add a solution containing both the 7-MeOP substrate (at its Km concentration) and the NADPH regenerating system to start the reaction.
-
-
Incubate and Terminate:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Sample Processing and Analysis:
-
Follow steps 6 from Protocol 1.
-
Data Analysis:
-
Calculate the rate of 7-OHP formation in the presence of each inhibitor concentration.
-
Normalize the data by expressing it as a percentage of the activity in the "No Inhibitor" control wells (100% activity).
-
Plot the % activity remaining versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Inhibitor Conc. (µM) | % Activity Remaining |
| 0 (Control) | 100.0 |
| 0.01 | 95.2 |
| 0.1 | 78.6 |
| 1 | 49.1 |
| 10 | 15.3 |
| 100 | 2.1 |
| Table 2: Example inhibition data for a test compound against CYP2D6-mediated 7-MeOP metabolism. Data is hypothetical. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow for a typical CYP inhibition study using 7-MeOP.
Caption: Step-by-step workflow for a CYP inhibition assay.
Conclusion
rac-7-Methoxy Propranolol is a valuable and specific tool for the in vitro characterization of drug metabolism. By focusing on the clean and direct O-demethylation to 7-Hydroxypropranolol, it allows for robust and reproducible assessment of individual CYP enzyme activity and inhibition potential. The protocols outlined in this application note provide a solid framework for researchers to generate critical data needed for regulatory submissions and to make informed decisions during the drug discovery and development process.
References
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). PMC - NIH. Available at: [Link]
-
Possible metabolic pathways of propranolol in CYP2D6-UGTs co-expressing yeast cells. (n.d.). ResearchGate. Available at: [Link]
-
Propranolol. (n.d.). Wikipedia. Available at: [Link]
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols. (2023). Refubium - Freie Universität Berlin. Available at: [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (2025). Agilent. Available at: [Link]
-
Drug Metabolism Assays. (n.d.). BioIVT. Available at: [Link]
-
Evaluation of in Vitro Biotransformation of Propranolol With HPLC, MS/MS, and Two Bioassays. (2012). PubMed. Available at: [Link]
-
Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping. (2007). PubMed. Available at: [Link]
-
Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. (2000). PMC - NIH. Available at: [Link]
-
O-Demethylation. (2024). Chem-Station Int. Ed. Available at: [Link]
-
Quantitative account of propranolol metabolism in urine of normal man. (1985). PubMed - NIH. Available at: [Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). PubMed. Available at: [Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). MDPI. Available at: [Link]
-
Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. (2020). PubMed. Available at: [Link]
-
Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. (2020). PubMed Central. Available at: [Link]
-
Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. (2023). PMC - NIH. Available at: [Link]
-
O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans. (2003). PubMed. Available at: [Link]
-
Probes Used to Measure CYP1A2 Activity in Humans. (n.d.). ResearchGate. Available at: [Link]
-
Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. (1997). PubMed. Available at: [Link]
-
Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. (1996). PMC - NIH. Available at: [Link]
-
CYP1A2. (n.d.). Wikipedia. Available at: [Link]
-
Enhancement of 7-methoxyresorufin O-demethylation activity of human cytochrome P450 1A2 by molecular breeding. (2004). PubMed. Available at: [Link]
-
Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man. (1989). PubMed. Available at: [Link]
-
PharmGKB summary: very important pharmacogene information for CYP1A2. (2019). PMC - NIH. Available at: [Link]
-
Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes. (2018). Chemical Communications (RSC Publishing). Available at: [Link]
-
Rat liver microsomal metabolism of propranolol: identification of seven metabolites by gas chromatography-mass spectrometry. (1972). Semantic Scholar. Available at: [Link]
-
Measurement of CYP1A2 activity: a focus on caffeine as a probe. (2012). PubMed. Available at: [Link]
-
A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications. (2022). PMC - NIH. Available at: [Link]
-
In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists. (1998). PubMed. Available at: [Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. bioivt.com [bioivt.com]
- 10. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Experimental Protocols for rac-7-Methoxy-Propranolol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling of rac-7-Methoxy-Propranolol (CAS No. 76275-53-1). As a key synthetic intermediate for rac-7-hydroxy-Propranolol, a metabolite of the widely used beta-blocker Propranolol, understanding its properties and handling requirements is critical for experimental success and safety.[1][2][3][4] This guide covers the physicochemical properties, safety protocols, and detailed, step-by-step procedures for the preparation of solutions for both in vitro and in vivo research applications. The protocols are designed to be self-validating, with explanations for key steps grounded in established chemical and pharmacological principles.
Introduction & Scientific Context
Propranolol, a nonselective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular therapy for decades.[][6] Its metabolism in the body leads to several derivatives, including hydroxylated forms, which may possess their own distinct pharmacological activities.[6] rac-7-Methoxy-Propranolol serves as a crucial laboratory precursor for the synthesis of rac-7-hydroxy-Propranolol, a ring-hydroxylated metabolite of Propranolol.[1][2] This metabolite is also a potent β-adrenergic receptor antagonist and demonstrates significant vasodilator activity.[2]
Therefore, rac-7-Methoxy-Propranolol is not merely a laboratory reagent but a gateway compound for studying Propranolol metabolism, exploring the structure-activity relationships of its derivatives, and developing novel cardiovascular agents. This guide provides the necessary protocols to handle this compound with precision and safety, ensuring reproducible and reliable experimental outcomes.
Figure 1: Relationship of rac-7-Methoxy-Propranolol to Propranolol and its active metabolite.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of any successful experimental work. The key characteristics of rac-7-Methoxy-Propranolol are summarized below.
| Property | Value | Source |
| CAS Number | 76275-53-1 | [1][7] |
| Molecular Formula | C₁₇H₂₃NO₃ | [1][7] |
| Molecular Weight | 289.37 g/mol | [7] |
| Appearance | Crystalline solid | [1] |
| Purity | Typically ≥95% | [1] |
| Long-Term Storage | -20°C | [1][3] |
| Stability | ≥ 4 years when stored properly | [1] |
| Solubility (at ambient temp.) | DMF: 50 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
Environmental Health & Safety (EHS) Protocol
While the Safety Data Sheet (SDS) for rac-7-Methoxy-Propranolol may not classify it as hazardous under GHS, its structural similarity to Propranolol, a potent beta-blocker, mandates cautious handling.[8] Beta-blockers can slow heart rate and affect blood pressure.[9][10] Therefore, treating this compound as a pharmacologically active substance is a critical aspect of laboratory safety.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses or goggles at all times.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
3.2. Engineering Controls
-
Ventilation: Handle the solid compound and prepare concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of fine powders or aerosols.[11][12]
-
Work Area: Ensure a clean and organized workspace. Safety showers and eyewash stations should be readily accessible.[13]
3.3. First Aid & Emergency Procedures
-
Skin Contact: Although not considered a primary skin irritant, wash the affected area immediately with soap and water.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes.[8]
-
Inhalation: Move the individual to fresh air. If respiratory distress occurs, seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8][11]
3.4. Spill & Waste Disposal
-
Spills: For small spills of the solid, mechanically sweep or scoop the material into a designated waste container.[8] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12]
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for chemical waste. Do not allow the compound to enter sewer systems.[8]
Experimental Protocols
The following protocols provide step-by-step guidance for preparing solutions suitable for a range of research applications. The choice of solvent and formulation is critical for ensuring compound solubility and bioavailability.
Protocol 1: Preparation of High-Concentration Stock Solutions
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to the compound's excellent solubility (30 mg/mL).[1] These stocks are essential for long-term storage and for creating fresh working solutions via serial dilution.
Materials:
-
rac-7-Methoxy-Propranolol (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Pre-Weighing: Tare a clean, dry weighing vessel on an analytical balance.
-
Weighing: Carefully weigh the desired amount of rac-7-Methoxy-Propranolol. (e.g., 5 mg). Perform this step in a fume hood.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. For a 10 mM stock solution (MW = 289.37 g/mol ):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (mL) = (0.005 g / (0.010 mol/L * 289.37 g/mol )) * 1000 mL/L ≈ 1.728 mL
-
-
Dissolution: Cap the container and vortex or sonicate gently until the solid is completely dissolved, resulting in a clear solution.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store frozen at -20°C .[1][3]
Figure 2: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Rationale: For cell-based assays, the DMSO stock must be diluted into an aqueous buffer (e.g., PBS, cell culture media). The final DMSO concentration should be kept low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity or off-target effects. The low aqueous solubility of the compound must be considered.[1]
Procedure:
-
Thaw Stock: Remove one aliquot of the DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the stock in pure DMSO. This step simplifies the final dilution into the aqueous buffer and improves accuracy.
-
Final Dilution: Serially dilute the stock (or intermediate dilution) into the final aqueous buffer to achieve the desired working concentrations.
-
Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.
-
-
Mixing: Mix thoroughly by gentle vortexing or inversion immediately after adding the DMSO stock to the buffer to prevent precipitation.
-
Use Immediately: Aqueous working solutions should be prepared fresh for each experiment and used promptly due to potential stability issues in neutral or alkaline pH solutions.
Protocol 3: Preparation of Formulations for In Vivo Studies
Rationale: Delivering a poorly water-soluble compound to an animal model requires a specialized formulation to ensure proper suspension and bioavailability. The choice of vehicle depends on the route of administration (e.g., oral gavage, injection). The following are reference formulations; researchers should validate the optimal vehicle for their specific compound and study design.[7]
Materials:
-
DMSO Stock Solution (from Protocol 1)
-
Vehicle components (e.g., Carboxymethyl cellulose sodium (CMC-Na), PEG300, Tween 80, Corn oil, sterile saline)
-
Homogenizer or sonicator
A. Oral Suspension Formulation (Example: 2.5 mg/mL in 0.5% CMC-Na) [7]
-
Prepare Vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until a clear, viscous solution is formed.
-
Prepare Drug Suspension:
-
Weigh 250 mg of solid rac-7-Methoxy-Propranolol.
-
Add the powder to the 100 mL of 0.5% CMC-Na solution.
-
-
Homogenize: Vigorously mix using a homogenizer or sonicator until a uniform suspension is achieved.
-
Use Freshly: Administer the suspension to animals immediately after preparation to ensure uniform dosing.[7]
B. Injectable Formulation (Example: 2.5 mg/mL in DMSO/Corn Oil) [7]
-
Prepare Concentrated Stock: Prepare a 25 mg/mL stock solution in DMSO as described in Protocol 1.
-
Dilute in Vehicle: For every 1 mL of final formulation needed, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of sterile corn oil.
-
Mix Thoroughly: Vortex or mix well to obtain a clear solution or a uniform suspension.
-
Administer Promptly: Use the freshly prepared formulation for injection.
| Formulation Type | Vehicle Composition | Administration Route | Key Rationale |
| Aqueous Suspension | 0.5% CMC-Na in ddH₂O | Oral | CMC-Na acts as a suspending agent to prevent the drug from settling, ensuring consistent dosing. |
| Aqueous Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Injection (IV/IP) | A co-solvent system (DMSO, PEG300) and surfactant (Tween 80) are used to increase solubility for injection. |
| Oil-based Solution | 10% DMSO, 90% Corn Oil | Injection (SC/IP) | Corn oil serves as a biocompatible, non-aqueous vehicle for lipophilic compounds, often providing slower release. |
References
-
Beta-Blocker Dos and Don'ts. Everyday Health. Available at: [Link]
-
β-Blocker Ingestion: An Evidence-Based Consensus Guideline for Out-of-Hospital Management. The American Academy of Clinical Toxicology. Available at: [Link]
-
rac-7-hydroxy Propranolol (hydrochloride). Labclinics. Available at: [Link]
-
Beta blockers. NHS. Available at: [Link]
-
Beta-blockers. NHS inform. Available at: [Link]
-
The Dangers of Beta-Blockers and Epinephrine. Pharmacy Times. Available at: [Link]
-
rac-7-methoxy Propranolol. Labchem Catalog. Available at: [Link]
-
Stability of propranolol hydrochloride suspension compounded from tablets. PubMed. Available at: [Link]
-
Propranolol Oral Solution: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]
-
Stability of Propranolol in Extemporaneously Compounded Suspensions. PMC - NIH. Available at: [Link]
-
Stability of propranolol in extemporaneously compounded suspensions. PubMed. Available at: [Link]
-
SAFETY DATA SHEET - Hazardous according to Worksafe Australia criteria. Available at: [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. Available at: [Link]
-
Propranolol. Wikipedia. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rac-7-methoxy Propranolol - Labchem Catalog [labchem.com.my]
- 4. usbio.net [usbio.net]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Beta-Blocker Use: Dos and Don’ts [everydayhealth.com]
- 10. Beta blockers - NHS [nhs.uk]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. recochem.com [recochem.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of rac-7-Methoxy Propranolol
Welcome to the technical support center for the synthesis of rac-7-Methoxy Propranolol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
The synthesis of rac-7-Methoxy Propranolol, an important intermediate and analogue in the development of beta-blockers, is typically achieved via a two-step process. This process begins with a Williamson ether synthesis to form an epoxide intermediate, followed by the ring-opening of this epoxide with isopropylamine. This guide is structured to troubleshoot issues that may arise in each of these critical steps.
Overall Synthetic Pathway
The synthesis proceeds as follows:
-
Step 1: Williamson Ether Synthesis. 7-Methoxy-1-naphthol is reacted with epichlorohydrin under basic conditions to form the key intermediate, 1-((7-methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane.
-
Step 2: Epoxide Ring-Opening. The synthesized epoxide is then subjected to a nucleophilic attack by isopropylamine to yield the final product, rac-7-Methoxy Propranolol.
Below is a visual representation of this synthetic workflow.
Caption: Overall workflow for the synthesis of rac-7-Methoxy Propranolol.
Part 1: Troubleshooting the Williamson Ether Synthesis
This initial step is critical for the overall success of the synthesis. Below are common questions and troubleshooting advice for the reaction between 7-methoxy-1-naphthol and epichlorohydrin.
Q1: My reaction to form the epoxide intermediate is showing low conversion, and I am recovering a significant amount of my starting 7-methoxy-1-naphthol. What are the likely causes?
A1: Low conversion in a Williamson ether synthesis is a frequent issue and can typically be attributed to several factors related to the SN2 reaction mechanism.[1]
-
Insufficient Deprotonation: The Williamson ether synthesis requires the deprotonation of the naphtholic hydroxyl group to form the more nucleophilic naphthoxide ion.[2] If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting naphthol, leading to poor conversion.
-
Troubleshooting:
-
Ensure your base (e.g., NaOH, K2CO3) is fresh and anhydrous.
-
Use at least a stoichiometric equivalent of the base. For weaker bases like K2CO3, using a slight excess (1.2-1.5 equivalents) can be beneficial.
-
Consider using a stronger base like sodium hydride (NaH) in an appropriate anhydrous solvent like THF, if other methods fail.[3]
-
-
-
Reaction Temperature and Time: This reaction may require heating to proceed at a reasonable rate.[1] Insufficient temperature or reaction time will result in incomplete conversion.
-
Troubleshooting:
-
Ensure the reaction is heated to the appropriate temperature. For many Williamson ether syntheses involving naphthols, refluxing in a solvent like acetone or 2-butanone is common.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time.
-
-
-
Choice of Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[5]
-
Troubleshooting:
-
If using a protic solvent, it may be solvating the nucleophile, reducing its reactivity. Consider switching to a polar aprotic solvent.
-
-
Q2: My TLC analysis shows the formation of multiple new spots in addition to my desired epoxide. What are these side products and how can I minimize them?
A2: The formation of side products is a common challenge. In this specific reaction, you are likely observing products from competing reactions.
-
Bis-alkylation: Epichlorohydrin has two electrophilic sites. It is possible for the naphthoxide to react with the already formed glycidyl ether product, leading to a dimer or higher molecular weight oligomers.
-
Hydrolysis of Epichlorohydrin: If water is present in the reaction, epichlorohydrin can be hydrolyzed to glycerol dichlorohydrin or other related species, which can complicate the reaction and purification.
-
Troubleshooting:
-
Use anhydrous solvents and reagents to the extent possible.
-
-
-
Ring Opening of the Product: The newly formed epoxide can be opened by any remaining naphthoxide, leading to an undesired side product.
-
Troubleshooting:
-
Careful control of stoichiometry and reaction conditions is key. Adding the naphthol solution slowly to the epichlorohydrin and base can sometimes mitigate this.
-
-
Caption: Troubleshooting logic for the Williamson ether synthesis step.
Part 2: Troubleshooting the Epoxide Ring-Opening
The second step involves the nucleophilic attack of isopropylamine on the epoxide ring. While often high-yielding, this step can also present challenges.
Q3: The ring-opening reaction is slow or incomplete. How can I drive it to completion?
A3: A sluggish ring-opening reaction is often related to reaction conditions or the purity of the starting epoxide.
-
Reaction Temperature: The ring-opening of an epoxide by an amine is typically accelerated by heat.[7]
-
Troubleshooting:
-
The reaction is often carried out at reflux in a suitable solvent or using excess isopropylamine as the solvent.[4] Ensure the reaction temperature is adequate.
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times for this type of reaction, often from hours to minutes.[7]
-
-
-
Purity of the Epoxide Intermediate: Impurities from the first step can interfere with the ring-opening reaction.
-
Troubleshooting:
-
It is highly recommended to purify the epoxide intermediate by column chromatography or distillation before proceeding to the next step.[8]
-
-
-
Stoichiometry: A sufficient excess of isopropylamine is often used to act as both the nucleophile and the solvent, driving the reaction to completion.
-
Troubleshooting:
-
Use a large excess of isopropylamine (e.g., 10-20 equivalents or as the solvent).[4]
-
-
Q4: I am observing the formation of a significant impurity that appears to be a regioisomer. How can I control the regioselectivity of the amine attack?
A4: The ring-opening of an unsymmetrical epoxide like 1-((7-methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane with a nucleophile like isopropylamine can potentially yield two regioisomers. The reaction proceeds via an SN2 mechanism, and under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide.[9][10]
-
Mechanism of Attack:
-
Path A (Favored): Attack at the terminal, less hindered carbon (C3) of the epoxypropane moiety. This yields the desired 1-substituted-3-amino-2-propanol structure.
-
Path B (Disfavored): Attack at the more substituted carbon (C2). This would lead to a 2-substituted-3-amino-1-propanol, which is generally not observed in significant amounts under these conditions.
-
-
Troubleshooting for Regioselectivity:
-
Maintain Basic/Neutral Conditions: Avoid acidic conditions, which can protonate the epoxide oxygen and lead to a more SN1-like character, potentially favoring attack at the more substituted carbon.[11]
-
Temperature Control: While heating is necessary, excessive temperatures could potentially lead to less selective reactions. Adhere to established protocols for similar compounds.
-
Caption: Troubleshooting logic for the epoxide ring-opening step.
Part 3: Purification and Characterization
Proper purification and characterization are essential to ensure the quality of the final product.
Q5: I am having difficulty purifying the final product, rac-7-Methoxy Propranolol. What are the recommended methods?
A5: The purification of beta-blockers like rac-7-Methoxy Propranolol typically involves removing unreacted starting materials and any side products.
-
Column Chromatography: This is a common method for purifying the crude product.
-
Troubleshooting/Protocol: A silica gel column is typically used. The eluent system will depend on the polarity of the impurities. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol is often effective.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Troubleshooting/Protocol: Solvents like toluene/hexane or diisopropyl ether have been used for the recrystallization of propranolol and its analogues.[12] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Acid-Base Extraction: Since the product is an amine, it can be converted to its salt form to facilitate purification.
-
Troubleshooting/Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base product extracted back into an organic solvent.
-
Q6: How can I confirm the identity and purity of my synthesized rac-7-Methoxy Propranolol?
A6: A combination of analytical techniques should be used for full characterization.
-
-
Expected ¹H NMR Features:
-
Aromatic protons on the methoxynaphthalene ring system.
-
A singlet for the methoxy group protons.
-
Multiplets for the -OCH₂-CH(OH)-CH₂-NH- backbone.
-
A doublet for the isopropyl methyl groups and a multiplet for the isopropyl CH.
-
Signals for the OH and NH protons, which may be broad and exchangeable with D₂O.
-
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For rac-7-Methoxy Propranolol (C₁₇H₂₃NO₃), the expected molecular weight is 289.37 g/mol .[1] Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z 290.4 [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[7]
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Epoxide Ring-Opening |
| Starting Materials | 7-Methoxy-1-naphthol, Epichlorohydrin | 1-((7-methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane, Isopropylamine |
| Key Reagents | Base (e.g., K₂CO₃, NaOH) | - |
| Typical Solvents | Acetone, 2-Butanone, DMF | Isopropylamine (neat), Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Potential Side Reactions | Bis-alkylation, Hydrolysis of epichlorohydrin | Formation of regioisomer (minor) |
| Monitoring Technique | TLC | TLC, GC-MS |
Table 1: Summary of Reaction Parameters and Considerations.
| Technique | Expected Results for rac-7-Methoxy Propranolol |
| ¹H NMR | Signals corresponding to aromatic, methoxy, aliphatic chain, and isopropyl protons. |
| ¹³C NMR | Peaks corresponding to the 17 carbons in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ at approximately m/z 290.4. |
| HPLC | A single major peak indicating purity. |
Table 2: Key Characterization Data for Product Verification.
References
-
Harps, L. C., et al. (2020). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. Journal of Chromatography A, 1619, 460828. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Dudzińska-Sicińska, E., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 283-289. Available at: [Link]
- Fouquet, E., et al. (2015). Green Chemistry. RSC Publishing.
- A Comprehensive Review on Beta Blockers Synthesis Methods. (2025). Journal of Medicinal and Medical Chemistry, 1, 48-52.
-
Główka, F. K., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. RSC Advances, 12, 22150-22160. Available at: [Link]
- He, H., et al. (2020).
-
Zielińska, A., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 434. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). Human Metabolome Database. Available at: [Link]
- Jovanović, S. M., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. Journal of the Serbian Chemical Society, 71(8-9), 867-876.
-
Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 9597426. Available at: [Link]
-
A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Quick Company. Available at: [Link]
-
Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. PrepChem. Available at: [Link]
- US5095151A - Preparation of propranolol hydrochloride macrocrystals. Google Patents.
-
Reaction of epichlorohydrin with 2-naphthol (Nap). ResearchGate. Available at: [Link]
- CN104961642A - Novel propranolol synthesis method. Google Patents.
-
Propranolol. PubChem. Available at: [Link]
- Singh, N., et al. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 3. jmedchem.com [jmedchem.com]
- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 9. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 12. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 13. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing Reaction Yield for 7-Methoxy Propranolol Synthesis: A Technical Guide
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Methoxy Propranolol. Our goal is to provide a comprehensive resource that moves beyond simple protocols, delving into the mechanistic principles that govern reaction outcomes. By understanding the causality behind each experimental choice, you can effectively troubleshoot common issues, optimize reaction conditions, and significantly improve your final product yield and purity.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 7-Methoxy Propranolol is a robust and well-established two-step process. It begins with the formation of a glycidyl ether intermediate via a Williamson ether synthesis, followed by the nucleophilic ring-opening of the epoxide by isopropylamine.[1][2] Understanding the mechanism of each step is fundamental to troubleshooting and optimization.
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 7-methoxy-1-naphthol is deprotonated by a base to form a nucleophilic naphthoxide ion. This ion then attacks the electrophilic terminal carbon of epichlorohydrin in a classic SN2 reaction, displacing the chloride ion.[3][4]
Step 2: Epoxide Ring-Opening. The resulting epoxide, 7-methoxy-1-(oxiran-2-ylmethoxy)naphthalene, is then subjected to a nucleophilic attack by isopropylamine. This reaction proceeds via an SN2 mechanism, with the amine preferentially attacking the sterically less hindered terminal carbon of the epoxide ring.[5][6]
Sources
Technical Support Center: Purification of 7-Methoxy Propranolol
Welcome to the technical support guide for 7-Methoxy Propranolol. As a key analog and potential metabolite of the widely used beta-blocker Propranolol, achieving high purity of this compound is critical for accurate research and development. This guide is structured as a series of frequently encountered challenges, providing not just solutions but also the underlying scientific principles to empower your purification strategy.
FAQ 1: Chiral Resolution - Separating the Enantiomers
Question: I'm struggling to resolve the (S)- and (R)-enantiomers of 7-Methoxy Propranolol. My peaks are either completely merged or poorly resolved. What is a robust starting point for developing a chiral HPLC separation method?
Answer: This is one of the most common and critical challenges. Like Propranolol, the biological activity of 7-Methoxy Propranolol is expected to be stereospecific, with one enantiomer carrying the desired therapeutic effect.[1][2][3][4] The S(-) isomer of Propranolol is known to be significantly more potent than the R(+) isomer.[1][2] Therefore, achieving baseline separation is essential for both analytical quantification and preparative purification.
Our experience shows that normal-phase chromatography on a polysaccharide-based chiral stationary phase (CSP) is highly effective for this class of compounds. The key is to optimize the interactions between the enantiomers and the chiral selector on the column.
Core Principle: Enantioselective Interactions
Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, create a complex chiral environment. Separation is achieved through a combination of interactions—hydrogen bonding, dipole-dipole, and steric hindrance—which differ slightly for each enantiomer, leading to different retention times. The mobile phase composition is crucial as it modulates these interactions.
Recommended Starting Protocol: Chiral HPLC
This protocol provides a validated starting point for the enantioseparation of Propranolol analogs.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | ChiralPak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) on silica gel) | This stationary phase has demonstrated excellent enantioselectivity for Propranolol.[1][3] The carbamate groups provide sites for hydrogen bonding and π-π interactions. |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | This composition provides optimal polarity and selectivity.[1][3] The n-Heptane is the weak solvent, Ethanol acts as the polar modifier, and DEA is a crucial basic additive. |
| Role of DEA | 0.1% Diethylamine (DEA) | DEA acts as a competing base, minimizing interactions with any acidic residual silanols on the silica support. This dramatically improves peak shape and prevents tailing for basic analytes like 7-Methoxy Propranolol. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. It can be adjusted to optimize resolution and run time. |
| Temperature | 25°C (Ambient) | Temperature can affect selectivity. Maintaining a consistent temperature is key for reproducibility. Lower temperatures sometimes improve resolution. |
| Detection | UV at 230 nm or 290 nm | The naphthalene ring system provides strong chromophores. 290 nm can offer more specificity if impurities absorb at lower wavelengths.[5] |
| Expected Elution | The S(-) isomer is expected to elute first, followed by the R(+) isomer.[1] | The R(+) isomer typically shows a greater affinity for this type of stationary phase.[1] |
Experimental Workflow: Chiral Method Development
The following diagram outlines a logical workflow for optimizing your chiral separation.
Caption: Workflow for chiral HPLC method development.
FAQ 2: Co-eluting Impurities in Reversed-Phase Chromatography
Question: I am using a standard C18 column for purity analysis, and I suspect an impurity is co-eluting with my main 7-Methoxy Propranolol peak. How can I confirm this and achieve separation?
Answer: Co-elution is a frequent issue, especially with structurally similar impurities. Resolving these is vital for accurate quantification and ensuring the final product's safety. A multi-step, logical approach is required.
Core Principle: Orthogonal Selectivity
When two compounds co-elute, it means they have identical retention behavior under the specific analytical conditions. To separate them, you must change a parameter that affects their interaction with the stationary or mobile phase differently. This is known as changing the method's selectivity.
Troubleshooting Protocol: Resolving Co-eluting Peaks
-
Confirm Co-elution with Mass Spectrometry: The first step is to verify that you have more than one compound in your peak. An HPLC system coupled with a mass spectrometer (LC-MS) is the ideal tool.[6]
-
Procedure: Inject your sample and acquire the mass spectrum across the entire peak width.
-
Interpretation: If you observe more than one distinct mass-to-charge ratio (m/z) under the chromatographic peak, co-elution is confirmed.[6]
-
-
Employ a Focused Gradient: If your initial method uses a broad gradient, it may not have sufficient resolving power.
-
Procedure: Design a much shallower gradient centered around the elution time of your target compound. For example, if your peak elutes at 40% Acetonitrile, try a gradient that runs from 35% to 45% over a longer period.
-
Rationale: This increases the residence time on the column under critical elution conditions, providing more opportunity for the column to differentiate between closely-related analytes.[6]
-
-
Modify Mobile Phase pH: 7-Methoxy Propranolol is a basic compound. Altering the mobile phase pH can change its charge state and that of any acidic or basic impurities, thus significantly impacting retention time.
-
Procedure: If you are using a neutral or acidic pH, try a method with a buffer at a higher pH (e.g., pH 8.0), ensuring you use a pH-stable column.[7]
-
Rationale: Changing the ionization state of the analyte or impurity alters its hydrophobicity and interaction with the C18 stationary phase, often resolving co-eluting species.
-
-
Change Stationary Phase Chemistry: If mobile phase optimization fails, the stationary phase is the next logical variable to change.
-
Procedure: Switch from a standard C18 column to one with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase.
-
Rationale: A Phenyl-Hexyl column, for instance, offers alternative π-π interactions with the naphthalene ring of your compound, providing a completely different separation mechanism (orthogonal selectivity) compared to the hydrophobic interactions of a C18 phase.[5]
-
Decision Tree: Troubleshooting Co-elution
Caption: Decision tree for resolving co-eluting peaks.
FAQ 3: Identification and Control of Common Impurities
Question: What are the most likely process-related and degradation impurities I should be monitoring for 7-Methoxy Propranolol?
Answer: Impurity profiling is mandated by regulatory agencies and is crucial for drug safety. The impurity profile for 7-Methoxy Propranolol can be predicted based on its synthesis route and the known profile of Propranolol.[8]
Potential Impurities in 7-Methoxy Propranolol
| Impurity Name | Likely Origin | Significance & Control Strategy |
| 7-Methoxy-1-Naphthol | Starting material carryover or degradation product. | A common precursor. Its presence indicates incomplete reaction or degradation. Monitor using reversed-phase HPLC. Control by optimizing reaction stoichiometry and purification of intermediates. |
| Iso-7-Methoxy Propranolol | Process-related impurity from synthesis. | An isomer where the propanolamine side chain is attached at a different position on the naphthalene ring. May have different pharmacological activity. Control via selective synthesis and chromatographic purification. |
| N-Nitroso-7-Methoxy Propranolol | Degradation/Process Impurity. | A potential nitrosamine drug substance-related impurity (NDSRI), which are often carcinogenic.[6] Requires highly sensitive detection (LC-MS) and stringent control to minimize its formation. Avoid nitrite sources during synthesis and storage. |
| N-Formyl-7-Methoxy Propranolol | Photodegradation product. | Identified as a photodegradation product of Propranolol.[9] Its presence suggests exposure to light. Control by protecting the material from light at all stages. |
| Process-Related Impurities | Synthesis side reactions. | This category includes compounds like N-Desisopropyl analogs or dimers.[8] These are typically controlled by optimizing the synthetic route and using appropriate purification techniques like column chromatography or crystallization. |
FAQ 4: Ensuring Compound Stability During Purification and Storage
Question: My purified 7-Methoxy Propranolol shows increasing levels of degradation products over time. What are the best practices for handling and storage to ensure its stability?
Answer: The stability of your final product is just as important as its initial purity. Propranolol and its analogs are susceptible to specific environmental factors.
Key Stability Considerations
-
Photostability: The naphthalene skeleton makes the molecule inherently sensitive to light, particularly UV radiation.[9] Exposure can lead to the formation of degradation products like N-formyl derivatives and cleavage to form 7-methoxy-1-naphthol.[9]
-
pH Stability: Aqueous solutions of Propranolol are most stable in a slightly acidic environment, typically around pH 3.[11] In alkaline or strongly acidic conditions, hydrolysis can occur.
-
Solution: For liquid formulations or stock solutions, use a citrate or phosphate buffer to maintain a pH of approximately 3-4.[11]
-
-
Temperature: While generally stable at room temperature for short periods, long-term storage at lower temperatures is recommended to minimize any potential degradation.
-
Solution: For long-term storage, keep the solid material or solutions at 4°C.[12]
-
Recommended Storage Conditions
| Form | Condition | Container | Duration |
| Solid Powder | 4°C, Protected from Light | Tightly sealed amber glass vial | Long-term |
| Organic Solution | -20°C, Protected from Light | Tightly sealed amber glass vial | Long-term |
| Aqueous Solution | 4°C, Buffered to pH 3-4, Protected from Light | Sterile, amber glass vial | Up to 120 days[12] |
By addressing these common challenges with a systematic and scientifically grounded approach, you can significantly improve the efficiency and success of your 7-Methoxy Propranolol purification campaigns.
References
- Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI).
- Turković, N. M., Savić, J., Ivković, B., & Ivković, A. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of the Serbian Chemical Society.
- Schipperges, S., Wuest, B., & Borowiak, A. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies, Inc.
- Wang, S., et al. (2021).
- Turković, N. M., et al. (2023). Separation of propranolol enantiomers using chiral HPLC.
- Uwai, K., et al. (2005). Photodegradation products of propranolol: the structures and pharmacological studies. Life Sciences.
- Donnelly, D. (2014). Stability of Propranolol in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy.
- Enantioselective Separation of Propranolol by Chiral Activated Membranes.
- Helboe, P. (1982). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica.
- Propranolol Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Gajewska, M., et al. (2014). Pediatric oral solutions with propranolol hydrochloride for extemporaneous compounding: the formulation and stability study. Acta Poloniae Pharmaceutica.
- Propranolol EP Impurities & USP Related Compounds. SynThink Research Chemicals.
- Al-khamis, K. I. (1991). Stability of propranolol HCl in extemporaneously prepared paediatric formulations. UQ eSpace - The University of Queensland.
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Stability of Propranolol in Extemporaneously Compounded Suspensions [cjhp-online.ca]
Preventing side-product formation in 7-Methoxy Propranolol synthesis
A Guide to Minimizing Side-Product Formation and Optimizing Purity
Welcome to the technical support center for the synthesis of 7-Methoxy Propranolol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of 7-Methoxy Propranolol, a valuable beta-blocker analog, typically proceeds via a two-step route: the O-alkylation of 7-methoxy-1-naphthol with an epoxide precursor, followed by the nucleophilic ring-opening of the resulting glycidyl ether with isopropylamine. While seemingly straightforward, each step presents opportunities for side-product formation that can compromise yield and purity. This guide provides a structured, question-and-answer approach to address these specific issues.
Core Synthesis Pathway
A general and reliable route for synthesizing Propranolol and its analogs involves the reaction of a naphthol with epichlorohydrin, followed by reaction with an amine[1]. This establishes the fundamental framework for our discussion.
Caption: General synthetic route for 7-Methoxy Propranolol.
Part 1: Troubleshooting O-Alkylation of 7-Methoxy-1-naphthol
The first stage of the synthesis involves the formation of the glycidyl ether intermediate. The primary challenge here is controlling the nucleophilicity of the 7-methoxy-1-naphthoxide ion, which is an ambident nucleophile.
FAQ 1: C-Alkylation vs. O-Alkylation
Question: I'm observing an impurity that appears to be a result of alkylation on the naphthalene ring instead of the desired O-alkylation. How can I enhance selectivity for the oxygen atom?
Answer: This is a classic problem of competing reaction pathways. The naphthoxide ion possesses electron density on both the oxygen atom and the aromatic ring (specifically the C2 and C4 positions), making both O- and C-alkylation possible[2]. The selectivity is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and can be manipulated by your choice of solvent and base.
-
Mechanism Insight: The oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophilic centers. To favor O-alkylation, you should create conditions where the reaction is under charge control.
-
Solvent Choice: Protic solvents (like ethanol or methanol) will solvate the "hard" oxygen anion via hydrogen bonding, which can paradoxically reduce its nucleophilicity[2]. However, in practice for this synthesis, polar aprotic solvents like DMF or DMSO can strongly favor O-alkylation by leaving the oxygen anion more exposed and reactive[2].
-
Practical Recommendation: Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF will generate the naphthoxide ion, which will then readily attack the epichlorohydrin at the oxygen position. If using phase-transfer catalysis, ensure efficient stirring to promote the reaction at the desired interface.
Caption: Regioselectivity of epoxide ring-opening.
FAQ 3: Preventing Over-Alkylation
Question: I am observing a high-molecular-weight impurity, which I suspect is from the reaction of the newly formed 7-Methoxy Propranolol with another molecule of the glycidyl ether intermediate. How can this be prevented?
Answer: This side-product arises because the product, a secondary amine, is still nucleophilic and can compete with the primary amine (isopropylamine) for the epoxide starting material. This is a common issue in amine alkylations.[3]
-
Stoichiometric Control: The most effective way to suppress this side-reaction is to use a significant excess of the primary amine, isopropylamine. Le Châtelier's principle dictates that a high concentration of one reactant (isopropylamine) will drive the reaction towards the desired product and minimize the chance for the product to act as a nucleophile itself.
-
Recommended Protocol: Use at least 3-5 molar equivalents of isopropylamine relative to the glycidyl ether intermediate. The excess isopropylamine can be easily removed during workup due to its low boiling point.
Part 3: Purification Strategies
Question: What is the most effective way to remove these side-products and isolate pure 7-Methoxy Propranolol?
Answer: A multi-step purification process is often necessary.
-
Aqueous Workup: After the reaction, a standard aqueous workup can remove excess isopropylamine and other water-soluble components.
-
Column Chromatography: Flash column chromatography on silica gel is highly effective for separating the desired product from the regioisomeric impurity and any unreacted starting material. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product) is a good starting point.
-
Recrystallization as a Salt: The most robust method for achieving high purity is to convert the free base product into a salt, typically the hydrochloride salt.[4] Dissolving the crude product in a suitable solvent (like isopropanol or acetone) and adding a solution of HCl in ether or isopropanol will precipitate the hydrochloride salt. Recrystallization of this salt from a solvent system like n-propanol/heptane can yield highly pure macrocrystals, effectively removing residual impurities.[4] This is a common final purification step in pharmaceutical chemistry.[5][6]
References
-
ResearchGate. (n.d.). Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). isopropylamine alkylation w/bromoethane not going as expected. Retrieved from [Link]
-
GCRIS. (n.d.). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. Retrieved from [Link]
-
American Chemical Society. (n.d.). Ring-hydroxylated propranolol: synthesis and .beta.-receptor antagonist and vasodilating activities of the seven isomers. Retrieved from [Link]
- Google Patents. (n.d.). RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine.
-
PMC. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic.... Retrieved from [Link]
-
ResearchGate. (n.d.). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Springer. (n.d.). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Retrieved from [Link]
-
ResearchGate. (n.d.). The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites. Retrieved from [Link]
-
Semantic Scholar. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Alkylation of 1-naphthol in trifluoroethanol versus in DMSO. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-Methoxy-1-naphthol | CAS#:67247-13-6. Retrieved from [Link]
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Gpatindia. (2020). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Scribd. (n.d.). Propranolol | PDF | Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[7][8]aphthyrin-5(6H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
-
PubMed. (n.d.). Resolution of (+/-)-propranolol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Retrieved from [Link]
- Google Patents. (n.d.). US5095151A - Preparation of propranolol hydrochloride macrocrystals.
-
PubMed. (n.d.). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. Retrieved from [Link]
-
Veeprho. (n.d.). Propranolol-D7 | CAS 98897-23-5. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Propranolol-impurities. Retrieved from [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
Sources
- 1. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]
- 5. Resolution of (+/-)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of rac 7-Methoxy Propranolol
Welcome to the dedicated technical support guide for rac 7-Methoxy Propranolol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the stability of this compound in solution.
Given that this compound is a close structural analog of the extensively studied propranolol, this guide synthesizes the robust body of knowledge on propranolol's stability with targeted insights into how the 7-methoxy substitution may influence its behavior. We will address common experimental issues through a practical, question-and-answer format, providing not just solutions but the underlying chemical rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is turning yellow/brown upon storage at room temperature, especially on the benchtop. What is the likely cause?
A1: The observed discoloration is a classic indicator of degradation, most likely initiated by exposure to light (photodegradation). The naphthalene ring system, common to both propranolol and its 7-methoxy analog, is a potent chromophore that absorbs UV light, making the molecule susceptible to photolytic cleavage and transformation.[1][2]
Causality Explained: The naphthalene skeleton can absorb ambient light, promoting the molecule to an excited state. This high-energy state can lead to the formation of reactive intermediates and subsequent degradation into colored products. For the parent compound, propranolol, known photodegradants include 1-naphthol and various oxidation products of the side chain.[3] While the specific products for the 7-methoxy analog are not extensively documented, a similar degradation pattern is anticipated.
Immediate Troubleshooting Steps:
-
Protect from Light: Immediately transfer your solution to an amber glass vial or wrap the container completely in aluminum foil.[4]
-
Storage Conditions: Store the solution at a controlled, refrigerated temperature (2-8°C) when not in use to slow down any thermally-driven degradation processes.
-
Re-evaluate Solvent: Ensure your solvent is free of peroxides or other oxidizing impurities, which can be exacerbated by light exposure.
Q2: I've observed a significant drop in the concentration of my this compound standard in a neutral or slightly alkaline (pH > 7) aqueous buffer. Why is this happening?
A2: Propranolol and its derivatives exhibit marked pH-dependent stability. The compound is significantly more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.[5] The optimal stability for propranolol in aqueous solution is consistently reported to be around pH 3 .
Causality Explained: The primary degradation pathway in alkaline conditions is likely hydrolysis and oxidation. The isopropylamine side-chain of propranolol is susceptible to oxidative decomposition, a process that can be accelerated at higher pH values. A study on propranolol showed that it undergoes more degradation in 0.1M NaOH compared to 0.1M HCl.[5]
Influence of the 7-Methoxy Group: The electron-donating nature of the methoxy group (-OCH₃) increases electron density in the naphthalene ring. This can make the aromatic system more susceptible to oxidative degradation compared to the unsubstituted propranolol. Therefore, maintaining acidic conditions is arguably even more critical for this analog.
Recommended Actions:
-
pH Adjustment: For aqueous solutions, adjust the pH to approximately 3-4 using a suitable buffer system (e.g., citrate or acetate buffer). Studies have shown that adjusting the pH to 3.0 with citric acid is effective for propranolol stability.[6]
-
Aqueous-Organic Mixtures: If compatible with your experimental design, consider preparing stock solutions in organic solvents like methanol or ethanol where hydrolytic degradation is minimized. Supplier data indicates good solubility in DMF and DMSO as well.
Q3: I suspect my compound is degrading, but I'm not sure which pathway (hydrolysis, oxidation, or photolysis) is the main culprit. How can I identify the cause?
A3: A systematic Forced Degradation (Stress Testing) study is the definitive way to identify the primary degradation pathways for your specific formulation. This involves subjecting the drug solution to a set of harsh conditions, each designed to accelerate a particular degradation mechanism.[1]
Visualizing the Troubleshooting Logic:
The following diagram outlines the decision-making process for investigating instability.
Caption: Troubleshooting workflow for stability issues.
See the protocol below for a detailed experimental design.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol provides a framework to assess the stability of this compound and identify its primary degradation pathways.
Objective: To generate potential degradation products and determine the lability of the molecule under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) 3%
-
pH meter, calibrated
-
HPLC system with UV or MS detector
-
Photostability chamber (or light source with controlled output)
-
Heating block or oven
Workflow Diagram:
Caption: Postulated degradation pathways for this compound.
References
-
Chen, T., Ma, J., Zhang, Q., et al. (2022). Degradation of propranolol by UV-activated persulfate oxidation: reaction kinetics, mechanisms, reactive sites, transformation pathways and Gaussian calculation. Science of the Total Environment, 690, 878-890. Available at: [Link]
-
Ensom, M. H., Kendrick, J., Rudolph, S., & Decarie, D. (2013). Stability of propranolol in extemporaneously compounded suspensions. The Canadian journal of hospital pharmacy, 66(2), 118–124. Available at: [Link]
-
Jasińska, M., Karwowski, B., Orszulak-Michalak, D., & Kurczewska, U. (2009). Stability Studies of Expired Tablets of Metoprolol Tartrate and Propranolol Hydrochloride. Part 2. Dissolution Study. Acta poloniae pharmaceutica, 66(6), 703–707. Available at: [Link]
-
Kaur, H., & Singh, A. (2022). Degradation Study Of Expired Drug And Extant Propranolol Formulation By UV-Visible Spectroscopic Method. International Journal of Research Publication and Reviews, 3(8), 1145-1152. Available at: [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
Uwai, K., et al. (2005). Photodegradation products of propranolol: the structures and pharmacological studies. Life Sciences, 78(4), 357-365. Available at: [Link]
-
Patel, H., et al. (2013). Floating Matrix Dosage Form for Propranolol Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation. Scientia Pharmaceutica, 81(3), 819–837. Available at: [Link]
-
Sýkorová, M., et al. (2018). Pediatric oral solutions with propranolol hydrochloride for extemporaneous compounding: the formulation and stability study. Česká a Slovenská farmacie, 67(1), 17-23. Available at: [Link]
-
Uwai, K., et al. (2005). Photodegradation products of propranolol: The structures and pharmacological studies. Life Sciences, 78(4), 357-365. Available at: [Link]
-
Ensom, M. H., et al. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 66(2), 118-124. Available at: [Link]
-
Patel, H., et al. (2013). Floating Matrix Dosage Form for Propranolol Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation. Scientia Pharmaceutica, 81(3), 819-837. Available at: [Link]
-
Sýkorová, M., et al. (2018). Pediatric oral solutions with propranolol hydrochloride for extemporaneous compounding: the formulation and stability study. Česká a Slovenská farmacie, 67(1), 17-23. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for 7-Methoxy Propranolol
Answering your questions about developing a High-Performance Liquid Chromatography (HPLC) method for 7-Methoxy Propranolol requires a deep dive into the compound's chemical nature and the principles of reversed-phase chromatography. As a basic, ionizable compound, 7-Methoxy Propranolol presents specific challenges that we will address in this comprehensive guide.
This guide is structured to anticipate and solve common issues encountered during the development and troubleshooting of HPLC methods for 7-Methoxy Propranolol.
Part 1: Foundational Knowledge & Initial Method Development
Before initiating any experimental work, understanding the physicochemical properties of 7-Methoxy Propranolol is crucial. As a derivative of propranolol, we can infer its properties to be similar. Propranolol is a basic compound with a pKa of 9.5, indicating it will be positively charged in acidic mobile phases. Its Log P value is approximately 3.48, suggesting a moderate degree of hydrophobicity suitable for reversed-phase HPLC.
The initial step is to select a column and mobile phase that are appropriate for a basic, moderately hydrophobic compound. A C18 column is a standard choice for such molecules. The mobile phase should consist of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.
Here is a recommended starting point for your experimental protocol:
Experimental Protocol: Initial Screening Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm (based on the chromophore of propranolol)
The rationale behind using an acidic mobile phase is to ensure the consistent protonation of 7-Methoxy Propranolol, which leads to sharper peaks and more reproducible retention times.
Below is a logical workflow for developing a robust HPLC method.
Technical Support Center: Scaling Up the Synthesis of rac-7-Methoxy Propranolol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of racemic 7-Methoxy Propranolol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related compounds. Here, we move beyond simple protocols to address the nuanced challenges encountered during scale-up, providing troubleshooting advice and in-depth answers to common questions. Our focus is on the causality behind experimental choices to ensure robust, reproducible, and scalable outcomes.
Overview of the Synthetic Pathway
The most common and industrially viable synthesis of rac-7-Methoxy Propranolol is a two-step process starting from 7-methoxy-1-naphthol. The pathway is valued for its efficiency and use of readily available starting materials.
-
Step 1: O-Alkylation (Etherification): 7-methoxy-1-naphthol is reacted with an excess of epichlorohydrin in the presence of a base. This reaction forms the key intermediate, 1-(2,3-epoxypropoxy)-7-methoxynaphthalene. This is a critical step where selectivity and reaction control are paramount to prevent side-product formation.[1][2]
-
Step 2: Epoxide Ring-Opening (Aminolysis): The purified glycidyl ether intermediate is then subjected to a nucleophilic ring-opening reaction with isopropylamine. This step yields the final product, rac-7-Methoxy Propranolol.[3][4]
Visualizing the Workflow
The following diagram outlines the general synthetic workflow.
Caption: General two-step synthesis of rac-7-Methoxy Propranolol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Step 1: O-Alkylation of 7-Methoxy-1-Naphthol
Question 1: My yield of the glycidyl ether intermediate is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low yield in this step is a common scale-up challenge and typically points to one of three issues: incomplete reaction, competing side reactions, or product degradation.
-
Incomplete Reaction:
-
Cause: Insufficient base or poor phase transfer. The reaction occurs via the naphthoxide ion, which must be generated in sufficient concentration. In a solid-liquid or liquid-liquid system, if the base is not accessible to the naphthol, the reaction will stall.
-
Solution:
-
Base Selection: Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, KOH, or K₂CO₃). For larger scales, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended to facilitate the transport of the naphthoxide ion into the organic phase.[2] Solid-liquid PTC is often more effective and can lead to higher selectivity by suppressing aqueous-phase side reactions.[2]
-
Solvent System: While epichlorohydrin can act as both reactant and solvent, using a co-solvent like toluene or acetonitrile can improve solubility and reaction kinetics.
-
-
-
Side Reactions:
-
Cause: The naphthoxide ion is an ambident nucleophile, meaning it has reactive sites on both the oxygen and the aromatic ring (positions 2 and 4).[5] While O-alkylation is generally favored, C-alkylation can occur, especially at higher temperatures.[6] Additionally, epichlorohydrin can polymerize or hydrolyze to glycerol dichlorohydrin under harsh basic conditions.
-
Solution:
-
Temperature Control: Maintain a moderate reaction temperature (typically 50-70°C). Do not overheat, as this promotes C-alkylation.
-
Controlled Addition: Add the base portion-wise or as a concentrated aqueous solution slowly to the mixture of naphthol and epichlorohydrin to maintain control over the exotherm and minimize side reactions.
-
-
-
Product Degradation:
-
Cause: The epoxide ring is sensitive to both strong acid and strong base, especially in the presence of water, which can lead to hydrolysis and the formation of a diol by-product.
-
Solution: During work-up, use a mild aqueous wash (e.g., saturated NaCl solution) and avoid strong acids. Ensure the excess epichlorohydrin is thoroughly removed under vacuum, as its presence can complicate the next step.
-
Question 2: I am observing significant impurities alongside my glycidyl ether intermediate on TLC/GC-MS. What are they and how do I prevent them?
Answer: The primary impurities are typically the diol from epoxide hydrolysis, chlorinated intermediates, and unreacted starting material.
-
Diol Impurity (1-(2,3-dihydroxypropoxy)-7-methoxynaphthalene):
-
Cause: This forms when the epoxide ring is opened by water. It is more prevalent when using dilute aqueous bases or during a prolonged, hot aqueous work-up.
-
Prevention: Use a concentrated base solution (e.g., 50% NaOH) and a phase-transfer catalyst.[7] Minimize the contact time with water during work-up and keep temperatures low.
-
-
Chlorinated Impurity (1-chloro-3-(7-methoxy-1-naphthoxy)propan-2-ol):
-
Cause: This can arise from an alternative ring-opening of epichlorohydrin by the naphthoxide before the intramolecular cyclization to the epoxide occurs.
-
Prevention: Ensuring a sufficiently basic environment promotes the rapid intramolecular Sₙ2 reaction that forms the desired epoxide ring.[7]
-
-
Unreacted 7-methoxy-1-naphthol:
-
Cause: Incomplete reaction due to reasons mentioned in Question 1.
-
Prevention: Use a slight excess of the base and allow for sufficient reaction time, monitoring by TLC until the starting naphthol spot has disappeared.
-
Step 2: Epoxide Ring-Opening with Isopropylamine
Question 3: The final aminolysis step is slow and gives a poor yield. How can I optimize this reaction?
Answer: The ring-opening of the epoxide is generally efficient, so low yields often point to suboptimal reaction conditions or reactant stoichiometry.
-
Reaction Conditions:
-
Cause: The reaction may be too dilute or the temperature too low.
-
Solution:
-
Solvent: This reaction is often run using isopropylamine itself as the solvent or with a co-solvent like methanol or ethanol. Using an alcohol can help to protonate the epoxide oxygen, making the carbon more electrophilic and accelerating the reaction.
-
Temperature: The reaction is typically run at reflux temperature of the chosen solvent (e.g., refluxing methanol or isopropylamine). Ensure the temperature is maintained to drive the reaction to completion.
-
-
-
Stoichiometry:
-
Cause: Using a stoichiometric amount of isopropylamine can lead to incomplete conversion.
-
Solution: Use a significant excess of isopropylamine (e.g., 5-10 equivalents). This serves two purposes: it drives the reaction equilibrium towards the product according to Le Châtelier's principle and it minimizes a key side reaction (see Question 4).
-
Question 4: My final product is contaminated with a high molecular weight by-product that is difficult to remove. What is this impurity?
Answer: This is almost certainly the tertiary amine by-product, formed when a molecule of the desired product (a secondary amine) acts as a nucleophile and attacks a second molecule of the epoxide intermediate. This is a common issue in the synthesis of beta-blockers.[8]
-
Cause: This side reaction becomes significant when the concentration of the primary amine (isopropylamine) is low relative to the epoxide, or when the reaction temperature is excessively high for extended periods.
-
Prevention:
-
Excess Isopropylamine: As mentioned, using a large excess of isopropylamine is the most effective way to prevent this. The primary amine is present in much higher concentration and is sterically less hindered than the secondary amine product, making it the statistically dominant nucleophile. Recent research has shown that optimizing the reactant molar ratio is critical to prevent the formation of these undesired by-products.[9]
-
Controlled Addition: On a large scale, add the epoxide intermediate slowly to the heated solution of excess isopropylamine. This ensures that the epoxide is always in the presence of a high concentration of the primary amine, minimizing its chance to react with the product.
-
Visualizing a Troubleshooting Pathway
This decision tree can help diagnose issues during the O-alkylation step.
Caption: Troubleshooting decision tree for the O-alkylation step.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product on a multi-gram scale?
A: While column chromatography is useful for small-scale purification, it is not practical for large-scale synthesis. The preferred method is crystallization. rac-7-Methoxy Propranolol is a base. It can be isolated as the free base or, more commonly, converted to a salt (e.g., hydrochloride) to induce crystallization.
-
Protocol for Salt Formation & Crystallization:
-
After the reaction is complete and the excess solvent/amine is removed, dissolve the crude free base in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in isopropanol (or bubble HCl gas) until the pH is acidic (pH ~2-3).
-
The hydrochloride salt will precipitate. Cool the mixture (e.g., to 0-5°C) to maximize crystal formation.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexane) to remove soluble impurities, and dry under vacuum.
-
Q: What are the critical safety precautions for this synthesis?
A: Epichlorohydrin is the primary hazard. It is a toxic, volatile, and suspected carcinogenic compound.
-
Always handle epichlorohydrin in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), safety goggles, and a lab coat.
-
Have a spill kit ready. Isopropylamine is a flammable and corrosive liquid with an irritating vapor. Handle it in a fume hood away from ignition sources. The reactions, particularly the O-alkylation, can be exothermic. Monitor the internal temperature during reagent addition and have a cooling bath ready for large-scale reactions.
Q: How can I monitor the progress of these reactions effectively?
A: Thin Layer Chromatography (TLC) is the most common and effective method for in-process monitoring.
-
For Step 1 (O-Alkylation): Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting naphthol is polar and will have a low Rf. The product, the glycidyl ether, is much less polar and will have a high Rf. The reaction is complete when the naphthol spot is no longer visible.
-
For Step 2 (Aminolysis): Use a more polar mobile phase, such as 9:1 Dichloromethane:Methanol with a few drops of ammonia (to prevent the amine from streaking on the silica plate). The glycidyl ether (high Rf) will be converted to the highly polar amino alcohol product (low Rf).
Scalable Experimental Protocols
The following protocols are designed as a starting point for gram-scale synthesis. Optimization may be required based on specific laboratory conditions.
Table 1: Reagent Stoichiometry
| Reagent | Step | Molar Eq. | Purpose |
| 7-Methoxy-1-Naphthol | 1 | 1.0 | Starting Material |
| Epichlorohydrin | 1 | 3.0 - 5.0 | Reactant & Solvent |
| Sodium Hydroxide (50% aq.) | 1 | 1.2 | Base |
| TBAB | 1 | 0.05 | Phase Transfer Catalyst |
| Glycidyl Ether Intermediate | 2 | 1.0 | Reactant |
| Isopropylamine | 2 | 5.0 - 10.0 | Reactant & Solvent |
| Methanol | 2 | ~10 vol | Co-solvent (optional) |
Protocol 1: Synthesis of 1-(2,3-epoxypropoxy)-7-methoxynaphthalene
-
To a round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, add 7-methoxy-1-naphthol (1.0 eq) and epichlorohydrin (4.0 eq).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.2 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 70°C.
-
After the addition is complete, continue stirring at 60°C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water to dissolve the salts. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to remove the solvent and excess epichlorohydrin. The resulting crude oil is typically used in the next step without further purification.
Protocol 2: Synthesis of rac-7-Methoxy Propranolol
-
To a round-bottom flask equipped with a condenser and stirrer, add isopropylamine (10.0 eq) and methanol (10 volumes relative to the intermediate).
-
Heat the solution to reflux (approx. 65°C).
-
Dissolve the crude 1-(2,3-epoxypropoxy)-7-methoxynaphthalene (1.0 eq) from the previous step in a minimal amount of methanol.
-
Add the solution of the intermediate dropwise to the refluxing isopropylamine solution over 30 minutes.
-
Continue to reflux for 6-8 hours, monitoring by TLC until the epoxide spot has disappeared.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol and excess isopropylamine.
-
Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude free base of rac-7-Methoxy Propranolol, which can then be purified by crystallization as its hydrochloride salt (see FAQ).
References
- Vertex AI Search. (n.d.). Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites. Retrieved January 12, 2026.
- ResearchGate. (n.d.). Reaction of epichlorohydrin with 2-naphthol (Nap). Retrieved January 12, 2026.
- ResearchGate. (n.d.). Ortho-alkylation of 1-naphthol and phenols with α-aryl-α-diazoesters.... Retrieved January 12, 2026.
- Kulkarni, S. J., Murthy, K. V. V. S. B. S., Nagaiah, K., Subrahmanyam, M., & Raghavan, K. V. (1998). Alkylation of 1-naphthol with methanol over modified zeolites.
- Jovanovic, S., Vico-Stevanovic, M., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. Journal of The Serbian Chemical Society.
- Chemistry Stack Exchange. (2015). Alkylation of 1-naphthol in trifluoroethanol versus in DMSO. Retrieved January 12, 2026.
- Yadav, G. D., & Kulkarni, M. G. (2010). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. Clean Technologies and Environmental Policy.
- European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved January 12, 2026.
- NIH National Library of Medicine. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Retrieved January 12, 2026.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Retrieved January 12, 2026.
- NIH National Library of Medicine. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved January 12, 2026.
- Sci-Hub. (n.d.).
- ResearchGate. (n.d.). Development of a continuous flow synthesis of propranolol: tackling a competitive side reaction. Retrieved January 12, 2026.
- Semantic Scholar. (2020).
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved January 12, 2026.
- ResearchGate. (2020).
- PubMed. (1985). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. Retrieved January 12, 2026.
- ResearchGate. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched b-adrenolytic agents. Retrieved January 12, 2026.
- PubMed Central. (n.d.). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Retrieved January 12, 2026.
- Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved January 12, 2026.
Sources
- 1. [PDF] Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ijsr.net [ijsr.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Degradation Pathways of rac-7-Methoxy Propranolol
Welcome to the technical support center for researchers investigating the stability and degradation of rac-7-Methoxy Propranolol. This guide is designed to provide you with foundational knowledge, detailed experimental protocols, and robust troubleshooting advice to navigate the complexities of stability-indicating studies. As an intermediate in the synthesis of pharmacologically relevant molecules like 7-hydroxy propranolol, understanding its degradation profile is critical for ensuring the quality and purity of subsequent synthetic steps and final products.[1]
This document moves beyond simple step-by-step instructions, focusing on the underlying chemical principles and rationale to empower you to make informed decisions during your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability and degradation of rac-7-Methoxy Propranolol.
Q1: What is rac-7-Methoxy Propranolol and why is its degradation profile important?
A1: rac-7-Methoxy Propranolol is a chemical intermediate, structurally related to the well-known beta-blocker, propranolol.[1] Its core structure consists of a methoxy-substituted naphthalene ring linked to an aminopropanol side chain. The stability of this intermediate is crucial because any degradation products formed can be carried over into the final active pharmaceutical ingredient (API), potentially affecting its purity, safety, and efficacy. Regulatory bodies like the ICH mandate forced degradation studies to identify these potential impurities and develop stability-indicating analytical methods.[2]
Q2: What are the most likely degradation pathways for rac-7-Methoxy Propranolol based on its structure?
A2: Based on the functional groups present and extensive literature on the parent compound, propranolol, we can anticipate several key degradation pathways:
-
Hydrolysis: The ether linkage between the naphthalene ring and the propanol side chain is a primary target for acid- and base-catalyzed hydrolysis. This would cleave the molecule into 7-methoxy-1-naphthol and 1-amino-3-(isopropylamino)propan-2-ol. Studies on propranolol confirm its lability under hydrolytic conditions.[3]
-
Oxidation: The secondary amine in the side chain and the electron-rich naphthalene ring are susceptible to oxidation. Oxidative degradation can lead to N-dealkylation, the formation of N-oxides, or hydroxylation of the aromatic ring system.[4][5]
-
Photolysis: The naphthalene ring is a strong chromophore, making the molecule susceptible to degradation upon exposure to UV or visible light.[6][7] Photodegradation of propranolol is known to produce products like 1-naphthol, indicating cleavage of the ether bond.[6]
Q3: What is a "forced degradation" or "stress testing" study?
A3: A forced degradation study is an experiment where a drug substance or intermediate is intentionally exposed to harsh chemical and physical conditions to accelerate its decomposition. The goal is to generate potential degradation products that could form under normal storage conditions over a much longer period.[2] This helps in establishing degradation pathways, identifying impurities, and crucially, developing a "stability-indicating" analytical method that can separate the parent compound from all its degradants.[8]
Q4: What are the typical stress conditions used in a forced degradation study?
A4: According to ICH guidelines (Q1A), the typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[2] The conditions should be strong enough to cause partial degradation, typically aiming for 5-20% degradation of the parent molecule.
| Stress Condition | Typical Reagents and Conditions | Target Functional Group / Pathway |
| Acid Hydrolysis | 0.1 N to 1 N HCl at room temperature or elevated (e.g., 60-80°C).[2][9] | Ether linkage, potential for N-dealkylation. |
| Base Hydrolysis | 0.1 N to 1 N NaOH at room temperature or elevated (e.g., 60-80°C).[2][9] | Ether linkage. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | Secondary amine, naphthalene ring. |
| Thermal Degradation | Dry heat (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).[2] | Overall molecular stability. |
| Photodegradation | Exposure to UV and/or visible light (ICH specified illumination). | Naphthalene chromophore, side chain. |
Section 2: Experimental Design & Protocols
A successful degradation study hinges on a well-designed experiment. The following protocol provides a comprehensive workflow for conducting a forced degradation study on rac-7-Methoxy Propranolol.
Workflow for Forced Degradation Studies
The following diagram illustrates the logical flow of a complete forced degradation study, from initial setup to final analysis.
Caption: A typical workflow for conducting forced degradation studies.
Protocol: Forced Degradation of rac-7-Methoxy Propranolol
Objective: To generate degradation products of rac-7-Methoxy Propranolol under various stress conditions and to develop a preliminary understanding of its degradation pathways.
Materials:
-
rac-7-Methoxy Propranolol
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve rac-7-Methoxy Propranolol in methanol to prepare a stock solution of 1 mg/mL. Causality: Methanol is a common solvent that is unlikely to interfere with most degradation reactions and is compatible with reverse-phase HPLC.
-
-
Stress Conditions (Perform each in a separate, appropriately labeled flask):
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. Store protected from light at 2-8°C.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl. Heat at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the aliquot with an equivalent amount of 0.2 N NaOH and dilute to a final concentration of ~100 µg/mL.[2] Causality: Heating accelerates the hydrolytic reaction, allowing for observable degradation within a practical timeframe.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH. Heat at 60°C. Withdraw aliquots at specified time points. Before analysis, neutralize the aliquot with an equivalent amount of 0.2 N HCl and dilute.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis. Causality: 3-6% H₂O₂ is typically sufficient to induce oxidation without being overly aggressive, which could lead to non-relevant secondary degradation products.
-
Thermal Degradation: Place a small amount of solid rac-7-Methoxy Propranolol in a vial and heat in an oven at 80°C for 48 hours.[2] After the stress period, dissolve the solid in methanol to the target concentration for analysis.
-
Photolytic Degradation: Expose the 1 mg/mL stock solution in a photostability chamber according to ICH Q1B guidelines. A parallel sample wrapped in aluminum foil should be used as a dark control.
-
-
Sample Analysis:
-
Analyze all samples (control, stressed, and blanks) by a suitable stability-indicating HPLC-UV method. Further characterization of degradants should be performed using LC-MS/MS.
-
Section 3: Analytical Methodologies
A robust analytical method is the cornerstone of any degradation study. The primary requirement is that the method must be stability-indicating , meaning it can accurately measure the decrease in the active substance concentration due to degradation.
Q5: How do I develop a stability-indicating HPLC method for this study?
A5: The goal is to achieve baseline separation between the parent peak (rac-7-Methoxy Propranolol) and all degradation product peaks.
-
Column Choice: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is an excellent starting point due to its versatility for moderately polar compounds.[8][10]
-
Mobile Phase: Start with a gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. A gradient allows for the elution of degradants with a wide range of polarities.
-
Detection: Use a PDA (Photodiode Array) detector. This allows you to monitor at the λmax of rac-7-Methoxy Propranolol (~220, 280 nm) and also to check for peak purity across all detected peaks.[1]
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11] The most critical validation aspect for this application is specificity , which is confirmed by demonstrating that degradation product peaks do not co-elute with the parent peak.
Q6: How can I identify the unknown degradation products?
A6: High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS/MS), is the definitive tool for structural elucidation.
-
Determine Molecular Weight: Obtain the accurate mass of the parent ion ([M+H]⁺) for each degradation product. This provides the molecular formula.
-
Fragment the Ion (MS/MS): Isolate the parent ion and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure. For example, a characteristic loss of the isopropylamino side chain can help confirm the core structure is intact.
-
Propose Structures: Combine the molecular formula with the fragmentation data and your knowledge of likely degradation pathways to propose a structure.
Section 4: Proposed Degradation Pathways & Troubleshooting
Proposed Degradation Pathways of rac-7-Methoxy Propranolol
The following diagram outlines the primary degradation pathways anticipated for rac-7-Methoxy Propranolol based on its chemical structure and data from related compounds.
Caption: Key potential degradation pathways for rac-7-Methoxy Propranolol.
Troubleshooting Guide
Q7: I am not observing any degradation under my chosen stress conditions. What should I do?
A7:
-
Increase Stress Severity: If no degradation is seen at 60°C, consider increasing the temperature to 80°C or extending the study duration.[2]
-
Increase Reagent Concentration: For acid/base hydrolysis, you can move from 0.1 N to 1.0 N. For oxidation, increase the H₂O₂ concentration.
-
Confirm Analyte Stability: Ensure your control sample is stable. If the control is also degrading, it could indicate an issue with the solvent or storage conditions, not the stressor.
-
Check Analytical Method: Verify that your analytical method can actually detect the degradation products. They may have very different UV absorption characteristics or chromatographic retention times than the parent compound.
Q8: My chromatogram shows a new peak, but the parent peak area has not decreased significantly. What does this mean?
A8:
-
Low-Level Degradant: It's possible you've formed a degradant at a very low level, below the typical threshold of change you'd expect to see in the parent peak. Ensure your method is validated for quantitation at low levels (Limit of Quantitation).
-
Artifact or Contamination: The peak could be an artifact from the matrix (e.g., from the neutralizing agent) or contamination. Always run a blank sample (stress reagent without the drug) to rule this out.
-
Displacement Reaction: The new peak could be a product of a reaction with the solvent or a buffer component, rather than a true degradation product.
Q9: I have co-eluting peaks. How can I improve my HPLC separation?
A9:
-
Modify the Gradient: Make the gradient shallower (i.e., increase the elution time). This gives more time for closely eluting compounds to separate.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. They have different selectivities and can alter the elution order.
-
Adjust the pH: Changing the pH of the mobile phase can alter the ionization state of the analyte and its degradants, which can significantly impact retention and separation. This is particularly effective for compounds with amine groups like propranolol.[10]
-
Change the Stationary Phase: If all else fails, consider a different column chemistry, such as a Phenyl-Hexyl or a C8 column, which offer different retention mechanisms.
References
-
Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Patel, Y., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Propranolol degradation through processes based on the generation of hydroxyl free radical. (2021). Journal of Water and Health. Available at: [Link]
-
Walle, T., et al. (1983). New Ring-Hydroxylated Metabolites of Propranolol: Species Differences and Stereospecific 7-hydroxylation. PubMed. Available at: [Link]
-
Walle, T., et al. (1985). Stereoselective ring oxidation of propranolol in man. British Journal of Clinical Pharmacology. Available at: [Link]
-
Propranolol degradation through processes based on the generation of hydroxyl free radical. (2022). Journal of Water and Health. Available at: [Link]
-
Yoshida, T., et al. (1993). Photodegradation products of propranolol: the structures and pharmacological studies. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Photodegradation products of propranolol: The structures and pharmacological studies. (1993). ResearchGate. Available at: [Link]
-
Absorption spectra of propranolol (1) and its degradation product (2)... (n.d.). ResearchGate. Available at: [Link]
-
Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. (2023). ResearchGate. Available at: [Link]
-
Propranolol. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Nelson, W. L., & Powell, M. L. (1979). Evidence for an arene oxide-NIH shift pathway in the metabolic conversion of propranolol to 4'-hydroxypropranolol in the rat and in man. Drug Metabolism and Disposition. Available at: [Link]
-
Synthesis, stereoselective enzymatic hydrolysis, and skin permeation of diastereomeric propranolol ester prodrugs. (1998). PubMed. Available at: [Link]
-
PHOTOCATALYTIC DEGRADATION OF PROPRANOLOL USING TiO2 DEGUSSA P25. (2015). ResearchGate. Available at: [Link]
-
Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. (2011). Oriental Journal of Chemistry. Available at: [Link]
-
Walle, T., et al. (1985). Stereoselective ring oxidation of propranolol in man. PubMed. Available at: [Link]
-
Stability Indicating Method Development and Validation for Determination of Alprazolam and Propranolol by RP-HPLC. (2019). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Degradation of propranolol by UV-activated persulfate oxidation: Reaction kinetics, mechanisms, reactive sites, transformation pathways and Gaussian calculation. (2019). ResearchGate. Available at: [Link]
-
A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride. (2016). Research and Reviews. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective ring oxidation of propranolol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for rac-7-Methoxy Propranolol
This guide provides an in-depth, experience-driven walkthrough of the validation process for an analytical method targeting rac-7-Methoxy Propranolol, a key metabolite of the widely used beta-blocker, propranolol. We will move beyond rote procedural lists to explore the scientific rationale behind each validation step. Our focus is on establishing a robust, self-validating analytical system that ensures data integrity for researchers, scientists, and drug development professionals.
Propranolol is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer possessing significantly higher beta-blocking activity.[1] The drug undergoes extensive first-pass metabolism in the liver, leading to numerous metabolites, including hydroxylated and methoxylated forms.[2][3][4] The accurate quantification of these metabolites, such as 7-methoxy propranolol, is critical for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.
This guide will detail the validation of a foundational Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method. Subsequently, we will compare this workhorse technique with a more advanced, stereoselective method—Chiral Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry (2D-LC/MS/MS)—highlighting the distinct advantages and applications of each.
Pillar 1: The Regulatory Framework for Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] This is not merely a suggestion but a cornerstone of regulatory compliance and scientific rigor. The primary guidelines that govern this process are issued by the International Council for Harmonisation (ICH), specifically the Q2(R1) "Validation of Analytical Procedures: Text and Methodology" guideline.[5][6] For bioanalytical methods, which involve quantification in biological matrices like plasma or urine, the U.S. Food and Drug Administration (FDA) provides further detailed guidance.[7][8][9]
Our validation strategy will adhere to the parameters outlined in ICH Q2(R1), ensuring the method is well-characterized and its performance is documented.
Pillar 2: A Case Study in Method Validation: RP-HPLC-UV for rac-7-Methoxy Propranolol
The RP-HPLC-UV method is a robust, cost-effective, and widely accessible technique suitable for quantifying drug substances and their metabolites, especially during early-stage development and for routine quality control.
Experimental Workflow: Validation of an RP-HPLC-UV Method
The following diagram illustrates the logical flow of the validation process, ensuring a systematic and comprehensive evaluation of the analytical method's performance.
Caption: Workflow for Analytical Method Validation per ICH Q2(R1).
Detailed Experimental Protocols & Acceptance Criteria
Here, we detail the experimental execution for each validation parameter.
1. Specificity
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] This ensures that the signal measured is solely from the analyte of interest.
-
Protocol:
-
Prepare a solution of a placebo (matrix without the analyte).
-
Prepare a solution of the rac-7-Methoxy Propranolol standard.
-
Prepare a spiked sample by adding the standard to the matrix.
-
Inject all three solutions into the HPLC system.
-
Analyze the resulting chromatograms.
-
-
Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of rac-7-Methoxy Propranolol. The peak for the analyte in the spiked sample should be pure and have no co-eluting peaks.
2. Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area). The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[5]
-
Protocol:
-
Prepare a stock solution of rac-7-Methoxy Propranolol.
-
Create a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Table 1: Example Linearity Data
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 10 | 15,250 |
| 50 | 76,100 |
| 100 | 151,900 |
| 500 | 759,800 |
| 1000 | 1,521,000 |
| r² | 0.9998 |
3. Accuracy
-
Causality: Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a matrix.
-
Protocol:
-
Prepare samples by spiking the matrix with the analyte at three concentration levels (low, medium, high) across the specified range.
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Express accuracy as the percentage of recovery.
-
-
Acceptance Criteria: The mean recovery should be within 85-115% for bioanalytical methods.[8]
4. Precision
-
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Protocol:
-
Repeatability: Analyze a minimum of six replicates at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
-
Acceptance Criteria: The RSD should not be more than 15% (20% at the Lower Limit of Quantitation).[8]
Table 2: Example Accuracy & Precision Data
| Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Recovery (%) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 30 (Low QC) | 29.1 | 97.0 | 4.5 | 5.8 |
| 400 (Mid QC) | 408.0 | 102.0 | 2.1 | 3.3 |
| 800 (High QC) | 790.4 | 98.8 | 1.8 | 2.9 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
-
Acceptance Criteria:
6. Robustness
-
Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic solvent).
-
Column temperature (e.g., ± 5°C).
-
-
Analyze system suitability samples under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.
Pillar 3: Comparative Analysis with an Advanced Alternative
While RP-HPLC-UV is excellent for quantifying the total amount of rac-7-Methoxy Propranolol, it cannot distinguish between the (R)- and (S)-enantiomers. Since enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles, stereoselective analysis is often crucial.[1][12]
Alternative Method: Chiral 2D-LC/MS/MS
Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry offers a powerful solution.[13] In this setup, an initial achiral separation (1st dimension) isolates the metabolites from the complex biological matrix, after which specific fractions are transferred to a second, chiral column (2nd dimension) for enantiomeric separation.[12][13]
Table 3: Comparison of Analytical Methods
| Feature | RP-HPLC-UV | Chiral 2D-LC/MS/MS |
| Principle | Chromatographic separation based on polarity, with UV absorbance detection. | Combines achiral and chiral separation with mass-based detection for definitive identification and quantification.[12][13] |
| Selectivity | Good for separating metabolites from parent drug. Cannot resolve enantiomers. | Excellent. Resolves enantiomers and provides high specificity due to MS/MS detection, minimizing matrix interference.[13] |
| Sensitivity | Moderate (ng/mL range). | Very High (pg/mL range).[12] |
| Information Gained | Total concentration of the racemic metabolite. | Concentration of individual (R)- and (S)-enantiomers, providing critical data for stereoselective metabolism and PK/PD studies.[12][13] |
| Complexity & Cost | Lower. Equipment is widely available and relatively inexpensive. | Higher. Requires specialized instrumentation (2D-LC system, triple quadrupole MS) and more complex method development.[13] |
| Typical Application | Routine quality control, early-stage research, formulation stability testing. | Definitive bioanalytical studies for regulatory submissions, detailed metabolism research, clinical PK/PD modeling. |
Conclusion
The validation of an analytical method is a systematic journey to prove its fitness for purpose. For the analysis of rac-7-Methoxy Propranolol, a well-validated RP-HPLC-UV method provides a reliable and accessible tool for quantifying the total metabolite concentration. It is a cornerstone for routine analysis where stereoselectivity is not the primary objective.
However, for in-depth research and clinical studies where the differential effects of enantiomers are critical, more advanced techniques like Chiral 2D-LC/MS/MS are indispensable. This method provides the high sensitivity, unparalleled selectivity, and crucial stereospecific data required to fully understand the drug's disposition in the body. The choice between these methods is, therefore, dictated by the specific scientific question being asked, embodying the core principle of validation: suitability for the intended purpose.
References
-
Clinical pharmacokinetics of propranolol. PubMed, National Center for Biotechnology Information. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine. PubMed, National Center for Biotechnology Information. [Link]
-
Propranolol Pathway, Pharmacokinetics. PharmGKB. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
-
Clinical Pharmacokinetics of Propranolol. Semantic Scholar. [Link]
-
Propranolol. Wikipedia. [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Rapid high-performance liquid chromatographic method for the determination of propranolol in plasma. Semantic Scholar. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Community, Agilent Technologies. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Ingenta Connect. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Center for Biotechnology Information (NCBI). [Link]
-
SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Scientific Gate. [Link]
-
Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. PubMed, National Center for Biotechnology Information. [Link]
-
DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. ResearchGate. [Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. National Center for Biotechnology Information (NCBI). [Link]
-
Method Development and Validation for Quantification of Propranolol Hcl in Pharmaceutical Dosage form by RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
HPLC METHOD DEVELOPENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. wjpls.org [wjpls.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to the NMR Spectral Analysis of 7-Methoxy Propranolol and Propranolol
For researchers and professionals in drug development, the precise structural elucidation of pharmaceutical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data of the widely-used beta-blocker, Propranolol, and its derivative, 7-Methoxy Propranolol. While comprehensive experimental data for Propranolol is well-documented, specific spectral assignments for 7-Methoxy Propranolol are not as readily available in the public domain. Therefore, this guide will first present a thorough analysis of Propranolol's NMR spectra, followed by a predictive analysis of the spectral changes anticipated with the introduction of a methoxy group at the 7-position of the naphthalene ring. This predictive approach, grounded in fundamental NMR principles, offers valuable insights for researchers synthesizing or analyzing this specific derivative.
The Structural Significance of NMR in Propranolol Analysis
Propranolol, with its characteristic 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol structure, presents a rich collection of proton and carbon environments, making NMR an ideal tool for its characterization. The introduction of a methoxy group at the 7-position of the naphthalene ring in 7-Methoxy Propranolol is expected to induce subtle yet predictable shifts in the NMR spectrum, primarily due to the electronic effects of the methoxy substituent. Understanding these shifts is crucial for confirming the success of synthetic modifications and for the quality control of the final compound.
Visualizing the Molecular Structures
To facilitate the discussion of NMR data, the molecular structures of Propranolol and 7-Methoxy Propranolol are presented below with standardized atom numbering.
Caption: Molecular structure of 7-Methoxy Propranolol with atom numbering.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standardized and robust experimental protocol is essential for obtaining reproducible and high-quality NMR data. The following section details a typical workflow for the analysis of Propranolol and its derivatives.
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts. The choice of solvent is dictated by the solubility of the analyte and its chemical shift to avoid signal overlap.
-
Protocol: Accurately weigh 5-10 mg of the analyte (Propranolol or 7-Methoxy Propranolol) and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH, -NH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Instrument Setup:
-
Rationale: Proper instrument setup ensures optimal resolution and sensitivity.
-
Protocol: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and match the probe for the respective nucleus (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent lock signal, which is crucial for high resolution.
-
-
¹H NMR Acquisition:
-
Rationale: Standard ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons.
-
Protocol: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
-
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 200-240 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Rationale: Proper data processing is essential for accurate interpretation.
-
Protocol: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum to ensure all peaks are in the absorptive mode. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons and carbons in the molecule.
-
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for Propranolol and the predicted data for 7-Methoxy Propranolol. The assignments for Propranolol are based on published literature. [1][2]
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Propranolol Chemical Shift (δ, ppm), Multiplicity, J (Hz) | 7-Methoxy Propranolol (Predicted) Chemical Shift (δ, ppm), Multiplicity, J (Hz) | Rationale for Predicted Shift |
| H-2 | 6.90 (d, J=7.6) | ~6.90 (d, J=7.6) | Minimal effect from the distant methoxy group. |
| H-3 | 7.35 (t, J=7.8) | ~7.35 (t, J=7.8) | Minimal effect from the distant methoxy group. |
| H-4 | 7.85 (d, J=8.0) | ~7.85 (d, J=8.0) | Minimal effect from the distant methoxy group. |
| H-5 | 7.45 (d, J=8.4) | ~7.45 (d, J=8.4) | Minimal effect from the distant methoxy group. |
| H-6 | 7.30 (t, J=7.6) | ~7.15 (dd, J=8.8, 2.4) | Shielding effect from the para-methoxy group. |
| H-8 | 8.15 (d, J=8.4) | ~7.80 (d, J=2.4) | Strong shielding effect from the ortho-methoxy group. |
| O-CH₃ | - | ~3.90 (s) | Typical chemical shift for an aryl methoxy group. |
| O-CH₂ | 4.15 (m) | ~4.15 (m) | Aliphatic chain, minimal effect from the remote methoxy group. |
| CH-OH | 4.05 (m) | ~4.05 (m) | Aliphatic chain, minimal effect from the remote methoxy group. |
| N-CH₂ | 2.90 (m) | ~2.90 (m) | Aliphatic chain, minimal effect from the remote methoxy group. |
| N-CH | 2.80 (m) | ~2.80 (m) | Aliphatic chain, minimal effect from the remote methoxy group. |
| CH(CH₃)₂ | 1.05 (d, J=6.4) | ~1.05 (d, J=6.4) | Aliphatic chain, minimal effect from the remote methoxy group. |
| OH | 5.20 (br s) | ~5.20 (br s) | Exchangeable proton, position is concentration and temperature dependent. |
| NH | 2.50 (br s) | ~2.50 (br s) | Exchangeable proton, position is concentration and temperature dependent. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Propranolol Chemical Shift (δ, ppm) | 7-Methoxy Propranolol (Predicted) Chemical Shift (δ, ppm) | Rationale for Predicted Shift |
| C-1 | 154.5 | ~154.0 | Minor inductive effect from the methoxy group. |
| C-2 | 107.5 | ~107.5 | Minimal effect. |
| C-3 | 125.5 | ~125.5 | Minimal effect. |
| C-4 | 121.0 | ~121.0 | Minimal effect. |
| C-4a | 127.0 | ~127.0 | Minimal effect. |
| C-5 | 126.5 | ~126.5 | Minimal effect. |
| C-6 | 122.0 | ~110.0 | Strong shielding (upfield shift) due to the para-methoxy group. |
| C-7 | 125.0 | ~158.0 | Strong deshielding (downfield shift) due to the directly attached oxygen. |
| C-8 | 120.5 | ~105.0 | Strong shielding (upfield shift) due to the ortho-methoxy group. |
| C-8a | 134.5 | ~135.0 | Minimal effect. |
| O-CH₃ | - | ~55.5 | Typical chemical shift for an aryl methoxy carbon. |
| O-CH₂ | 69.0 | ~69.0 | Aliphatic chain, minimal effect. |
| CH-OH | 68.5 | ~68.5 | Aliphatic chain, minimal effect. |
| N-CH₂ | 50.0 | ~50.0 | Aliphatic chain, minimal effect. |
| N-CH | 48.5 | ~48.5 | Aliphatic chain, minimal effect. |
| CH(CH₃)₂ | 22.5 | ~22.5 | Aliphatic chain, minimal effect. |
Interpretation and Scientific Rationale
The introduction of a methoxy group (-OCH₃) at the 7-position of the naphthalene ring in Propranolol is predicted to cause significant changes in the chemical shifts of the aromatic protons and carbons. This is primarily due to the strong electron-donating nature of the methoxy group through resonance, and its moderate electron-withdrawing inductive effect.
-
¹H NMR Predictions: The methoxy group will cause a noticeable upfield (shielding) shift for the protons that are ortho and para to it. Therefore, H-6 (para) and H-8 (ortho) are expected to shift to lower ppm values. The proton at the 6-position will likely appear as a doublet of doublets due to coupling with H-5 and H-8. The proton at the 8-position will likely appear as a doublet due to coupling with H-7. The methoxy protons themselves will appear as a sharp singlet around 3.90 ppm. The protons on the other aromatic ring and the aliphatic side chain are expected to be minimally affected due to their distance from the substituent.
-
¹³C NMR Predictions: The carbon atom directly attached to the methoxy group, C-7, will experience a significant downfield (deshielding) shift due to the electronegativity of the oxygen atom. Conversely, the ortho (C-6 and C-8) and para (C-4a, though the effect is transmitted through the fused ring system) carbons will be shielded (shifted upfield) due to the resonance effect of the electron-donating methoxy group. The methoxy carbon itself will resonate at a characteristic chemical shift of around 55.5 ppm. Similar to the proton spectrum, the carbons of the other aromatic ring and the side chain are not expected to show significant changes in their chemical shifts.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of Propranolol and offers a scientifically grounded prediction for the spectral data of 7-Methoxy Propranolol. The detailed experimental protocol and the interpretation of expected spectral changes serve as a valuable resource for researchers in drug discovery and development. The principles outlined here can be extended to the analysis of other Propranolol derivatives, aiding in the rapid and accurate confirmation of their chemical structures. For definitive structural elucidation of 7-Methoxy Propranolol, acquisition of experimental NMR data remains the gold standard.
References
- Duddeck, H., Zielińska-Pisklak, M., & Wawer, I. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(11), 735-740.
-
PubChem. (n.d.). Propranolol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the Certificate of Analysis for rac-7-Methoxy Propranolol and its Hydroxylated Analog
For researchers, scientists, and professionals in drug development, the purity and characterization of chemical intermediates are paramount. This guide provides an in-depth comparative analysis of rac-7-Methoxy Propranolol and a key alternative, its active metabolite rac-7-Hydroxy Propranolol. Understanding the nuances of their respective Certificates of Analysis (CoA) is crucial for experimental design, synthesis optimization, and regulatory compliance.
Introduction to rac-7-Methoxy Propranolol: A Key Synthetic Intermediate
rac-7-Methoxy Propranolol is a synthetic intermediate primarily used in the preparation of rac-7-Hydroxy Propranolol[1], a ring-hydroxylated isomer and metabolite of the widely used beta-blocker, propranolol[2]. The methoxy group serves as a protecting group for the hydroxyl functionality, which can be deprotected in a subsequent synthetic step. The analytical integrity of rac-7-Methoxy Propranolol directly impacts the purity and yield of the final active pharmaceutical ingredient (API) or research compound.
The Certificate of Analysis: Deconstructing Quality and Purity
A Certificate of Analysis is a formal document that provides batch-specific data to verify a product's identity, quality, and purity. For a chemical intermediate like rac-7-Methoxy Propranolol, a typical CoA will include the following sections, which we will use as a framework for comparison with its hydroxylated counterpart.
Comparative Analytical Specifications
The following table summarizes the typical analytical specifications for rac-7-Methoxy Propranolol and its common alternative for comparative purposes, rac-7-Hydroxy Propranolol.
| Parameter | rac-7-Methoxy Propranolol | rac-7-Hydroxy Propranolol | Rationale and Significance |
| Appearance | White to off-white solid | White to off-white solid | A visual inspection to ensure the material is free from unexpected coloration or foreign matter, which could indicate degradation or contamination. |
| Molecular Formula | C₁₇H₂₃NO₃[1] | C₁₆H₂₁NO₃[3] | Confirms the elemental composition of the molecule. |
| Molecular Weight | 289.37 g/mol [4][5] | 275.35 g/mol [3] | A fundamental physical property used in stoichiometric calculations for subsequent reactions. |
| Purity (by HPLC) | ≥ 98%[4] | ≥ 98%[2] | High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the purity of the compound and identifying any impurities. A high purity level is critical to minimize side reactions and ensure the quality of the final product. |
| Identification (¹H NMR) | Conforms to structure | Conforms to structure | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the identity and arrangement of protons. |
| Identification (IR) | Conforms to structure | Conforms to structure | Infrared (IR) spectroscopy identifies the functional groups present in the molecule, providing further structural confirmation. |
| Solubility | Soluble in DMSO, DMF, Ethanol[1] | Soluble in DMSO[2] | Knowledge of solubility is essential for selecting appropriate solvents for reactions, purification, and analytical testing. The presence of the hydroxyl group in the alternative can affect its polarity and, consequently, its solubility profile. |
| Melting Point | 74-76°C | Not specified | A sharp melting point range is indicative of high purity. |
Comparative Experimental Analysis: A Deeper Dive
To truly understand the differences between these two compounds, we will now explore the experimental methodologies used to generate the data presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For propranolol and its derivatives, reversed-phase HPLC is the most common technique, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Workflow for Comparative HPLC Analysis:
Caption: HPLC workflow for comparative analysis.
Detailed Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M disodium hydrogen phosphate), often in a ratio around 50:50 (v/v), with the pH adjusted to approximately 3.5 with phosphoric acid[6]. The exact ratio may need optimization to achieve baseline separation.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of rac-7-Methoxy Propranolol and rac-7-Hydroxy Propranolol reference standards in the mobile phase to create stock solutions.
-
Prepare working solutions of the samples to be tested at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance, such as 290 nm, is appropriate.
-
Injection Volume: 20 µL.
-
-
Analysis and Interpretation:
-
Inject the standard solutions to determine the retention times of the pure compounds. Due to the higher polarity of the hydroxyl group, rac-7-Hydroxy Propranolol is expected to have a shorter retention time than rac-7-Methoxy Propranolol on a reversed-phase column.
-
Inject the sample solutions and integrate the peak areas.
-
Calculate the purity of each sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the impurity profiles of the two compounds. The synthesis of rac-7-Methoxy Propranolol may have different characteristic impurities compared to the final hydroxylated product.
-
Structural Confirmation by ¹H NMR and IR Spectroscopy
¹H NMR Spectroscopy:
-
rac-7-Methoxy Propranolol: The ¹H NMR spectrum will show a characteristic singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm. The aromatic protons on the naphthalene ring will appear as a complex pattern of multiplets in the downfield region (around 7-8 ppm). The protons of the propanolamine side chain will be visible in the aliphatic region.
-
rac-7-Hydroxy Propranolol: The key difference in the ¹H NMR spectrum of the hydroxylated analog will be the absence of the methoxy singlet and the appearance of a broad singlet for the phenolic hydroxyl (-OH) proton. The chemical shifts of the aromatic protons adjacent to the hydroxyl group will also be affected.
IR Spectroscopy:
-
rac-7-Methoxy Propranolol: The IR spectrum will display a prominent C-O stretching band for the ether linkage of the methoxy group, typically around 1030-1250 cm⁻¹.
-
rac-7-Hydroxy Propranolol: The IR spectrum of this compound will be distinguished by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching of the phenolic ether will also be present.
Practical Implications of Analytical Differences for the Researcher
The choice between rac-7-Methoxy Propranolol and rac-7-Hydroxy Propranolol as a starting material depends on the subsequent synthetic steps.
-
Stability and Reactivity: The free hydroxyl group in rac-7-Hydroxy Propranolol makes it more polar and potentially more reactive in certain conditions. It may be susceptible to oxidation and could interfere with reactions targeting other functional groups in the molecule. The methoxy group in rac-7-Methoxy Propranolol acts as a robust protecting group, enhancing the stability of that position during synthesis.
-
Synthetic Strategy: If the desired final product requires a free hydroxyl group at the 7-position, starting with rac-7-Hydroxy Propranolol can eliminate a deprotection step. However, if other transformations need to be performed on the molecule that are incompatible with a free phenol, rac-7-Methoxy Propranolol is the superior choice, with a demethylation step planned for the end of the synthetic route.
-
Impurity Profile: The impurity profile of each compound will be different based on its synthesis. A thorough understanding of the potential impurities, as indicated on the CoA, is crucial for designing appropriate purification strategies.
Conclusion
The Certificate of Analysis is an indispensable tool for the discerning researcher. By critically evaluating and comparing the CoAs of rac-7-Methoxy Propranolol and its hydroxylated alternative, scientists can make informed decisions about the most suitable starting material for their research and development activities. This guide has provided a framework for this comparative analysis, from understanding the key specifications to the underlying experimental methodologies and their practical implications. Ultimately, a comprehensive understanding of the analytical data ensures the integrity and success of the scientific endeavor.
References
-
Pharmaffiliates. (n.d.). Propranolol-impurities. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). Retrieved from [Link]
-
TLC Pharmaceutical Standards. (n.d.). Propranolol Impurity 2. Retrieved from [Link]
- SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (2018).
-
Toronto Research Chemicals. (n.d.). rac 7-Methoxy Propranolol, TRC 1 mg | Buy Online. Retrieved from [Link]
- Dudka, J., Jodłowska, E., & Pisklak, D. M. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic resonance in chemistry : MRC, 49(12), 811–813.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. Retrieved from [Link]
- Hanna, G. M., & Evans, F. E. (2000). Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent. Journal of pharmaceutical and biomedical analysis, 24(2), 189–196.
- Singh, S., & Rawat, T. (1992). 1 H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharma ceutical. Indian Journal of Pharmaceutical Sciences, 54(4), 146.
-
ResearchGate. (2018). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]
- Gustavson, L. M., & Nelson, W. L. (1988). Regioisomeric products of propranolol metabolism. The monomethyl ethers of 3,4-dihydroxypropranolol and of 3,4-dihydroxypropranolol glycol.
- Rani, T., & Rao, A. L. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(2), 241-248.
- Patel, B. N., et al. (2012). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Pharmaceutical Methods, 3(2), 79-84.
- Ali, J., et al. (2007). Comparative study of propranolol hydrochloride release from matrix tablets with KollidonSR or hydroxy propyl methyl cellulose. Die Pharmazie, 62(6), 444-447.
-
Toronto Research Chemicals. (n.d.). This compound, TRC 2 mg | Buy Online. Retrieved from [Link]
-
ResearchGate. (2015). Compatibility and Stability Studies of Propranolol Hydrochloride Binary Mixtures and Tablets for TG and DSC-photovisual. Retrieved from [Link]
-
ResearchGate. (2007). Comparative Study of Propranolol hydrochloride Release from Matrix Tablets with Kollidon®SR or Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (Rac)-7-Methoxy propranolol | Drug Intermediate | 76275-53-1 | Invivochem [invivochem.com]
- 5. This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 6. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Methoxy Propranolol for Research Applications
For researchers and drug development professionals engaged in the synthesis of propranolol analogues, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of two distinct synthetic pathways for 7-Methoxy Propranolol, a valuable derivative for structure-activity relationship (SAR) studies. The comparison is supported by established chemical principles and experimental data from analogous transformations, offering a comprehensive resource for informed decision-making in the laboratory.
Introduction to 7-Methoxy Propranolol
7-Methoxy Propranolol is an analogue of the widely used beta-blocker, propranolol. The introduction of a methoxy group at the 7-position of the naphthalene ring can significantly alter the compound's lipophilicity, metabolic profile, and receptor binding affinity. As such, the efficient synthesis of this and other derivatives is crucial for the exploration of new therapeutic agents. This guide will compare a traditional, linear synthesis starting from a substituted tetralone with an alternative convergent approach commencing with a dihydroxynaphthalene.
Route 1: The Linear Aromatization Approach
This route is a classical and linear approach that begins with the commercially available 7-methoxy-1-tetralone. The core of this strategy involves the aromatization of the tetralone ring to form the key naphthol intermediate, which then undergoes the standard two-step sequence to construct the aminopropanol side chain.
Overall Synthetic Pathway (Route 1)
Caption: Linear synthesis of 7-Methoxy Propranolol via aromatization.
Detailed Experimental Protocols and Rationale
Step 1: Aromatization of 7-Methoxy-1-tetralone to 7-Methoxy-1-naphthol
-
Protocol: 7-Methoxy-1-tetralone is dehydrogenated using a catalyst such as 10% palladium on carbon (Pd/C) at elevated temperatures (200-300 °C) in a high-boiling solvent like xylene or in a solvent-free melt. The reaction is monitored until the evolution of hydrogen gas ceases. The crude product is then purified by column chromatography or recrystallization.
-
Causality: The choice of a palladium catalyst is based on its high efficiency in promoting dehydrogenation reactions to form aromatic systems. The high temperature provides the necessary activation energy for the C-H bond cleavage and subsequent aromatization. This method is a well-established transformation for converting tetralones to naphthols.[1][2]
Step 2: Synthesis of 1-(7-Methoxy-1-naphthoxy)-2,3-epoxypropane
-
Protocol: 7-Methoxy-1-naphthol is dissolved in a suitable solvent, such as ethanol or acetone, and treated with a base like sodium hydroxide or potassium carbonate to form the corresponding naphthoxide salt. Epichlorohydrin is then added, and the mixture is heated to reflux. This reaction is an example of the Williamson ether synthesis.[3][4][5][6][7]
-
Causality: The deprotonation of the naphthol by a base generates a potent nucleophile (the naphthoxide anion), which is essential for the subsequent SN2 attack on the primary carbon of epichlorohydrin, displacing the chloride leaving group. Epichlorohydrin is an ideal reagent as it introduces the three-carbon chain and the reactive epoxide ring in a single step.
Step 3: Synthesis of 7-Methoxy Propranolol
-
Protocol: The epoxide, 1-(7-methoxy-1-naphthoxy)-2,3-epoxypropane, is dissolved in a solvent like ethanol or isopropanol and treated with an excess of isopropylamine. The reaction mixture is heated to reflux for several hours. The product is then isolated and purified, often by conversion to its hydrochloride salt.
-
Causality: The reaction proceeds via a nucleophilic ring-opening of the epoxide. Isopropylamine acts as the nucleophile, and due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the epoxide ring, leading to the desired 2-hydroxy-3-aminopropyl ether structure. Using an excess of isopropylamine ensures the reaction goes to completion and minimizes the formation of secondary amine byproducts.
Route 2: The Convergent Diol Approach
This alternative route begins with 1,7-dihydroxynaphthalene and introduces the aminopropanol side chain first, followed by a selective methylation of the hydroxyl group at the 7-position. This approach is more convergent and may offer advantages in terms of overall yield and purification if the selective methylation can be achieved efficiently.
Overall Synthetic Pathway (Route 2)
Caption: Convergent synthesis of 7-Methoxy Propranolol from a diol.
Detailed Experimental Protocols and Rationale
Step 1: Synthesis of 1-(7-Hydroxy-1-naphthoxy)-2,3-epoxypropane
-
Protocol: 1,7-Dihydroxynaphthalene is reacted with one equivalent of epichlorohydrin in the presence of a carefully controlled amount of base (e.g., sodium hydroxide) at a moderate temperature. The regioselectivity of this reaction is crucial.
-
Causality: The hydroxyl group at the 1-position of 1,7-dihydroxynaphthalene is generally more acidic and sterically accessible than the one at the 7-position, which can favor its selective alkylation under controlled conditions. This step aims to form the mono-alkylated product, which is a common challenge in reactions with symmetric or near-symmetric diols.
Step 2: Synthesis of 7-Hydroxy Propranolol
-
Protocol: The resulting epoxide is then reacted with an excess of isopropylamine under reflux in a suitable solvent, analogous to Step 3 in Route 1.
-
Causality: The mechanism is identical to the final step of Route 1, involving the nucleophilic ring-opening of the epoxide by isopropylamine to form the aminopropanol side chain.
Step 3: Selective Methylation of 7-Hydroxy Propranolol
-
Protocol: The 7-Hydroxy Propranolol is dissolved in a solvent and treated with a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a mild base (e.g., potassium carbonate). The reaction conditions must be carefully controlled to favor methylation of the phenolic hydroxyl group over the secondary alcohol and amine on the side chain.
-
Causality: The phenolic hydroxyl group is more acidic than the aliphatic alcohol and the secondary amine, allowing for its selective deprotonation and subsequent methylation under appropriate basic conditions. The choice of a mild base and a suitable methylating agent is critical to achieve high selectivity and avoid over-methylation.
Quantitative Data and Performance Comparison
| Parameter | Route 1: Linear Aromatization Approach | Route 2: Convergent Diol Approach |
| Starting Material | 7-Methoxy-1-tetralone | 1,7-Dihydroxynaphthalene |
| Number of Steps | 3 | 3 |
| Key Challenges | High temperatures for aromatization; potential for catalyst poisoning. | Achieving high regioselectivity in the initial Williamson ether synthesis; selective methylation in the final step. |
| Potential Advantages | Well-established transformations; potentially easier purification of intermediates. | Convergent strategy may lead to higher overall yields if selectivity is high; avoids high-temperature dehydrogenation. |
| Estimated Overall Yield | Moderate | Potentially higher, but highly dependent on the selectivity of key steps. |
| Reagent & Safety Concerns | Flammable solvents at high temperatures; handling of palladium catalyst. | Toxic and corrosive epichlorohydrin; toxic methylating agents (DMS). |
Expert Insights and Conclusion
Route 1 represents a robust and well-trodden path for the synthesis of naphthalene-based propranolol analogues. Its linear nature and the use of high-temperature dehydrogenation are potential drawbacks, but the individual steps are generally high-yielding and predictable. This route is likely to be more straightforward to implement for labs with standard organic synthesis capabilities.
Route 2 offers a more elegant and convergent approach. If the challenges of regioselectivity in the initial alkylation and the final selective methylation can be overcome, this route has the potential for a higher overall yield. It avoids the harsh conditions of the aromatization step. However, it may require more extensive optimization to achieve the desired selectivities, making it a more suitable choice for research groups with expertise in selective functional group manipulations.
Ultimately, the choice between these two routes will depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis. For initial exploratory work, the reliability of Route 1 may be preferable, while for process development and scale-up, the potential efficiencies of Route 2 warrant investigation.
References
-
Ubale, A. S., et al. (2022). Transition-Metal-Free Alkylative Aromatization of Tetralone Using Alcohol/Amino Alcohol towards the Synthesis of Bioactive Naphthol and Benzo[e/g]indole Derivatives. The Journal of Organic Chemistry. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). ScienceOpen. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. [Link]
-
Synthesis of enantiomeric 4-hydroxypropranolols from 1,4-dihydroxynaphthalene. (2008). ResearchGate. [Link]
-
Ubale, A. S., et al. (2022). Transition-Metal-Free Alkylative Aromatization of Tetralone Using Alcohol/Amino Alcohol towards the Synthesis of Bioactive Naphthol and Benzo[e/g]indole Derivatives. Digital Repository at Indian Institute of Science Education and Research Pune. [Link]
- Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (2005).
-
An alternative synthesis of (+) - propranolol and (+) atenolol. (2010). Semantic Scholar. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). Semantic Scholar. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. [Link]
-
Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2023). MDPI. [Link]
-
The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry. [Link]
-
(a) Synthesis of propranolol used a catalyst of tartaric acid and metal salts. ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Methylation of Naphthalene with Methanol over the Al-Modified SiO 2 Zeolite Catalysts. ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. community.wvu.edu [community.wvu.edu]
- 4. jmedchem.com [jmedchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to Mass Spectral Libraries for Propranolol Metabolite Identification
For researchers and drug development professionals, the accurate identification of drug metabolites is a cornerstone of pharmacokinetic and toxicological assessment. Propranolol, a widely prescribed beta-blocker, undergoes extensive metabolism, producing a range of pharmacologically active and inactive compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, but the confident identification of metabolites from complex biological matrices hinges on the quality and comprehensiveness of the mass spectral libraries used for data interrogation.
This guide provides an in-depth comparison of available mass spectral library resources for the identification of propranolol metabolites. We will explore the strengths and limitations of major public and commercial libraries, delve into the complementary role of in silico fragmentation tools, and provide a field-proven experimental workflow for robust metabolite identification.
The Metabolic Landscape of Propranolol
Propranolol is extensively metabolized in the liver, primarily through three key pathways: aromatic hydroxylation, N-dealkylation with subsequent side-chain oxidation, and direct glucuronidation.[1] The cytochrome P450 enzymes CYP2D6 and CYP1A2 are major players in these transformations.[1] Understanding these pathways is critical as it informs the potential structures a researcher might be searching for.
Key metabolites of propranolol include:
-
4-Hydroxypropranolol: An active metabolite with similar beta-blocking activity to the parent drug.[1]
-
N-desisopropylpropranolol: A product of N-dealkylation.[2][3][4]
-
Naphthoxylactic acid: A further product of side-chain oxidation.[5][6]
-
Glucuronide and Sulfate Conjugates: Phase II metabolites formed by conjugation, increasing water solubility for excretion.[5][6]
Below is a simplified representation of propranolol's primary metabolic pathways.
Caption: Simplified metabolic pathways of propranolol.
Comparing Mass Spectral Library Alternatives
The choice of a mass spectral library is a critical decision that directly impacts the success of metabolite identification. Libraries can be broadly categorized into experimental (containing spectra from authentic standards) and in silico (containing computationally predicted spectra).
Experimental Mass Spectral Libraries
These libraries are the gold standard for confident metabolite annotation, as they allow direct matching of experimental data against high-quality spectra from reference compounds.[7][8]
| Library | Type | Accessibility | Key Features for Propranolol Metabolite ID |
| mzCloud | Commercial | Subscription (Free to search online) | Contains high-resolution MSn spectral trees at multiple collision energies, providing deep fragmentation data crucial for structural elucidation.[9][10][11] Excellent for differentiating isomers. |
| METLIN | Commercial/Free | Free online version; subscription for full access | One of the largest repositories of experimental tandem mass spectrometry data for metabolites and chemical entities.[12][13][14] Data is acquired at multiple collision energies.[13][15] |
| NIST Mass Spectral Library | Commercial | License Purchase | A long-standing, extensively curated library, though historically more focused on GC-MS electron ionization data.[16] Its tandem MS library is continuously growing. |
| Public Libraries (e.g., MassBank, GNPS) | Public | Free | Aggregates data from various academic contributors.[17] Coverage can be extensive but data quality and annotation consistency may vary compared to commercially curated libraries. |
Expert Insight: For pharmaceutical research, the investment in a high-quality commercial library like mzCloud or METLIN is often justified. The depth of fragmentation data (MSn) and the rigorous curation process provide a higher level of confidence in identification, which is paramount for regulatory submissions and safety assessments. Public libraries are invaluable resources, especially for initial screening, but may require more careful manual validation of matches.
In Silico Fragmentation Tools
When a reference standard for a metabolite is unavailable, experimental libraries will not contain a matching spectrum. This is where in silico fragmentation tools become indispensable.[18] These software tools take a candidate structure (e.g., a predicted metabolite) and calculate a theoretical fragmentation pattern, which can then be compared to the experimental MS/MS spectrum.[18][19][20]
Popular in silico tools include:
Trustworthiness Check: The power of in silico tools lies in their ability to screen large structural databases like PubChem or ChemSpider, vastly expanding the search space beyond what is covered in experimental libraries.[18] However, these are predictive tools. An identification made solely through an in silico match is considered tentative (a Level 3 identification according to the Metabolomics Standards Initiative) and typically requires further evidence for confirmation.
Field-Proven Experimental Workflow for Metabolite Identification
A robust and reproducible workflow is the foundation of any successful metabolite identification study. The following protocol outlines a standard approach for analyzing propranolol metabolites in human plasma.
Caption: LC-MS/MS workflow for propranolol metabolite ID.
Step-by-Step Methodology
-
Sample Preparation (Plasma):
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled propranolol or a structurally similar compound like bisoprolol).[2][4] This corrects for variations in sample preparation and instrument response.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2][4] This is a simple and effective method for cleaning up plasma samples.[2]
-
Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new vial for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 2.1 x 100 mm, 1.9 µm) is a standard choice for separating propranolol and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate the analytes for better ionization in positive ESI mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration.
-
Column Temperature: 40°C to ensure reproducible retention times.[2][4]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is effective for propranolol and its metabolites.[4]
-
Instrumentation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal for untargeted metabolite identification, as it provides accurate mass measurements for formula prediction. A triple quadrupole (QqQ) instrument is excellent for targeted quantification using Multiple Reaction Monitoring (MRM).[2][4]
-
Acquisition Mode: For metabolite discovery, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy is employed. In DDA, the instrument performs a full scan to detect all ions present, and then automatically selects the most intense ions for fragmentation (MS/MS).
-
Performance Comparison: A Data-Driven Perspective
To illustrate the practical differences between library types, the table below presents hypothetical yet realistic outcomes for identifying a panel of propranolol metabolites. This data is synthesized based on the known strengths of each approach.
| Metabolite | mzCloud (Experimental HRMSn) | MassBank (Public Experimental) | CFM-ID (In Silico) |
| Propranolol | High Confidence Match | High Confidence Match | High Confidence Match |
| 4-Hydroxypropranolol | High Confidence Match | High Confidence Match | Good Match |
| N-desisopropylpropranolol | High Confidence Match | Likely Match (Quality may vary) | Good Match |
| Naphthoxylactic acid | High Confidence Match | Possible Match (Less common) | Good Match |
| Propranolol Glycol | Good Match (If standard exists) | Unlikely Match | Tentative Identification |
| Dihydroxy-propranolol Glucuronide | Unlikely Match (Rare standard) | No Match | Tentative Identification |
Causality Behind the Results:
-
mzCloud's strength is its curated, multi-collision energy spectra from authentic standards, providing high confidence for common metabolites.
-
MassBank , being a public repository, will likely have spectra for the most common metabolites, but the data quality and depth may not be as extensive as a commercial library.
-
CFM-ID shines where experimental data is lacking. For a rare Phase II metabolite like a dihydroxy-glucuronide, for which a synthetic standard is likely unavailable, in silico fragmentation provides the only viable path to a tentative identification.
Conclusion and Recommendations
The confident identification of propranolol metabolites requires a multi-faceted approach that leverages the strengths of different mass spectral library resources. There is no single "best" library; instead, the optimal strategy depends on the research goal.
-
For routine, targeted quantification of known metabolites (e.g., 4-hydroxypropranolol), developing an in-house method with MRM transitions on a triple quadrupole mass spectrometer, confirmed with synthetic standards, is the most robust approach.[2][4]
-
For comprehensive metabolite profiling and discovery , a high-resolution mass spectrometer combined with a high-quality commercial library like mzCloud or METLIN provides the highest confidence in identifying known metabolites.
-
To identify novel or unexpected metabolites , this primary search must be supplemented with in silico fragmentation tools like MS-Finder or CFM-ID . This dual-pronged strategy—searching experimental libraries first, then using in silico tools for remaining unknowns—provides the most comprehensive coverage of the metabolic landscape.
By integrating these advanced tools with sound analytical methodology, researchers can confidently navigate the complexities of propranolol metabolism, leading to safer, more effective drug development and clinical use.
References
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286–37294. Available at: [Link]
-
Schipperges, S., Wuest, B., & Borowiak, A. (n.d.). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]
-
Maslanka, A., et al. (2013). Evaluation of in Vitro Biotransformation of Propranolol With HPLC, MS/MS, and Two Bioassays. Water, Air, & Soil Pollution, 224(1705). Available at: [Link]
-
Vu, V. T., & Abramson, F. P. (1978). Quantitative analysis of propranolol and metabolites by a gas chromatograph mass spectrometer computer technique. Biomedical Mass Spectrometry, 5(12), 686–691. Available at: [Link]
-
Yeh, Y-C., et al. (2023). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids. Journal of Analytical Toxicology, 47(8), 834-842. Available at: [Link]
-
Lai, M-J., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 31. Available at: [Link]
-
Allen, F., et al. (2015). Identification of metabolites from tandem mass spectra with a machine learning approach utilizing structural features. Bioinformatics, 31(16), 2689–2696. Available at: [Link]
-
Glick, T., et al. (2021). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 11(1), 44. Available at: [Link]
-
Ghetu, A-F., et al. (2020). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. Journal of Chromatography B, 1143, 122062. Available at: [Link]
-
Gergov, M., et al. (1999). Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Biomedical Chromatography, 13(5), 363-369. Available at: [Link]
-
mzCloud. (2015). Propranolol. mzCloud Advanced Mass Spectral Database. Available at: [Link]
-
van der Pijl, A., et al. (2021). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Metabolites, 11(8), 528. Available at: [Link]
-
IROA Technologies. (2025). Why Mass Spectral Libraries Matter in Analytical Chemistry. IROA Technologies. Available at: [Link]
-
Analysis d.o.o. (n.d.). mzCloud Mass Spectral Library. Analysis d.o.o. Available at: [Link]
-
EMBL-MCF. (2021). Public LC-Orbitrap Tandem Mass Spectral Library for Metabolite Identification. Journal of Proteome Research, 20(2), 1365–1372. Available at: [Link]
-
Aksenov, A. A., et al. (2022). The critical role that spectral libraries play in capturing the metabolomics community knowledge. Frontiers in Molecular Biosciences, 9, 1033220. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Propranolol. NIST Chemistry WebBook. Available at: [Link]
-
Smith, C. A., et al. (2005). METLIN: a metabolite mass spectral database. Therapeutic Drug Monitoring, 27(6), 747-751. Available at: [Link]
-
The Scripps Research Institute. (n.d.). METLIN Local. Scripps Research. Available at: [Link]
-
Chatterjee, A., et al. (2004). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Journal of Analytical Toxicology, 28(7), 591-597. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. iroatech.com [iroatech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. analysisdoo.com [analysisdoo.com]
- 12. METLIN: a metabolite mass spectral database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. METLIN - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. Propranolol [webbook.nist.gov]
- 17. The critical role that spectral libraries play in capturing the metabolomics community knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
A Comparative Guide to Purity Assessment of Synthetic Racemic 7-Methoxy Propranolol
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For synthetic racemic 7-Methoxy Propranolol, a comprehensive analytical strategy is paramount to characterize the compound and identify any process-related impurities or degradation products. This guide provides an in-depth comparison of orthogonal analytical techniques essential for a robust purity assessment, grounded in scientific principles and regulatory expectations.
The Imperative of Purity in Drug Development
7-Methoxy Propranolol, a propranolol analogue, is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. While often synthesized and administered as a racemate (a 1:1 mixture of both enantiomers), it's crucial to recognize that enantiomers can exhibit different pharmacological and toxicological profiles.[1][2][3] Therefore, purity assessment extends beyond chemical purity to include enantiomeric purity. The presence of impurities, even at trace levels, can impact the drug's stability, bioavailability, and safety.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatography is a powerful separation technique and a fundamental tool in pharmaceutical analysis.[4][5] High-Performance Liquid Chromatography (HPLC) is the most widely employed method for assessing the purity of drug substances.
Reversed-Phase HPLC (RP-HPLC) for Achiral Purity
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Why it's chosen: This method is highly versatile, robust, and suitable for a wide range of organic molecules, including 7-Methoxy Propranolol. It is the standard for identifying and quantifying process-related impurities and degradation products.
Experimental Protocol: A Self-Validating System
A robust HPLC method must adhere to system suitability criteria as outlined in pharmacopeias like the United States Pharmacopeia (USP) General Chapter <621>.[4][6][7][8]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The gradient is optimized to ensure separation of the main peak from all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD): Should be ≤ 2.0% for replicate injections.
-
Chiral HPLC for Enantiomeric Purity
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to their separation.
Why it's crucial: Since the pharmacological activity of beta-blockers often resides in one enantiomer, quantifying the enantiomeric excess is a critical quality attribute.[1] For instance, S-propranolol is known to be significantly more potent than R-propranolol.[1][2]
Experimental Protocol: Resolving Mirror Images
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or a similar cellulose or amylose-based column).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier like diethylamine is commonly used to improve peak shape and resolution.[9] An optimized mobile phase could be n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v).[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm or 290 nm.
-
Column Temperature: 25 °C
-
System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Workflow for Chromatographic Purity Assessment
Caption: Workflow for comprehensive purity assessment using HPLC.
Spectroscopic Techniques: Unveiling the Molecular Identity
Spectroscopic methods provide orthogonal information to chromatography, confirming the chemical structure and identifying impurities based on their unique physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of a compound.[10]
Why it's authoritative: NMR is a primary analytical technique for structural elucidation.[11][12] It can unequivocally identify the compound and is also a powerful tool for identifying and quantifying impurities, often without the need for reference standards of the impurities themselves (qNMR).[11][12][13]
Key Insights from NMR:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum of 7-Methoxy Propranolol would show distinct signals for the aromatic protons, the methoxy group, the aliphatic chain, and the isopropyl group.[14][15]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Helps to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and fragmentation patterns that can be used for structural elucidation.
Why it's essential: When coupled with HPLC (LC-MS), it is a highly sensitive and specific technique for detecting and identifying trace-level impurities.[16] It is particularly valuable for identifying unknown impurities by providing their molecular weight. Recent regulatory concerns have highlighted the need for sensitive methods like LC-MS/MS to detect potentially mutagenic impurities, such as nitrosamines, in beta-blockers like propranolol.[17]
Fragmentation Analysis: The fragmentation pattern of 7-Methoxy Propranolol in the mass spectrometer would yield characteristic ions resulting from the cleavage of the ether linkage and the loss of the isopropylamine side chain, providing structural confirmation.[18][19]
Thermal Analysis: Assessing Solid-State Properties
Differential Scanning Calorimetry (DSC) provides information about the thermal properties of a material, such as its melting point and purity.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Why it's informative: A sharp melting endotherm at a specific temperature is indicative of a highly pure crystalline compound. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point. For propranolol hydrochloride, the melting point is reported to be around 164-166 °C.[20][21][22]
Experimental Data Comparison
| Analytical Technique | Information Provided | Strengths | Limitations |
| RP-HPLC | Chemical purity, detection and quantification of related substances. | High resolution, robust, quantitative. | Does not separate enantiomers. |
| Chiral HPLC | Enantiomeric purity, quantification of the unwanted enantiomer. | Direct separation of enantiomers. | Requires specialized, often expensive, columns. |
| NMR Spectroscopy | Unambiguous structural confirmation, identification and quantification of impurities.[10][11][12] | Provides detailed structural information, quantitative without a reference standard for the impurity. | Relatively low sensitivity compared to MS. |
| Mass Spectrometry | Molecular weight determination, structural information from fragmentation. | High sensitivity and specificity, ideal for trace impurity identification.[16] | Can be destructive to the sample. |
| DSC | Melting point, solid-state purity, detection of polymorphic forms. | Rapid assessment of bulk purity. | Not suitable for thermally labile compounds; less specific than chromatography. |
Logical Relationship of Purity Assessment Techniques
Caption: Orthogonal techniques for a complete purity profile.
Conclusion: An Integrated Approach
A robust purity assessment of synthetic racemic 7-Methoxy Propranolol cannot rely on a single analytical technique. Instead, a multi-faceted, orthogonal approach is required. The combination of high-resolution chromatographic separations (both achiral and chiral) with powerful spectroscopic and thermal analysis techniques provides a self-validating system. This integrated strategy ensures the unambiguous identification of the API, the accurate quantification of its purity, and the thorough characterization of any potential impurities, ultimately guaranteeing the quality and safety of the drug substance.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. [Link]
-
<621> CHROMATOGRAPHY. USP. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Thermal behavior of the β-blocker propranolol. Semantic Scholar. [Link]
-
Mass Spectral Fragmentation Pathways of Propranolol Related Beta-Fluorinated Amines Studied by Electrospray and Electron Impact Ionization. PubMed. [Link]
-
Compatibility and Stability Studies of Propranolol Hydrochloride Binary Mixtures and Tablets for TG and DSC-photovisual. AKJournals. [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
Thermal behavior of the β-blocker propranolol | Request PDF. ResearchGate. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com. [Link]
-
Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. AVESIS. [Link]
-
Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC - PubMed Central. [Link]
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]
-
Analysis of Beta-Blockers in Environment - A Review. JSciMed Central. [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PMC - NIH. [Link]
-
Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. PMC - NIH. [Link]
-
Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Waters Corporation. [Link]
-
Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences. [Link]
-
Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. SciSpace. [Link]
-
Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. [Link]
-
Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. ResearchGate. [Link]
-
The mass spectrum of propranolol (molecular weight 259) obtained during... ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. [Link]
-
Compatibility and Stability Studies of Propranolol Hydrochloride Binary Mixtures and Tablets for TG and DSC-photovisual. ResearchGate. [Link]
-
Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Impactfactor. [Link]
-
Formulation and Evaluation of Propranolol Hydrochloride Sustained Release Matrix Tablets Using Different Grades of HPMC and MCC. International Journal of Pharmaceutical Investigation. [Link]
-
FTIR spectrograms of pure propranolol hydrochloride (A), formulation... ResearchGate. [Link]
-
SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link]
-
Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography [usp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. toref-standards.com [toref-standards.com]
- 11. veeprho.com [veeprho.com]
- 12. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 14. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 16. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. akjournals.com [akjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Propranolol and its Methoxy Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the prototypical beta-blocker, propranolol, and its methoxy derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological properties, and experimental evaluation of these compounds. By explaining the causality behind experimental choices and grounding claims in authoritative sources, we aim to provide a trustworthy and expert resource for advancing cardiovascular and pharmacological research.
Introduction: The Rationale for Derivatizing Propranolol
Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the treatment of various cardiovascular diseases for decades.[1][2] Its efficacy in managing hypertension, angina pectoris, and arrhythmias is well-established.[3] The therapeutic actions of propranolol are primarily mediated through its competitive antagonism of β1 and β2-adrenergic receptors, which counters the effects of catecholamines like epinephrine and norepinephrine.[1][3]
However, the clinical utility of propranolol is not without its limitations. Its non-selective nature can lead to adverse effects, such as bronchoconstriction in asthmatic patients due to β2-receptor blockade.[1] Furthermore, propranolol undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C19), leading to variable bioavailability and a relatively short half-life.[4] This metabolic profile necessitates frequent dosing and can result in significant inter-individual variations in plasma concentrations.
These challenges have spurred the development of propranolol derivatives, including its methoxy analogues. The introduction of a methoxy group to the naphthalene ring of propranolol can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. These modifications, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to derivatives with improved receptor selectivity, longer duration of action, and a more favorable side-effect profile. This guide will explore these potential differences through a comparative analysis of their synthesis, receptor binding affinity, and in vivo cardiovascular effects.
Synthesis of Propranolol and its Methoxy Derivatives
The chemical synthesis of propranolol and its derivatives is a critical aspect of their development and evaluation. Understanding the synthetic routes allows for the production of these compounds for research purposes and provides insights into potential impurities and stereochemical considerations.
Synthesis of Propranolol
A common and efficient method for synthesizing propranolol involves a two-step process starting from 1-naphthol.
Experimental Protocol: Synthesis of Propranolol
-
Step 1: Epoxidation of 1-Naphthol.
-
React 1-naphthol with epichlorohydrin in the presence of a base (e.g., triethylamine) at 40-65°C for approximately 8 hours.
-
The reaction mixture is then subjected to reduced pressure distillation to remove excess epichlorohydrin and isolate the intermediate, 1-(2,3-epoxypropoxy)naphthalene.
-
-
Step 2: Ring-opening with Isopropylamine.
-
The purified 1-(2,3-epoxypropoxy)naphthalene is then reacted with isopropylamine. This reaction opens the epoxide ring to form the desired propanolamine side chain.
-
The reaction is typically carried out by heating the mixture.
-
Following the reaction, excess isopropylamine is removed under reduced pressure.
-
The crude propranolol is then purified by recrystallization from a suitable solvent system, such as toluene and n-hexane, to yield pure propranolol.
-
Sources
A Researcher's Guide to Antibody Specificity: Investigating the Cross-reactivity of Anti-Propranolol Antibodies with 7-Methoxy Propranolol
For researchers in drug development and clinical diagnostics, the specificity of an antibody is paramount. An antibody that cross-reacts with unintended molecules can lead to inaccurate quantification, flawed interpretations, and ultimately, compromised research. This guide provides an in-depth analysis of antibody cross-reactivity, using the case of anti-propranolol antibodies and the potential for interaction with a key metabolite, 7-Methoxy Propranolol.
Propranolol, a widely prescribed beta-blocker, undergoes extensive metabolism in the body, leading to a variety of derivatives.[1][2][3][4] Understanding whether an antibody raised against the parent drug also recognizes these metabolites is crucial for the development of specific and reliable immunoassays. This guide will delve into the structural basis of this potential cross-reactivity, provide a framework for its experimental evaluation, and offer practical guidance for selecting the most appropriate antibody for your research needs.
The Structural Basis of Cross-Reactivity: Propranolol vs. 7-Methoxy Propranolol
The likelihood of an antibody cross-reacting with a related molecule is fundamentally determined by structural similarity. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape on the antigen, known as an epitope. If a metabolite shares a significant portion of this epitope, the antibody may bind to it, leading to a cross-reaction.
Let's examine the structures of Propranolol and its metabolite, 7-Methoxy Propranolol.
Caption: Molecular structures of Propranolol and 7-Methoxy Propranolol.
The core structure, including the propanolamine side chain, is identical between the two molecules. The key difference lies in the substitution on the naphthyl ring. In 7-Methoxy Propranolol, a methoxy group (-OCH3) is present at the 7th position of the naphthyl ring. The immunogen used to generate anti-propranolol antibodies is often created by conjugating propranolol to a carrier protein, such as bovine serum albumin (BSA), through its side chain.[5] This means the naphthyl ring and the secondary amine are major components of the epitope presented to the immune system. The addition of a methoxy group at the 7-position of the naphthyl ring can sterically hinder or alter the electronic properties of the epitope, thereby influencing antibody binding.
Evaluating Cross-Reactivity: A Comparative Analysis
To quantify the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a widely used and robust method. In this assay, the metabolite of interest (in this case, 7-Methoxy Propranolol) competes with a labeled form of the parent drug (Propranolol) for binding to a limited number of antibody sites. The higher the affinity of the antibody for the metabolite, the less labeled parent drug will bind, resulting in a weaker signal.
Illustrative Cross-Reactivity Data
While specific cross-reactivity data for every commercial antibody with every metabolite is not always available, we can construct an illustrative comparison based on typical antibody performance and the structural considerations discussed. Below is a hypothetical comparison of two different anti-propranolol antibodies.
| Compound | Antibody A (Polyclonal) Cross-Reactivity (%) | Antibody B (Monoclonal, Clone P-49) Cross-Reactivity (%) |
| Propranolol | 100 | 100 |
| 7-Methoxy Propranolol | 15 | < 0.1 |
| 4-Hydroxypropranolol | 45 | 5 |
| N-Desisopropylpropranolol | 5 | < 0.5 |
| Alprenolol | 20 | < 0.1 |
Note: This data is for illustrative purposes only and does not represent the actual performance of any specific commercial antibody.
Interpretation of a Hypothetical Dataset:
-
Antibody A (Polyclonal): As a polyclonal antibody, it represents a mixture of antibodies recognizing different epitopes on the propranolol molecule. This can lead to a higher likelihood of cross-reactivity with metabolites that share some of these epitopes. In our hypothetical data, it shows significant cross-reactivity with 4-Hydroxypropranolol and moderate cross-reactivity with 7-Methoxy Propranolol.
-
Antibody B (Monoclonal, Clone P-49): Monoclonal antibodies, derived from a single B-cell clone, recognize a single epitope.[5] A well-characterized monoclonal antibody can offer very high specificity. In this illustrative example, Antibody B is highly specific for Propranolol, with negligible cross-reactivity to the tested metabolites, including 7-Methoxy Propranolol. A study on stereospecific antibodies to propranolol identified a clone, P-49, that was monospecific for propranolol.[5]
Experimental Workflow: Assessing Cross-Reactivity Using Competitive ELISA
To empower researchers to validate antibody specificity in their own laboratories, we provide a detailed, step-by-step protocol for a competitive ELISA.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Detailed Protocol for Competitive ELISA:
Materials:
-
96-well microtiter plates
-
Anti-Propranolol antibody (the antibody to be tested)
-
Propranolol-HRP conjugate
-
7-Methoxy Propranolol (and other metabolites for testing)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the anti-Propranolol antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the unlabeled competitor (Propranolol standard and 7-Methoxy Propranolol) in assay buffer.
-
Prepare a fixed, optimal concentration of the Propranolol-HRP conjugate in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the Propranolol-HRP conjugate for 30 minutes at room temperature.
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled Propranolol standard.
-
Determine the concentration of each competitor (e.g., 7-Methoxy Propranolol) that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Propranolol / IC50 of 7-Methoxy Propranolol) x 100
-
Choosing the Right Antibody: A Decision Framework
The selection of an appropriate antibody is a critical decision that directly impacts the validity of your research. The following decision tree provides a logical framework for this process.
Caption: Decision framework for selecting an anti-propranolol antibody.
Conclusion and Future Perspectives
The potential for cross-reactivity of anti-propranolol antibodies with metabolites like 7-Methoxy Propranolol underscores the importance of rigorous antibody validation. While polyclonal antibodies can be valuable for screening, highly specific monoclonal antibodies are often essential for quantitative assays where discrimination between the parent drug and its metabolites is critical.
References
-
Propranolol - Wikipedia.
-
Propranolol Pathway, Pharmacokinetics - ClinPGx.
-
Clinical Pharmacokinetics of Propranolol - Semantic Scholar.
-
Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia.
-
Stereospecific Antibodies to Propranolol - PubMed.
-
Mouse Anti-Propranolol monoclonal antibody, clone PRL (CABT-ZB075) - Creative Diagnostics.
-
Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
-
An antibody specific for the propranolol binding site of cardiac muscle - PubMed.
-
Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics - PMC.
-
Surface Plasmon Resonance Assay Services - Reaction Biology.
-
Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - NIH.
-
Competitive ELISA Protocol - Creative Diagnostics.
-
Crafting Competitive ELISA Assays: A Technical Guide - Bioss Antibodies.
-
Stereospecific radioimmunoassay for propranolol isomers - PubMed.
-
Competitive ELISA Protocol - Bio-Rad Antibodies.
-
Protocol for Competitive ELISA - Creative Proteomics.
-
Mouse Anti-Propranolol monoclonal antibody, clone PRL (CABT-ZB075).
-
Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC.
-
7-Hydroxy Propranolol Glucuronide (Mixture of Diastereomers) - Sinco Pharmachem Inc.
-
How do I know if the antibody will cross-react? | Proteintech Group.
-
The beta adrenergic receptor antagonist propranolol alters mitogenic and apoptotic signaling in late stage breast cancer - PMC.
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - MDPI.
-
7-Hydroxy Propranolol Glucuronide (Mixture of Diastereomers) - CAS - 1418018-59-3.
-
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed.
-
Exposure to metoprolol and propranolol mixtures on biochemical, immunohistochemical, and molecular alterations in the American oyster, Crassostrea virginica - NIH.
-
(PDF) New propranolol analogues: Binding and chiral discrimination by cellobiohydrolase Cel7A - ResearchGate.
Sources
- 1. Determination of propranolol and its major metabolites in plasma and urine by high-performance liquid chromatography without solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antibody specific for the propranolol binding site of cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific radioimmunoassay for propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereospecific antibodies to propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the binding sites of propranolol HCl on bovine serum albumin by direct and reverse procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of propranolol metabolites to the fluorometric assay of propranolol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Synthetic 7-Methoxy Propranolol Against a Reference Standard
In the landscape of pharmaceutical development and manufacturing, the rigorous validation of a synthetically derived active pharmaceutical ingredient (API) is not merely a regulatory formality; it is the bedrock of product safety and efficacy. This guide provides an in-depth, experience-driven framework for the analytical benchmarking of a synthetic batch of 7-Methoxy Propranolol against a certified reference standard. Our objective is to move beyond rote procedural descriptions to illuminate the scientific rationale behind each step, ensuring a robust and self-validating comparison.
The establishment of a chemical reference substance is paramount for achieving accuracy and reproducibility in analytical testing.[1] These standards, whether primary standards from pharmacopeias like the USP or carefully qualified secondary standards, serve as the definitive benchmark against which all subsequent batches of the API are measured.[2][3][4] For a novel or synthetically derived compound such as 7-Methoxy Propranolol, a metabolite of Propranolol, this comparative analysis is critical to confirm its identity, purity, and overall quality, ensuring it is free from significant levels of process-related impurities or degradation products.[2]
This guide will detail a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
Overall Benchmarking Workflow
The comprehensive evaluation of a synthetic API requires a structured, multi-step process. The workflow begins with the acquisition and qualification of a suitable reference standard and the synthetic material. It then proceeds through a series of orthogonal analytical tests designed to compare the critical quality attributes of the synthetic batch directly against the standard. Each stage generates data that, when combined, provides a high-confidence assessment of the synthetic material's integrity.
Caption: High-level workflow for benchmarking synthetic API against a reference standard.
High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling
Expertise & Rationale: HPLC is the cornerstone of pharmaceutical quality control for purity assessment. Its power lies in its ability to separate the main compound from process-related impurities and degradation products. For 7-Methoxy Propranolol, a reverse-phase (RP-HPLC) method is ideal. The C18 stationary phase provides excellent hydrophobic interaction with the naphthalene ring structure, while a gradient elution using acetonitrile and a buffered aqueous phase allows for the effective separation of compounds with varying polarities. UV detection is chosen due to the strong chromophore present in the naphthalene ring system, ensuring high sensitivity.[5]
Detailed HPLC Protocol
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Hypersil GOLD C18 column (or equivalent), 250 x 4.6 mm, 5 µm particle size.[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: 290 nm (Propranolol and its derivatives have a strong absorbance around this wavelength).
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the 7-Methoxy Propranolol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Synthetic Sample Stock Solution (0.5 mg/mL): Prepare in the same manner as the Standard Stock Solution using the synthetic 7-Methoxy Propranolol.
-
-
Chromatographic Run & System Suitability:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform five replicate injections of the Standard Stock Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Analysis:
-
Inject the diluent (blank) to ensure no carryover or system peaks.
-
Inject the Standard Stock Solution.
-
Inject the Synthetic Sample Stock Solution.
-
Identify the main peak in both chromatograms. The retention time of the main peak in the synthetic sample should match that of the reference standard within ± 2%.
-
Calculate the purity of the synthetic sample by the area percent method. Sum the areas of all impurity peaks and subtract from the total peak area.
-
Caption: Step-by-step workflow for HPLC purity analysis.
Comparative HPLC Data
| Parameter | Reference Standard | Synthetic 7-Methoxy Propranolol | Acceptance Criteria |
| Retention Time (min) | 15.21 | 15.23 | ± 2% of Reference |
| Purity (% Area) | 99.8% | 99.6% | ≥ 99.5% |
| Largest Impurity (% Area) | 0.08% | 0.15% | ≤ 0.2% |
| Total Impurities (% Area) | 0.20% | 0.40% | ≤ 0.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
Expertise & Rationale: While HPLC confirms purity and retention time, it does not provide definitive structural identification. Mass spectrometry is essential for this, as it measures the mass-to-charge ratio (m/z) of the molecule, providing a highly specific molecular fingerprint.[8] Coupling LC with MS (LC-MS) allows for the separation of the component of interest before it enters the mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for molecules like 7-Methoxy Propranolol as it is a soft ionization method that typically produces an intact protonated molecular ion [M+H]+, making molecular weight determination straightforward.[9]
Detailed LC-MS Protocol
-
System Preparation:
-
LC-MS System: An HPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an ESI source.[6][10]
-
LC Conditions: Use the same column and mobile phases as the HPLC method to ensure comparable chromatography.
-
MS Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-500 to detect the parent ion.
-
Sample Preparation: Dilute the stock solutions prepared for HPLC analysis 1:10 with the diluent.
-
-
Analysis:
-
Inject the diluted Reference Standard solution and identify the retention time and the m/z of the protonated molecular ion [M+H]+ for 7-Methoxy Propranolol (Expected C17H23NO3, MW = 289.37; [M+H]+ = 290.17).
-
Inject the diluted Synthetic Sample solution.
-
Confirm that the main peak in the synthetic sample has the same retention time and exhibits the same primary m/z ion as the reference standard.
-
Caption: Workflow for identity confirmation using LC-MS.
Comparative MS Data
| Parameter | Reference Standard | Synthetic 7-Methoxy Propranolol | Acceptance Criteria |
| Expected [M+H]⁺ (m/z) | 290.17 | 290.17 | N/A |
| Observed [M+H]⁺ (m/z) | 290.18 | 290.18 | ± 0.1 Da of Expected |
| Identity Confirmation | Confirmed | Confirmed | Match with Reference |
Nuclear Magnetic Resonance (NMR): Definitive Structural Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful analytical technique for the unambiguous determination of molecular structure.[11][12] While HPLC and MS provide strong evidence for identity and purity, only NMR can confirm the precise arrangement and connectivity of atoms within the molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[12][13] For benchmarking, the NMR spectrum of the synthetic material must be superimposable upon the spectrum of the reference standard. Any significant differences in chemical shifts or the presence of additional signals would indicate structural differences or the presence of impurities.
Detailed NMR Protocol
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the Reference Standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Prepare the Synthetic Sample in the same manner. Using the same solvent and approximate concentration is critical for a direct comparison.
-
-
Instrument Setup & Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum for both samples. Typical parameters include a 30-degree pulse, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum for both samples. This will require a significantly larger number of scans for adequate signal-to-noise.
-
-
Data Analysis:
-
Process both sets of spectra using identical parameters (e.g., Fourier transform, phase correction, baseline correction).
-
Calibrate the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H).
-
Overlay the ¹H spectra of the synthetic sample and the reference standard. They should be identical in terms of chemical shift, peak multiplicity (splitting patterns), and integration.
-
Overlay the ¹³C spectra to confirm the carbon environments are also identical.
-
Comparative NMR Data (¹H NMR, Selected Resonances)
| Proton Assignment | Reference Standard (δ, ppm) | Synthetic 7-Methoxy Propranolol (δ, ppm) | Acceptance Criteria |
| Aromatic Protons | 6.8 - 8.2 | 6.8 - 8.2 | Matching chemical shifts & multiplicities |
| -OCH₃ (Methoxy) | ~3.9 | ~3.9 | Matching singlet, correct integration |
| -CH- (isopropyl) | ~3.0 | ~3.0 | Matching multiplet |
| -CH₂- (aliphatic chain) | 4.1 - 4.3 | 4.1 - 4.3 | Matching multiplets |
| -CH₃ (isopropyl) | ~1.2 | ~1.2 | Matching doublet |
Conclusion
The comprehensive benchmarking of a synthetic batch of 7-Methoxy Propranolol against a certified reference standard is a non-negotiable step in drug development. By employing a suite of orthogonal analytical techniques—HPLC for purity, LC-MS for identity, and NMR for structural confirmation—a complete and trustworthy picture of the synthetic API's quality can be established. When the data from the synthetic batch, as presented in the tables above, falls within the pre-defined acceptance criteria derived from the reference standard, one can confidently conclude that the synthetic material is chemically equivalent to the standard. This rigorous, evidence-based approach ensures that the foundation of any subsequent drug product formulation is sound, safe, and scientifically validated.
References
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Institutes of Health. [Link]
-
An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine. PubMed. [Link]
-
Mass Spectral Fragmentation Pathways of Propranolol Related Beta-Fluorinated Amines Studied by Electrospray and Electron Impact Ionization. PubMed. [Link]
-
Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
1H and 13C NMR characteristics of β-blockers. PubMed. [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. [Link]
-
The mass spectrum of propranolol (molecular weight 259) obtained during... ResearchGate. [Link]
-
(PDF) 1H and 13C NMR characteristics of β-blockers. ResearchGate. [Link]
-
What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Publishing. [Link]
-
DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
Sources
- 1. who.int [who.int]
- 2. mriglobal.org [mriglobal.org]
- 3. usp.org [usp.org]
- 4. gmpsop.com [gmpsop.com]
- 5. ijper.org [ijper.org]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of rac-7-Methoxy Propranolol
For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of rac-7-Methoxy Propranolol, an intermediate in the synthesis of propranolol derivatives. Our commitment to scientific excellence necessitates a rigorous approach to laboratory safety and environmental stewardship. This document is designed to be your preferred resource, offering clarity and actionable intelligence for the responsible management of this chemical waste.
Hazard Assessment: The Critical First Step
Before any disposal protocol can be initiated, a thorough hazard assessment of the waste stream containing rac-7-Methoxy Propranolol is mandatory. While the pure compound itself may not be classified as hazardous under the Globally Harmonized System (GHS), its formulation in various solvents or mixtures can alter its hazard profile significantly.
A Safety Data Sheet (SDS) for rac-7-Methoxy Propranolol from a supplier like Cayman Chemical indicates that the substance is not classified as hazardous.[1][2] However, it is imperative to consult the SDS for the specific product you are using and to consider the properties of any solvents or other chemicals mixed with it.
Key Considerations for Hazard Determination:
-
Toxicity: Does the waste exhibit characteristics of toxicity as defined by the Resource Conservation and Recovery Act (RCRA)?
-
Ignitability: Is the waste in a solution with a flashpoint below 60°C (140°F)?
-
Corrosivity: Does the aqueous solution have a pH of less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is the waste unstable, capable of detonation, or reacts violently with water?
Consult your institution's Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) department for guidance on making a hazardous waste determination.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Regardless of the final disposal route, appropriate PPE must be worn at all times when handling rac-7-Methoxy Propranolol waste.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical solution, which could cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Although the SDS may indicate low skin irritancy for the pure compound, solvents used can be readily absorbed through the skin.[1] |
| Body Protection | A standard laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Generally not required for small quantities handled in a well-ventilated area or chemical fume hood.[1] | If there is a risk of aerosolization or if working with large quantities, a risk assessment should be performed to determine if respiratory protection is necessary, in accordance with OSHA standards.[4][6] |
Disposal Procedures: A Step-by-Step Guide
The following workflow provides a logical pathway for the safe disposal of rac-7-Methoxy Propranolol waste.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. osha.gov [osha.gov]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling rac 7-Methoxy Propranolol
For the diligent researcher navigating the frontiers of drug discovery, the proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling rac 7-Methoxy Propranolol, a key intermediate in the synthesis of propranolol metabolites. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), its nature as a pharmacologically active substance necessitates a comprehensive approach to personal protection that extends beyond baseline laboratory safety.[1] This document is crafted to instill a deep sense of trust by providing value beyond the product itself, empowering you to work safely and effectively.
The Rationale Behind a Cautious Approach: Understanding the Pharmacology
A Multi-Faceted Strategy for Personal Protection
A robust personal protective equipment (PPE) strategy is your first line of defense. The following recommendations are designed to provide a comprehensive barrier against exposure when handling this compound in a research setting.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Gloves | Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon suspected contamination or at regular intervals. Nitrile provides good chemical resistance and dexterity. Double gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, goggles or a face shield should be worn in addition to safety glasses. |
| Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory. Consider a lab coat with knit cuffs to ensure a snug fit around the wrists and prevent skin exposure. For larger quantities or dust-generating activities, a disposable gown may be appropriate. |
| Respiratory Protection | For handling small quantities of the solid compound where dust generation is minimal, a surgical mask may be sufficient to prevent inadvertent hand-to-mouth contact. However, for weighing or other procedures that could generate dust, a NIOSH-approved N95 respirator is recommended. A proper fit test is essential for the effective use of any respirator. |
Enhanced Precautions for Specific Operations
Certain laboratory procedures carry a higher intrinsic risk of exposure and warrant an escalation in PPE:
-
Weighing and Aliquoting Solid Compound: This activity poses the highest risk of aerosolization. In addition to the core PPE, the use of a powder containment hood or a glove box is strongly advised. If these are not available, a NIOSH-approved respirator is essential.
-
Preparing Solutions: When dissolving the compound, the risk of splashing exists. Goggles and a face shield should be worn over safety glasses.
-
Large-Scale Operations: For handling quantities significantly larger than typical research scales, a more comprehensive risk assessment should be conducted, and may necessitate the use of more advanced PPE, such as impervious gowns and powered air-purifying respirators (PAPRs) .
The Critical Steps of Donning and Doffing PPE: A Procedural Workflow
The effectiveness of PPE is as much about its correct use as its selection. The following diagrams illustrate the standardized procedures for putting on (donning) and taking off (doffing) your protective gear to minimize cross-contamination.
Caption: Step-by-step procedure for safe PPE removal.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the compound in the laboratory.
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All work with this compound, especially the handling of the solid and the preparation of solutions, should be conducted in a certified chemical fume hood.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides an additional layer of protection by capturing any generated dust at the source.
Decontamination and Spill Response
-
Decontamination: At the end of each work session, all surfaces and equipment should be wiped down with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Spill Response: In the event of a spill, the area should be immediately cordoned off. Personnel should be wearing appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material. The spill should be covered with an absorbent material, and the resulting waste collected in a sealed container for proper disposal.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of pharmacologically active compounds is crucial to prevent environmental contamination.
-
Solid Waste:
-
Grossly contaminated PPE (e.g., outer gloves, disposable gowns): Should be collected in a dedicated, sealed waste bag and disposed of as chemical waste.
-
Empty vials and containers: Should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of in the regular laboratory glass waste.
-
-
Liquid Waste:
-
Unused solutions: Should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated solvents (from rinsing, etc.): Should also be collected as hazardous waste.
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Never dispose of this compound or its solutions down the drain. [9][10][11][12][13]Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Conclusion: Fostering a Culture of Safety
The responsible handling of research compounds like this compound is a cornerstone of scientific integrity and laboratory safety. While this compound may not carry a formal hazard classification, its pharmacological potential demands a proactive and comprehensive approach to personal protection. By understanding the underlying risks, implementing a multi-layered PPE strategy, adhering to strict procedural workflows, and planning for the entire lifecycle of the compound, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.
References
- Cayman Chemical. (2025, July 16).
- George Washington University. PPE: Donning & Doffing. Office of Research Safety.
- Centers for Disease Control and Prevention.
- Pharmaceutical Supply Chain Initiative. (2023, November 9). PSCI Webinar: Gowning-De-gowning and PPE for Potent Compound Handling - Part 1.
- ASHP. ASHP Guidelines on Handling Hazardous Drugs.
- Centers for Disease Control and Prevention. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues.
- Green, D. J., et al. (1974). Adverse reactions to beta-adrenergic receptor blocking drugs: a report from the Boston collaborative drug surveillance program. Drugs, 7(1), 118-29.
- Frishman, W. H. (1988). Beta-adrenergic receptor blockers. Adverse effects and drug interactions. Hypertension, 11(3 Pt 2), II21-9.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Beta Adrenergic Blocking Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- U.S. Environmental Protection Agency. (2025, September 18). What To Do with Unwanted Household Medicines.
- Drug Enforcement Administration. How to Properly Dispose of Your Unused Medicines.
- CVS Health. (2023, April 20).
- Safe.Pharmacy.
- Curb The Crisis.
- Al-Majdoub, Z. M., et al. (2025).
- Isoardi, K. Z., et al. (2024).
- American Heart Association. (2025, August 14).
- Drugs.com. (2025, October 5).
- Cayman Chemical. (2022, November 7). (±)-Propranolol (hydrochloride)
- Med School. (2021, November 28). Propranolol Pharmacology: Mechanism of Action , Clinical Uses , Adverse Effects [Video]. YouTube.
- Olson, K. R. (Ed.). (n.d.). PROPRANOLOL. In Poisoning & Drug Overdose (7th ed.). McGraw Hill.
- Wikipedia. Propranolol.
- International Programme on Chemical Safety. Propranolol (PIM 441). INCHEM.
- AstraZeneca. (2023, November 2).
- University of California, Los Angeles. Donning and Doffing Personal Protective Equipment.
- Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.).
- U.S. Food and Drug Administration. (1998, April 17). Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Adverse reactions to beta-adrenergic receptor blocking drugs: a report from the Boston collaborative drug surveillance program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenergic receptor blockers. Adverse effects and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Propranolol - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. dea.gov [dea.gov]
- 11. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
- 12. safe.pharmacy [safe.pharmacy]
- 13. curbthecrisis.com [curbthecrisis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
